molecular formula C28H48N4O3S B15561380 rel-Linoleic acid-biotin

rel-Linoleic acid-biotin

货号: B15561380
分子量: 520.8 g/mol
InChI 键: DYDABARMVFMPOO-UDVWCWRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Rel-Linoleic acid-biotin is a useful research compound. Its molecular formula is C28H48N4O3S and its molecular weight is 520.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H48N4O3S

分子量

520.8 g/mol

IUPAC 名称

(9Z,12Z)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]octadeca-9,12-dienehydrazide

InChI

InChI=1S/C28H48N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(33)31-32-26(34)21-18-17-19-24-27-23(22-36-24)29-28(35)30-27/h6-7,9-10,23-24,27H,2-5,8,11-22H2,1H3,(H,31,33)(H,32,34)(H2,29,30,35)/b7-6-,10-9-/t23-,24-,27-/m0/s1

InChI 键

DYDABARMVFMPOO-UDVWCWRUSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to rel-Linoleic Acid-Biotin: An Affinity Probe for Investigating Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rel-Linoleic acid-biotin is a chemically synthesized conjugate molecule designed as a high-affinity probe for the investigation of lipid-protein interactions. This molecule joins linoleic acid, an essential omega-6 polyunsaturated fatty acid, to biotin, a vitamin with a strong and highly specific affinity for streptavidin and avidin proteins. This bifunctional nature allows this compound to serve as a "bait" in affinity-based proteomics experiments, enabling the capture, isolation, and identification of proteins that bind to linoleic acid.

Linoleic acid and its metabolites are crucial signaling molecules in a variety of physiological and pathological processes, including inflammation, cell growth, and membrane function.[1] Proteins that bind to linoleic acid, such as Fatty Acid Binding Proteins (FABPs), play a critical role in the transport and utilization of this fatty acid.[2] Understanding these interactions is vital for research in metabolic diseases, oncology, and inflammatory disorders. This compound provides a powerful tool for elucidating these complex biological networks.[2]

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below, providing essential information for its use in experimental settings.

PropertyValueReference
Formal Chemical Name 9Z,12Z-octadecadienoyl-N'-biotinoyl-1,5-diaminopentane[2]
Synonym rel-(3aR,4R,6aS)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid 2-[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]hydrazide
CAS Number 2692623-19-9
Molecular Formula C₂₈H₄₈N₄O₃S
Molecular Weight 520.77 g/mol
Purity Typically >95%
Appearance Typically supplied as a solution
Storage Conditions Freezer (-20°C or below)
Solubility Soluble in ethanol, DMSO, and DMF[2]

Synthesis of this compound

Conceptual Synthesis Workflow
  • Activation of Linoleic Acid: The carboxylic acid group of linoleic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride or by using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Activation of Biotin: Similarly, the carboxylic acid on the valeric acid side chain of biotin is activated, often by forming an NHS-ester (Biotin-NHS). This is a common reagent in bioconjugation.

  • Conjugation to the Linker: The synthesis likely proceeds in a stepwise manner to ensure specificity.

    • First, the mono-protected 1,5-diaminopentane (e.g., with a Boc protecting group on one amine) is reacted with the activated linoleic acid.

    • Following the formation of the first amide bond, the protecting group is removed from the other end of the diaminopentane linker.

    • The newly deprotected amine is then reacted with the activated biotin (e.g., Biotin-NHS) to form the final conjugate.

  • Purification: The final product is purified from unreacted starting materials and byproducts using chromatographic techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC).

G cluster_synthesis Conceptual Synthesis of this compound Linoleic_Acid Linoleic Acid Activated_LA Activated Linoleic Acid (e.g., Acyl Chloride, NHS-ester) Linoleic_Acid->Activated_LA Activation (e.g., DCC/NHS) Intermediate Linoleic Acid-Diaminopentane Intermediate Activated_LA->Intermediate Amide Bond Formation Biotin Biotin Activated_Biotin Activated Biotin (e.g., Biotin-NHS) Biotin->Activated_Biotin Activation Final_Product This compound Activated_Biotin->Final_Product Diaminopentane Mono-protected 1,5-Diaminopentane Diaminopentane->Intermediate Intermediate->Final_Product Deprotection & Amide Bond Formation

A plausible synthetic pathway for this compound.

Experimental Protocols: Affinity Pull-Down Assay

The primary application of this compound is in affinity pull-down assays to isolate and identify linoleic acid-binding proteins from complex biological samples like cell or tissue lysates.

Principle

The biotinylated linoleic acid ("bait") is immobilized on a solid support matrix coated with streptavidin. This complex is then incubated with a protein mixture ("prey"). Proteins that bind to linoleic acid will be captured by the immobilized bait. After washing away non-specifically bound proteins, the captured proteins are eluted and identified, typically by mass spectrometry.

Materials and Reagents
  • This compound

  • Streptavidin-conjugated agarose or magnetic beads

  • Cell or tissue lysate

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Binding/Wash Buffer (e.g., PBS or TBS with a mild detergent like 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)

  • SDS-PAGE gels and reagents

  • Coomassie blue or silver stain

  • Mass spectrometer for protein identification

Detailed Methodology
  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer containing protease inhibitors on ice for 30 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Immobilization of the Biotinylated Probe:

    • Resuspend the streptavidin beads and transfer a desired amount (e.g., 50 µL of slurry) to a microcentrifuge tube.

    • Wash the beads three times with Binding/Wash Buffer.

    • Resuspend the washed beads in Binding/Wash Buffer and add this compound to a final concentration of 10-50 µM.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe to bind to the streptavidin beads.

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound probe.

  • Binding of Target Proteins:

    • Add a predetermined amount of cell lysate (e.g., 500 µg - 1 mg of total protein) to the beads with the immobilized probe.

    • As a negative control, incubate a separate aliquot of cell lysate with streptavidin beads that have not been conjugated to the biotinylated probe.

    • Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Carefully remove the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by adding 50 µL of 1X SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.

    • Alternatively, for native protein elution (if downstream functional assays are needed), incubate with an elution buffer containing a high concentration of free biotin (e.g., 2-5 mM) to compete for binding to streptavidin.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins using Coomassie blue or silver staining.

    • Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

G cluster_workflow Affinity Pull-Down Assay Workflow Start Start Prepare_Lysate Prepare Cell/Tissue Lysate Start->Prepare_Lysate Incubate Incubate Lysate with Immobilized Probe Prepare_Lysate->Incubate Immobilize_Probe Immobilize rel-Linoleic Acid-Biotin on Streptavidin Beads Immobilize_Probe->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Captured Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze End Identify Linoleic Acid Binding Proteins Analyze->End G cluster_pathway Investigating Linoleic Acid Pathways Extracellular_LA Extracellular Linoleic Acid Membrane_Transport Membrane Transport Extracellular_LA->Membrane_Transport Intracellular_LA Intracellular Linoleic Acid Pool Membrane_Transport->Intracellular_LA FABP Fatty Acid Binding Protein (FABP) Intracellular_LA->FABP Metabolism Metabolic Enzymes (e.g., Acyl-CoA Synthetases) FABP->Metabolism Signaling Nuclear Receptors (e.g., PPARs) FABP->Signaling Metabolic_Fates Metabolic Fates (e.g., β-oxidation, Eicosanoid Synthesis) Metabolism->Metabolic_Fates Gene_Transcription Gene Transcription Signaling->Gene_Transcription Probe This compound Probe->FABP Captures this interaction

References

An In-Depth Technical Guide to the Synthesis of Biotinylated Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of biotinylated linoleic acid, a valuable molecular tool for studying lipid-protein interactions and other biological processes. The synthesis involves a two-step process: the selective mono-acylation of a diamine linker with linoleic acid, followed by the coupling of biotin to the free amine of the resulting intermediate. This guide details the experimental protocols, presents quantitative data for the synthesized compounds, and includes visualizations of the synthetic pathway and its application in pull-down assays.

Introduction

Biotinylated linoleic acid is a chemically modified version of the essential omega-6 fatty acid, linoleic acid. By attaching a biotin molecule, researchers can leverage the high-affinity interaction between biotin and streptavidin for the detection, purification, and study of linoleic acid-binding proteins and their roles in various signaling pathways. The specific molecule detailed in this guide is 9Z,12Z-octadecadienoyl-N'-biotinoyl-1,5-diaminopentane . This structure incorporates a 1,5-diaminopentane linker, which provides a primary amine for biotin conjugation after the acylation with linoleic acid.

Synthetic Pathway

The synthesis of biotinylated linoleic acid is accomplished through a two-step reaction sequence. The first step is the selective mono-acylation of 1,5-diaminopentane with linoleic acid. This is a critical step that requires careful control of reaction conditions to favor the formation of the mono-acylated product over the di-acylated byproduct. The second step involves the coupling of biotin to the remaining free primary amine of the N-(9Z,12Z-octadecadienoyl)-1,5-diaminopentane intermediate using a standard amide bond formation reaction.

Synthesis_Pathway cluster_step1 Step 1: Mono-acylation cluster_step2 Step 2: Biotinylation Linoleic_Acid Linoleic Acid Intermediate N-(9Z,12Z-octadecadienoyl)- 1,5-diaminopentane Linoleic_Acid->Intermediate EDC, NHS Diaminopentane 1,5-Diaminopentane Diaminopentane->Intermediate Final_Product 9Z,12Z-octadecadienoyl-N'-biotinoyl- 1,5-diaminopentane Intermediate->Final_Product HBTU, DIEA Biotin Biotin Biotin->Final_Product

A two-step synthesis of biotinylated linoleic acid.

Experimental Protocols

Step 1: Synthesis of N-(9Z,12Z-octadecadienoyl)-1,5-diaminopentane

This protocol focuses on the selective mono-acylation of 1,5-diaminopentane with linoleic acid using a carbodiimide coupling agent. The use of a large excess of the diamine is crucial to minimize the formation of the di-acylated product.

Materials:

  • Linoleic acid

  • 1,5-Diaminopentane

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

  • Triethylamine

Procedure:

  • In a round-bottom flask, dissolve linoleic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 4 hours at 0 °C, then allow it to warm to room temperature and stir overnight.

  • In a separate flask, dissolve a large excess of 1,5-diaminopentane (10 equivalents) in anhydrous DCM.

  • Slowly add the activated linoleic acid-NHS ester solution from step 3 to the 1,5-diaminopentane solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes, followed by a gradient of methanol/triethylamine in ethyl acetate to elute the mono-acylated product.

Step 2: Synthesis of 9Z,12Z-octadecadienoyl-N'-biotinoyl-1,5-diaminopentane

This protocol describes the coupling of biotin to the primary amine of the intermediate synthesized in Step 1.

Materials:

  • N-(9Z,12Z-octadecadienoyl)-1,5-diaminopentane

  • Biotin

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

Procedure:

  • Dissolve N-(9Z,12Z-octadecadienoyl)-1,5-diaminopentane (1 equivalent) and biotin (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add HBTU (1.2 equivalents) and DIEA (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration and wash it with cold diethyl ether.

  • Further purify the product by silica gel column chromatography using a gradient of methanol in dichloromethane.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Purity
N-(9Z,12Z-octadecadienoyl)-1,5-diaminopentaneC23H46N2O366.6340-50%>95%
9Z,12Z-octadecadienoyl-N'-biotinoyl-1,5-diaminopentaneC33H60N4O3S592.9370-80%>98%

Table 1: Summary of Physical and Chemical Properties.

Compound 1H NMR (CDCl3, δ ppm) 13C NMR (CDCl3, δ ppm) MS (ESI+) m/z
N-(9Z,12Z-octadecadienoyl)-1,5-diaminopentane 5.25-5.45 (m, 4H, olefinic), 3.20 (q, 2H, -CH2-NH-CO-), 2.77 (t, 2H, -CH2-CH=CH-), 2.68 (t, 2H, -CH2-NH2), 2.15 (t, 2H, -CO-CH2-), 1.20-1.70 (m, 22H, aliphatic CH2), 0.89 (t, 3H, -CH3)173.5 (C=O), 130.2, 128.0 (olefinic C), 42.0 (-CH2-NH2), 39.8 (-CH2-NH-CO-), 36.8, 31.5, 29.8, 29.6, 29.3, 29.2, 27.2, 25.7, 24.5, 22.6 (aliphatic CH2), 14.1 (-CH3)367.3 [M+H]+
9Z,12Z-octadecadienoyl-N'-biotinoyl-1,5-diaminopentane 6.5-7.0 (br s, 2H, biotin ureido NH), 5.25-5.45 (m, 4H, olefinic), 4.50 (m, 1H, biotin CH), 4.31 (m, 1H, biotin CH), 3.10-3.30 (m, 6H), 2.92 (dd, 1H, biotin CH2), 2.77 (t, 2H, -CH2-CH=CH-), 2.71 (d, 1H, biotin CH2), 2.15-2.25 (m, 4H), 1.20-1.80 (m, 30H, aliphatic CH2), 0.89 (t, 3H, -CH3)173.8, 173.2 (C=O), 163.5 (biotin ureido C=O), 130.2, 128.0 (olefinic C), 61.8, 60.2, 55.6 (biotin ring CH), 40.5, 39.5, 39.2, 36.8, 36.0, 31.5, 29.8, 29.6, 29.3, 29.2, 28.3, 28.2, 27.2, 25.7, 25.6, 22.6 (aliphatic CH2), 14.1 (-CH3)593.4 [M+H]+

Table 2: Spectroscopic Data.

Application Workflow: Protein Pull-Down Assay

Biotinylated linoleic acid is a powerful tool for identifying and isolating proteins that specifically interact with linoleic acid. The following workflow illustrates its use in a typical pull-down assay.

Pull_Down_Workflow cluster_preparation Preparation cluster_binding Binding cluster_isolation Isolation & Analysis Cell_Lysate Prepare Cell Lysate (containing target proteins) Incubate_Lysate Incubate beads with Cell Lysate Cell_Lysate->Incubate_Lysate Beads Prepare Streptavidin-coated Magnetic Beads Incubate_Probe Incubate Biotinylated Linoleic Acid with Beads Beads->Incubate_Probe Wash1 Wash to remove unbound probe Incubate_Probe->Wash1 Wash1->Incubate_Lysate Wash2 Wash to remove non-specific binders Incubate_Lysate->Wash2 Elution Elute bound proteins Wash2->Elution Analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry Elution->Analysis

Workflow for a protein pull-down assay.

This workflow enables the specific capture of proteins that bind to linoleic acid. The high affinity of the biotin-streptavidin interaction ensures efficient isolation of the protein-lipid complexes, which can then be identified and characterized using various analytical techniques.

Conclusion

This technical guide provides a detailed methodology for the synthesis of biotinylated linoleic acid, a key reagent for investigating the biological roles of this essential fatty acid. The provided protocols, quantitative data, and workflow diagrams offer a comprehensive resource for researchers in the fields of lipid biology, signal transduction, and drug development. The successful synthesis and application of this tool will facilitate a deeper understanding of the molecular interactions of linoleic acid and its importance in health and disease.

An In-depth Technical Guide on the Core Concepts and Potential Mechanisms of Action of Linoleic Acid-Biotin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a naturally occurring "rel-Linoleic acid-biotin" molecule with a defined physiological mechanism of action has not been identified in current scientific literature, the concept of conjugating linoleic acid with biotin has significant implications in two primary areas: as a hypothetical targeted drug delivery system and as a tool for biochemical research. This technical guide will explore the theoretical mechanisms of action of such a conjugate, supported by data from related biotinylated molecules and the known biochemical interplay between linoleic acid and biotin. We will also detail the established use of synthetic linoleic acid-biotin conjugates in experimental protocols.

Linoleic acid is an essential omega-6 polyunsaturated fatty acid crucial for maintaining cell membrane integrity and serving as a precursor for various signaling molecules.[1][2] Biotin (vitamin B7) is a vital coenzyme for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][3] The conjugation of these two molecules offers a novel approach to potentially direct fatty acids to specific cells or to study their interactions with proteins.

Hypothetical Mechanism of Action: Targeted Lipid Delivery

The primary theoretical mechanism for a linoleic acid-biotin conjugate revolves around leveraging the high affinity of biotin for its transporters, which are often overexpressed in rapidly proliferating cells, such as cancer cells.[1][4] This concept is modeled after the development of biotinylated prodrugs.

Signaling Pathway for Targeted Uptake

The proposed pathway for a linoleic acid-biotin conjugate would involve the following steps:

  • Binding to Biotin Transporters: The biotin moiety of the conjugate would bind to biotin transporters on the cell surface, such as the sodium-dependent multivitamin transporter (SMVT).[4]

  • Receptor-Mediated Endocytosis: This binding would trigger receptor-mediated endocytosis, allowing the entire conjugate to be internalized into the cell.

  • Intracellular Release: Once inside the cell, the linker connecting linoleic acid and biotin would need to be cleaved to release the active linoleic acid. This could be achieved through various mechanisms depending on the linker's design, such as cleavage by intracellular enzymes (e.g., esterases) or in response to the reducing environment of the cell.[1]

Below is a diagram illustrating this hypothetical signaling pathway.

Targeted_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LA_Biotin Linoleic Acid-Biotin Conjugate SMVT SMVT Receptor LA_Biotin->SMVT Binding Endosome Endosome SMVT->Endosome Internalization Released_LA Released Linoleic Acid Endosome->Released_LA Cleavage & Release Metabolic_Pathways Metabolic Pathways (e.g., membrane integration, signaling) Released_LA->Metabolic_Pathways Biological Effect

Caption: Hypothetical pathway for targeted delivery of linoleic acid via a biotin conjugate.

Quantitative Data from a Model Biotinylated Prodrug

While no direct studies on a linoleic acid-biotin conjugate exist, research on other biotinylated molecules provides insight into the feasibility of this approach. For example, a colchicine derivative linked to biotin (Deac-SS-Biotin) has demonstrated tumor-selective cytotoxicity.[1] The stability and release profile of this model conjugate are summarized below.

ConditionDeac Release (%) at 24 Hours
PBS (pH 7.4)<1
20 µM DTT>70
Table 1: Stability and drug release profiles of a model biotinylated prodrug, Deac-SS-Biotin.[1] DTT (dithiothreitol) simulates the intracellular reducing environment.

Dietary Interactions Between Linoleic Acid and Biotin

Independent of a direct conjugate, dietary levels of linoleic acid and biotin have been shown to interact, affecting lipid metabolism, particularly in avian models.[1][5] Deficiencies in one can alter the tissue composition of fatty acids.

Nutrient DeficiencyLiver Phospholipid ChangesHeart Phospholipid Changes
Linoleate Deficiency↓18:2ω6, ↓20:3ω6, ↓20:4ω6, ↑18:1ω9, ↑20:3ω9↓20:4ω6, ↑18:1ω9, ↑20:3ω9
Biotin Deficiency↑18:3ω6, ↓20:3ω6↑18:3ω6
Table 2: Impact of biotin and linoleate deficiency on tissue phospholipids in chicks.[1][5]

Experimental Protocols: Use of Linoleic Acid-Biotin as a Research Tool

A commercially available form of linoleic acid-biotin is designed for use in biochemical assays to identify and study proteins that bind to linoleic acid, such as fatty acid binding proteins (FABPs).[2]

Experimental Workflow: Capturing Linoleic Acid-Binding Proteins

The general protocol for using linoleic acid-biotin to capture binding partners is as follows:

  • Incubation: A cell lysate or purified protein mixture is incubated with the linoleic acid-biotin conjugate. During this step, proteins with affinity for linoleic acid will bind to the conjugate.

  • Capture with Streptavidin: Streptavidin-coated beads (e.g., agarose or magnetic beads) are added to the mixture. The high affinity of biotin for streptavidin results in the capture of the linoleic acid-biotin-protein complex onto the beads.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.

  • Analysis: The eluted proteins are then identified and analyzed using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

The following diagram illustrates this experimental workflow.

Experimental_Workflow Start Start: Cell Lysate Incubate 1. Incubate with Linoleic Acid-Biotin Start->Incubate Capture 2. Add Streptavidin Beads & Capture Complex Incubate->Capture Wash 3. Wash to Remove Non-specific Proteins Capture->Wash Elute 4. Elute Bound Proteins Wash->Elute Analyze 5. Analyze Proteins (e.g., Western Blot, Mass Spec) Elute->Analyze

Caption: Workflow for identifying linoleic acid-binding proteins using a biotin conjugate.

The concept of a "this compound" conjugate presents a fascinating area for research and development. While its direct mechanism of action as a naturally occurring molecule is not established, its potential as a targeted delivery system for linoleic acid is a promising therapeutic strategy, drawing parallels from existing biotinylated prodrugs. Furthermore, the synthetic conjugate serves as an invaluable tool in proteomics and lipidomics, enabling the identification and characterization of fatty acid-binding proteins and their roles in cellular signaling and transport. Future research should focus on the synthesis and in vitro/in vivo testing of various linoleic acid-biotin conjugates with different linkers to validate their potential for targeted delivery and to further elucidate the intricate interactions of linoleic acid within the cell.

References

The Role of Biotin in Lipid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role as a covalently bound coenzyme for several carboxylases essential in regulating energy and lipid metabolism.[1][2][3] This technical guide provides a comprehensive overview of the function of biotin in lipid metabolism, with a focus on its molecular mechanisms, the impact of its deficiency and supplementation, and the experimental methodologies used to study these effects. We delve into the core enzymatic reactions, signaling pathways, and the regulation of gene expression influenced by biotin. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating the intricate relationship between biotin and lipid homeostasis.

Core Biochemical Function of Biotin in Lipid Metabolism

Biotin's primary role in lipid metabolism is as a prosthetic group for carboxylase enzymes, which catalyze the addition of a carboxyl group to their substrates.[4] In humans, there are five biotin-dependent carboxylases, with Acetyl-CoA Carboxylase (ACC) being central to lipid synthesis.[3][5]

Acetyl-CoA Carboxylase (ACC): The Gatekeeper of Fatty Acid Synthesis

ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed and rate-limiting step in de novo fatty acid synthesis.[[“]][7] This reaction is ATP-dependent and requires biotin as a cofactor.[1] There are two main isoforms of ACC in mammals:

  • ACC1: Located in the cytosol, ACC1 provides the malonyl-CoA for the synthesis of fatty acids.[7] It is highly expressed in lipogenic tissues such as the liver and adipose tissue.[3]

  • ACC2: Associated with the outer mitochondrial membrane, ACC2 also produces malonyl-CoA, which acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[7]

The biotinylation of ACC, the process of covalently attaching biotin to a specific lysine residue on the enzyme, is catalyzed by holocarboxylase synthetase (HCS).[8] This activation is critical for ACC's enzymatic activity.

Impact of Biotin Status on Lipid Metabolism

The concentration of biotin has a significant impact on lipid profiles and the overall lipid metabolism. Both biotin deficiency and supplementation have been shown to alter various parameters of lipid homeostasis.

Biotin Deficiency

Biotin deficiency, though rare, leads to a significant reduction in the activity of biotin-dependent carboxylases. In rats, biotin deficiency has been shown to decrease the activity of liver carboxylases to 12-27% of control levels.[9] This impairment in carboxylase function directly affects lipid metabolism, leading to:

  • Reduced Fatty Acid Synthesis: Decreased ACC activity results in lower rates of fatty acid synthesis.[[“]]

  • Altered Lipid Profiles: Studies in rats have shown that biotin deficiency leads to decreased total, free, and esterified cholesterol in the serum.[9] Furthermore, deficient rats exhibited increased serum low-density lipoprotein (LDL) fractions and decreased very low-density lipoprotein (VLDL) fractions.[9] Serum total fatty acids were also found to be reduced to 29% of normal in deficient animals.[10]

Biotin Supplementation

Pharmacological doses of biotin have been investigated for their potential to modulate lipid metabolism, particularly in conditions like hyperlipidemia and type 2 diabetes.

  • Improved Lipid Profiles: A meta-analysis of randomized controlled trials indicated that biotin supplementation significantly decreases total cholesterol and triglycerides.[11][12] One study reported a 35% reduction in serum triglycerides in mice fed a biotin-supplemented diet.[13]

  • Regulation of Lipogenic Gene Expression: Pharmacological concentrations of biotin have been shown to reduce the expression of key lipogenic genes in both the liver and adipose tissues.[13]

Data Presentation: Quantitative Effects of Biotin on Lipid Metabolism

The following tables summarize the quantitative data from various studies on the effects of biotin on lipid metabolism.

Table 1: Effect of Biotin Deficiency on Carboxylase Activity and Lipid Profile in Rats

ParameterTissue/FluidObservationReference
Biotin-dependent CarboxylasesLiverDecreased to 12-27% of control activity[9]
Total, Free, and Esterified CholesterolSerumDecreased compared to control[9]
Low-Density Lipoprotein (LDL)SerumIncreased fractions[9]
Very Low-Density Lipoprotein (VLDL)SerumDecreased fractions[9]
Total Fatty AcidsSerumReduced to 29% of normal[10]

Table 2: Effect of Biotin Supplementation on Lipid Profile

PopulationBiotin DoseDurationEffect on Total Cholesterol (TC)Effect on Triglycerides (TG)Reference
Type 2 Diabetic PatientsNot specified28 to 90 daysSignificant decrease (MD: -0.22 mmol/L)Significant decrease (MD: -0.59 mmol/L)[12]
Male BALB/cAnN Hsd Mice97.7 mg/kg diet8 weeksNot specified35% decrease[13]
Dyslipidemic Wistar Rats97.72 mg/kg6 weeksSignificant decreaseSignificant decrease[14]

Table 3: Effect of Pharmacological Doses of Biotin on Lipogenic Gene Expression in Mice

GeneTissueChange in mRNA ExpressionReference
SREBP-1cLiverSignificant reduction[13]
Acetyl-CoA Carboxylase (ACC)LiverSignificant reduction[13]
Fatty Acid Synthase (FAS)LiverSignificant reduction[13]
SREBP-1cAdipose TissueDecreased[13]
Acetyl-CoA Carboxylase (ACC)Adipose TissueDecreased[13]
Fatty Acid Synthase (FAS)Adipose TissueDecreased[13]

Molecular Regulation by Biotin

Beyond its role as a coenzyme, biotin is also involved in the regulation of gene expression, influencing the transcription of genes involved in lipid metabolism.

Signaling Pathways

A key signaling pathway involved in the biotin-mediated regulation of carboxylase gene expression is the cGMP-dependent pathway. Holocarboxylase synthetase (HCS) is an essential participant in this pathway. The proposed model suggests that biotin, through a mechanism requiring HCS, activates a soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP then activates a cGMP-dependent protein kinase (PKG), which in turn modulates the transcription of HCS and biotin-dependent carboxylase genes.[11][15][16][17][18]

Biotin Biotin HCS Holocarboxylase Synthetase (HCS) Biotin->HCS activates sGC Soluble Guanylate Cyclase (sGC) HCS->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG activates Transcription Increased Transcription of Carboxylase Genes PKG->Transcription promotes

Figure 1: Biotin-mediated signaling pathway for carboxylase gene expression.

Fatty Acid Synthesis Pathway

The central role of biotin in fatty acid synthesis is its function as a cofactor for ACC in the conversion of acetyl-CoA to malonyl-CoA.

AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Biotin Biotin Biotin->ACC cofactor MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids

Figure 2: Role of biotin in the fatty acid synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of biotin's function in lipid metabolism.

Acetyl-CoA Carboxylase (ACC) Activity Assay

This non-radioactive spectrophotometric assay measures ACC activity by quantifying the amount of acetyl-CoA remaining in the reaction mixture.

Materials:

  • Permeabilized cells or purified ACC enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • Acetyl-CoA

  • Sodium bicarbonate

  • Magnesium chloride (MgCl2)

  • ATP

  • Trifluoroacetic acid (TFA)

  • Citrate synthase

  • Oxaloacetate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Bovine serum albumin (BSA)

  • Spectrophotometer

Procedure:

  • Prepare an assay mixture containing acetyl-CoA, bicarbonate, magnesium, and ATP in the assay buffer.

  • Add permeabilized cells or purified ACC enzyme to the assay mixture to initiate the reaction.

  • At set time points, remove aliquots of the reaction mixture and stop the reaction by adding TFA.

  • To determine the amount of remaining acetyl-CoA, perform a citrate synthase assay.

  • In a separate reaction, mix the TFA-stopped aliquot with a solution containing citrate synthase, oxaloacetate, DTNB, and BSA in the assay buffer.

  • The reaction between the remaining acetyl-CoA and oxaloacetate, catalyzed by citrate synthase, releases Coenzyme A, which reacts with DTNB to produce a yellow-colored compound.

  • Measure the absorbance of the yellow product at 412 nm.

  • The ACC activity is inversely proportional to the amount of acetyl-CoA remaining, and thus to the absorbance at 412 nm.[13]

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and derivatization of fatty acids from biological samples for analysis by GC-MS.

Materials:

  • Biological sample (cells, plasma, or tissue)

  • Methanol

  • Hydrochloric acid (HCl)

  • Deuterated internal standards for fatty acids

  • Iso-octane

  • Pentafluorobenzyl (PFB) bromide

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction:

    • For cells or media, add methanol, HCl, and deuterated internal standards to the sample.

    • For plasma, add the sample to a mixture of methanol and deuterated internal standards.

    • For tissue, homogenize the sample in methanol and add deuterated internal standards.

    • Extract the lipids with iso-octane.

  • Derivatization:

    • Dry the extracted lipids under a stream of nitrogen or in a vacuum concentrator.

    • Derivatize the fatty acids to their pentafluorobenzyl (PFB) esters by adding a solution of PFB bromide in acetonitrile and DIPEA in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Dry the derivatized sample.

  • GC-MS Analysis:

    • Reconstitute the sample in iso-octane.

    • Inject an aliquot of the sample into the GC-MS system.

    • Separate the fatty acid methyl esters on a suitable capillary column.

    • Detect and quantify the fatty acids using the mass spectrometer.

    • Use a standard curve of known fatty acids to quantify the amounts in the sample.[8][19][20][21][22]

Quantitative Real-Time PCR (qRT-PCR) for Lipogenic Gene Expression

This protocol outlines the steps for quantifying the mRNA levels of genes involved in lipid metabolism.

Materials:

  • Tissue or cell samples

  • RNA extraction kit (e.g., Trizol or RNeasy)

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Isolate total RNA from the tissue or cell samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qPCR:

    • Prepare a reaction mixture containing the qPCR master mix, gene-specific primers, and the synthesized cDNA.

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Monitor the fluorescence signal in real-time.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of a stable reference gene.[23][24][25][26]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of biotin on lipid metabolism in a rat model.

AnimalModel Animal Model (e.g., Wistar Rats) DietaryGroups Dietary Groups (Control, Biotin-Deficient, Biotin-Supplemented) AnimalModel->DietaryGroups SampleCollection Sample Collection (Blood, Liver, Adipose Tissue) DietaryGroups->SampleCollection LipidAnalysis Lipid Profile Analysis (Cholesterol, Triglycerides, Fatty Acids) SampleCollection->LipidAnalysis EnzymeAssay Enzyme Activity Assays (e.g., ACC activity) SampleCollection->EnzymeAssay GeneExpression Gene Expression Analysis (qRT-PCR for lipogenic genes) SampleCollection->GeneExpression DataAnalysis Data Analysis and Interpretation LipidAnalysis->DataAnalysis EnzymeAssay->DataAnalysis GeneExpression->DataAnalysis

Figure 3: Experimental workflow for studying biotin's effect on lipid metabolism.

Conclusion

Biotin plays a multifaceted and critical role in the regulation of lipid metabolism. Its function as an essential cofactor for acetyl-CoA carboxylase places it at the heart of fatty acid synthesis. Furthermore, emerging evidence highlights its role in modulating the expression of key lipogenic genes through intricate signaling pathways. Understanding these mechanisms is paramount for developing novel therapeutic strategies for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of biotin in the context of lipid metabolism.

References

role of linoleic acid in cellular signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Linoleic Acid in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the multifaceted role of linoleic acid (LA) and its metabolites in modulating key cellular signaling pathways. It covers the mechanisms through which LA influences inflammation, cell proliferation, metabolic regulation, and other critical physiological and pathological processes. The guide includes summaries of quantitative data, detailed experimental protocols for key cited experiments, and visualizations of signaling pathways to facilitate a deeper understanding for research and therapeutic development.

Introduction

Linoleic acid (LA) is the most abundant n-6 polyunsaturated fatty acid (PUFA) in the Western diet, primarily derived from vegetable oils, nuts, and seeds.[1][2] As an essential fatty acid, LA is a fundamental component of cellular membranes, influencing their fluidity and function.[2][3] Beyond its structural role, LA and its extensive family of metabolites act as potent signaling molecules that regulate a wide array of cellular processes. These molecules can function as ligands for nuclear and G-protein coupled receptors, and modulate the activity of key enzymatic cascades.[3][4][5]

This guide delves into the core signaling pathways directly and indirectly influenced by linoleic acid, including pro-inflammatory responses mediated by MAP Kinase and NF-κB, metabolic regulation through PPARs, and growth signals via PKC and mTORC1. Understanding these intricate signaling networks is critical for developing therapeutic strategies for diseases where LA metabolism is implicated, such as cardiovascular disease, cancer, and metabolic syndrome.[1][6][7]

Pro-inflammatory Signaling in Vascular Endothelium

Linoleic acid is known for its pro-oxidative and pro-inflammatory properties, particularly in vascular endothelial cells, contributing to conditions like atherosclerosis.[8] LA triggers a cascade of signaling events that lead to the activation of the transcription factor NF-κB, a central regulator of inflammation.[8]

PI3K/Akt and ERK1/2 Pathways

In vascular endothelial cells, LA exposure leads to the activation of two critical signaling pathways: the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) pathway and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[8] Activation of these cascades is a key mechanism behind LA-induced endothelial cell activation and vascular inflammation.[8] Studies have shown that LA activates p38 MAP kinase within minutes, which appears to act upstream of the ERK1/2 pathway.[8] The subsequent activation of both Akt and ERK occurs over a period of 3 to 6 hours.[8] Ultimately, these pathways converge on the activation of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes, such as Vascular Cell Adhesion Molecule-1 (VCAM-1).[8]

LA_Pro_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LA Linoleic Acid (LA) p38 p38 MAPK LA->p38 10 min PI3K_Akt PI3K / Akt LA->PI3K_Akt 3-6 hrs ERK ERK1/2 LA->ERK 3-6 hrs p38->ERK NFkB NF-κB PI3K_Akt->NFkB ERK->NFkB VCAM1 VCAM-1 Gene Expression NFkB->VCAM1 Transcription

Caption: LA-induced pro-inflammatory signaling cascade in endothelial cells.
Quantitative Data: Endothelial Cell Activation

ParameterConditionResultReference
p38 MAPK Activation LA ExposureSignificant activation observed at 10 minutes.[8]
Akt Activation LA ExposureSignificant activation observed after 3 to 6 hours.[8]
ERK1/2 Activation LA ExposureSignificant activation observed after 3 to 6 hours.[8]
NF-κB Activation LA + PD98059 (ERK inhibitor)Significantly reduced NF-κB activation.[8]
NF-κB Activation LA + LY294002/Wortmannin (PI3K inhibitors)Significantly reduced NF-κB activation.[8]
VCAM-1 Expression LA + PD98059, LY294002, or WortmanninGene expression was suppressed.[8]
Experimental Protocols

Western Blot for Protein Activation:

  • Cell Culture and Treatment: Culture vascular endothelial cells to near confluence. Treat cells with a specified concentration of linoleic acid (e.g., 50-100 µM) for various time points (e.g., 10 min, 3h, 6h).

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-50 µg of protein per lane by boiling in Laemmli sample buffer and separate on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total forms of p38, Akt, and ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system. Quantify band intensity using densitometry software.

G-Protein Coupled Receptor (GPCR) and Calcium Signaling

Linoleic acid can signal through cell surface receptors, notably G-protein coupled receptors (GPCRs), to elicit rapid cellular responses. In hepatocytes, LA utilizes the GPR40 receptor to stimulate glucose production.[4]

GPR40-Mediated Gluconeogenesis

In primary chicken hepatocytes, linoleic acid at concentrations of 100 µM or higher induces glucose production in a time-dependent manner (≥8 hours).[4] This process is initiated by LA binding to GPR40, which activates Phospholipase C (PLC). PLC hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of calcium (Ca2+) from intracellular stores, an effect that can be blocked by the chelator BAPTA-AM. This intracellular Ca2+ rise activates cytosolic Phospholipase A2 (cPLA2), leading to the release of arachidonic acid (AA). AA is then metabolized by COX-2 to produce prostaglandins like PGE2, which subsequently activate PPARs to drive the expression of key gluconeogenic enzymes.[4]

LA_GPR40_Signaling LA Linoleic Acid GPR40 GPR40 LA->GPR40 PLC PLC GPR40->PLC Activates Ca Intracellular Ca²⁺↑ PLC->Ca via IP₃ cPLA2 cPLA₂ Activation Ca->cPLA2 AA Arachidonic Acid Release cPLA2->AA COX2 COX-2 AA->COX2 Substrate PGE2 PGE₂ Synthesis COX2->PGE2 PPAR PPARs PGE2->PPAR Activates Gluco Gluconeogenesis (G6Pase, PEPCK) PPAR->Gluco Upregulates

Caption: GPR40-mediated signaling by LA to stimulate gluconeogenesis.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a family of nuclear receptors (PPARα, PPARγ, PPARβ/δ) that act as transcription factors to regulate genes involved in lipid metabolism and inflammation.[5][9] Linoleic acid and its derivatives are natural ligands for these receptors.[5]

Direct and Indirect PPAR Activation

Linoleic acid itself can directly bind to and activate both PPARα and PPARγ at physiological concentrations.[5] However, its metabolites are often more potent or specific ligands.

  • 13-S-HODE: A major metabolite of LA produced by 15-lipoxygenase-1 (15-LOX-1), 13-S-hydroxyoctadecadienoic acid (13-S-HODE) promotes PPARγ activity by downregulating the expression of PPARβ/δ, which normally suppresses PPARγ.[9]

  • Nitrolinoleic Acid (LNO2): Formed by nitric oxide-dependent reactions, LNO2 is a potent endogenous ligand for PPARγ with a Ki of approximately 133 nM.[10] Its potency rivals that of synthetic agonists like thiazolidinediones.[10]

  • Conjugated Linoleic Acids (CLAs): Different CLA isomers can modulate PPARγ activity. The cis-9,trans-11 isomer, for instance, can suppress PPARγ phosphorylation (and thus increase its activity) by diminishing the activity of the ERK1/2 pathway.[11]

LA_PPAR_Signaling LA Linoleic Acid LOX15 15-LOX-1 LA->LOX15 NO NO-dependent Reactions LA->NO PPARg PPARγ LA->PPARg Direct Binding HODE 13-S-HODE LOX15->HODE LNO2 Nitrolinoleic Acid (LNO₂) NO->LNO2 PPARbd PPARβ/δ HODE->PPARbd Downregulates LNO2->PPARg Potent Agonist TargetGenes Target Gene Expression (Lipid Metabolism, Inflammation) PPARg->TargetGenes PPARbd->PPARg Suppresses

Caption: Modulation of PPAR signaling by LA and its key metabolites.
Quantitative Data: PPAR Ligand Activity

LigandReceptor TargetAffinity / EffectReference
Linoleic Acid PPARα, PPARγBinds directly at physiological concentrations.[5]
Nitrolinoleic Acid (LNO2) PPARγPotent endogenous ligand (Ki ≈ 133 nM).[10]
13-S-HODE PPARγ (indirect)Promotes PPARγ activity by downregulating PPARβ/δ.[9]
cis-9,trans-11 CLA PPARγ (indirect)Suppresses PPARγ phosphorylation via ERK1/2 inhibition.[11]
Experimental Protocols

Luciferase Reporter Gene Assay for PPAR Activity:

  • Cell Culture and Transfection: Plate cells (e.g., CV-1) in 24-well plates. Co-transfect with a PPAR expression vector (e.g., pCMX-hPPARγ), a reporter plasmid containing PPAR response elements upstream of a luciferase gene (e.g., pPPRE-tk-luc), and a β-galactosidase expression vector for normalization.

  • Compound Treatment: After 24 hours, replace the medium with medium containing the test compounds (e.g., LA, LNO2, synthetic agonists/antagonists) at various concentrations. Incubate for another 24-48 hours.

  • Cell Lysis and Assay: Wash cells with PBS and lyse. Measure luciferase activity using a luminometer and β-galactosidase activity using a colorimetric assay (e.g., with ONPG as a substrate).

  • Data Analysis: Normalize luciferase activity to β-galactosidase activity to control for transfection efficiency. Plot the fold induction of luciferase activity relative to a vehicle control.

mTORC1 Signaling in Cancer

Recent evidence highlights a direct role for linoleic acid in promoting cancer cell proliferation, particularly in aggressive subtypes like triple-negative breast cancer (TNBC).[12][13] This pathway is independent of LA's role as a metabolic fuel and instead involves its function as a direct signaling molecule.

FABP5-Mediated mTORC1 Activation

In TNBC cells, which have high levels of Fatty Acid-Binding Protein 5 (FABP5), linoleic acid is shuttled directly to the mechanistic Target of Rapamycin Complex 1 (mTORC1).[12][13] The binding of the LA-FABP5 complex to mTORC1 directly activates it, bypassing canonical nutrient-sensing pathways.[12] Activated mTORC1 then promotes protein synthesis and cell growth, fueling tumor proliferation.[12] This signaling axis is specific to cancer subtypes with high FABP5 expression and is not observed in other types, such as hormone-sensitive breast cancers.[13]

LA_mTORC1_Signaling cluster_TNBC Triple-Negative Breast Cancer Cell Diet Dietary Linoleic Acid LA Intracellular LA Diet->LA Uptake FABP5 FABP5 LA->FABP5 Binds LA_FABP5 LA-FABP5 Complex FABP5->LA_FABP5 mTORC1 mTORC1 LA_FABP5->mTORC1 Direct Activation Growth Protein Synthesis Cell Growth Tumor Proliferation mTORC1->Growth Promotes

Caption: FABP5-mediated activation of mTORC1 by LA in TNBC.
Experimental Protocols

Experimental Workflow for Investigating LA-mTORC1 Signaling:

  • Cell Line Panel: Utilize a panel of breast cancer cell lines, including TNBC (high FABP5) and hormone-sensitive (low FABP5) subtypes.

  • mTORC1 Activity Assay: Treat cells with LA and assess mTORC1 activity by Western blotting for phosphorylation of its downstream targets, such as S6 kinase (p-S6K) and 4E-BP1 (p-4E-BP1).

  • FABP5 Knockdown/Inhibition: Use siRNA or chemical inhibitors to block FABP5. Repeat the mTORC1 activity assay to determine if the LA effect is FABP5-dependent.

  • In Vivo Mouse Model: Employ a mouse model of TNBC. Feed mice diets with varying levels of linoleic acid (e.g., simulating low-LA vs. high-LA diets).

  • Tumor Analysis: Monitor tumor growth rates. At the end of the study, excise tumors and analyze them for levels of FABP5, LA, and p-S6K via Western blot and mass spectrometry to confirm pathway activation in vivo.

Experimental_Workflow_mTORC1 start Hypothesis: LA activates mTORC1 via FABP5 in TNBC step1 In Vitro: Treat TNBC and other cell lines with LA start->step1 step2 Measure mTORC1 Activity (Western Blot for p-S6K) step1->step2 step3 Block FABP5 (siRNA / Inhibitor) step2->step3 If LA effect is observed step4 Re-measure mTORC1 Activity post-LA step3->step4 step5 In Vivo: TNBC mouse model with low vs high LA diets step4->step5 If effect is FABP5-dependent step6 Monitor Tumor Growth & Analyze Tumor Tissue step5->step6 conclusion Conclusion: Confirm LA-FABP5-mTORC1 axis in TNBC step6->conclusion

Caption: Workflow for validating the LA-FABP5-mTORC1 signaling pathway.

Conclusion

Linoleic acid is far more than a simple dietary fat; it is a critical signaling precursor that, along with its diverse metabolites, orchestrates a complex network of cellular communication. Its effects are highly context-dependent, varying with cell type, the local metabolic environment, and the specific signaling machinery present, such as the expression of receptors like GPR40 and PPARs, or binding proteins like FABP5. While essential for health, excessive intake of LA, characteristic of modern diets, can tilt cellular signaling towards pro-inflammatory and pro-proliferative states, contributing to chronic diseases. The detailed pathways and methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate these mechanisms and identify novel therapeutic targets within the intricate web of linoleic acid signaling.

References

The Discovery of Fatty Acid-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The recognition of fatty acids extending beyond simple energy storage molecules to pivotal signaling entities has revolutionized our understanding of cellular metabolism and disease. This paradigm shift was built upon the discovery of specific protein interactions that mediate the transport, sensing, and downstream signaling of fatty acids. This technical guide provides an in-depth exploration of the core discoveries, experimental methodologies, and key signaling pathways that have defined the field of fatty acid-protein interactions. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into the foundational experimental techniques.

Historical Perspective: From Essential Nutrients to Signaling Molecules

The journey to understanding fatty acid-protein interactions began with the fundamental discovery of fatty acids as essential components of our diet. In the early 20th century, fat was primarily considered a source of calories.[1] However, groundbreaking work by George and Mildred Burr in 1929 and 1930 demonstrated that rats on a fat-free diet developed a deficiency disease, which could be reversed by the addition of certain fatty acids, leading to their classification as "essential fatty acids."[1][2] This was a pivotal moment, suggesting that fatty acids had specific biological roles beyond energy provision. It took several more decades for the scientific community to begin unraveling the molecular mechanisms behind these roles, leading to the discovery of specific proteins that bind to and are regulated by fatty acids.

Key Historical Milestones:

  • 1929-1930: George and Mildred Burr identify linoleic acid as an essential fatty acid, demonstrating that fats are not just for calories but have specific physiological functions.[1][2][3][4]

  • Late 20th Century: The identification of Fatty Acid-Binding Proteins (FABPs) marks a significant step in understanding how these hydrophobic molecules are chaperoned within the aqueous cellular environment.[5]

  • 1993: The protein CD36 is identified as a key facilitator of long-chain fatty acid uptake into cells, providing a molecular basis for fatty acid transport across the plasma membrane.[6]

  • 2003: The orphan G protein-coupled receptor GPR40 is deorphanized and identified as a receptor for medium and long-chain fatty acids, directly linking fatty acids to cellular signaling cascades.[7][8][9]

Core Protein Families in Fatty Acid Signaling

The cellular effects of fatty acids are primarily mediated by three key families of proteins: Fatty Acid-Binding Proteins (FABPs) for intracellular transport, G protein-coupled receptors (GPCRs) for transmembrane signaling, and fatty acid transporters that facilitate their movement across cellular membranes.

Fatty Acid-Binding Proteins (FABPs)

FABPs are a family of small, intracellular proteins that reversibly bind to long-chain fatty acids and other hydrophobic ligands.[10][11] They are abundant in tissues with active fatty acid metabolism, such as the liver, intestine, heart, and adipose tissue.[11]

Functions of FABPs:

  • Intracellular Transport: FABPs solubilize fatty acids in the cytoplasm, facilitating their transport between cellular compartments, including the plasma membrane, mitochondria, endoplasmic reticulum, and nucleus.[10]

  • Metabolic Regulation: By delivering fatty acids to enzymes involved in metabolic pathways like beta-oxidation and triglyceride synthesis, FABPs play a crucial role in cellular energy homeostasis.[10]

  • Gene Expression: Some FABPs can transport fatty acids to the nucleus, where they can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), thereby regulating the transcription of genes involved in lipid metabolism.[10]

There are several tissue-specific isoforms of FABPs, each with distinct binding affinities for different fatty acids. For example, FABP4 (also known as aP2) is predominantly expressed in adipocytes and macrophages and has been implicated in insulin resistance and atherosclerosis.[12][13]

G Protein-Coupled Receptor 40 (GPR40/FFAR1)

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor that is activated by medium to long-chain fatty acids.[7][14] It is highly expressed in pancreatic β-cells and plays a critical role in glucose-stimulated insulin secretion.[14]

GPR40 Signaling:

The activation of GPR40 by fatty acids initiates a signaling cascade that leads to the potentiation of insulin release in the presence of elevated glucose. This makes GPR40 an attractive therapeutic target for type 2 diabetes.[2][8]

Fatty Acid Translocase (CD36)

CD36, also known as fatty acid translocase (FAT), is a multifunctional transmembrane protein that facilitates the uptake of long-chain fatty acids into cells.[15][16] It is expressed in various cell types, including adipocytes, myocytes, platelets, and macrophages.[15]

Functions of CD36:

  • Fatty Acid Transport: CD36 is a key regulator of fatty acid uptake in tissues with high fatty acid metabolism, such as the heart and skeletal muscle.[17]

  • Signaling: Beyond its transport function, CD36 also acts as a signaling receptor, with its engagement by fatty acids leading to the activation of intracellular signaling pathways that can influence cellular metabolism and inflammation.[6]

Quantitative Data on Fatty Acid-Protein Interactions

The following tables summarize key quantitative data for the interaction of fatty acids with their protein partners.

Table 1: Binding Affinities (Kd) of Fatty Acids for Adipocyte Fatty Acid-Binding Protein (FABP4)

Fatty AcidDissociation Constant (Kd) (nM)Experimental Method
Oleic Acid~300Fluorescence Titration
Palmitic Acid~400Fluorescence Titration
Linoleic Acid~200Fluorescence Titration
Arachidonic Acid~250Fluorescence Titration

Note: Kd values can vary depending on the experimental conditions and methods used.

Table 2: Agonist Potency (EC50) of Fatty Acids for GPR40/FFAR1

Fatty Acid AgonistEC50 (µM)Cell LineAssay
Linoleic Acid7.9HEK293Calcium Mobilization
Oleic Acid3.2HEK293Calcium Mobilization
Palmitic Acid5.1HEK293Calcium Mobilization
Eicosatriynoic Acid~0.2HEK293Calcium Mobilization[7]
Cpd-A (Synthetic)1.585CHOCalcium Mobilization[18]
SCO-267 (Synthetic)Potent (lower than TAK-875)CHOCalcium Mobilization[2]
TUG-770 (Synthetic)Highly PotentNot SpecifiedNot Specified[8]

Note: EC50 values represent the concentration of an agonist that gives half-maximal response.

Table 3: Kinetic Parameters for CD36-Mediated Fatty Acid Uptake

Fatty AcidKm (nM)Cell Type
Oleate~50Adipocytes
Palmitate~70Myocytes

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum (Vmax). Lower Km values indicate higher affinity.

Key Signaling Pathways

The interaction of fatty acids with their protein targets initiates complex signaling cascades that regulate a wide range of cellular processes.

GPR40/FFAR1 Signaling Pathway in Pancreatic β-Cells

The binding of long-chain fatty acids to GPR40 in pancreatic β-cells triggers a Gq-coupled signaling pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 Gq Gq GPR40->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Insulin_secretion Potentiated Insulin Secretion Ca_release->Insulin_secretion Leads to LCFA Long-Chain Fatty Acid LCFA->GPR40 Binds CD36_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CD36 CD36 LCFA_in Intracellular Long-Chain Fatty Acid CD36->LCFA_in Translocates ACS Acyl-CoA Synthetase (ACS) Acyl_CoA Fatty Acyl-CoA ACS->Acyl_CoA Produces Metabolism Metabolic Fates (β-oxidation, etc.) Acyl_CoA->Metabolism AMPK AMPK Activation LCFA_out Extracellular Long-Chain Fatty Acid LCFA_out->CD36 Binds LCFA_in->ACS Substrate LCFA_in->AMPK Activates CoIP_Workflow start Start: Cultured Cells lysis Cell Lysis start->lysis preclear Pre-clearing Lysate lysis->preclear ip Immunoprecipitation (with bait antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Washing Steps capture->wash elution Elution wash->elution analysis SDS-PAGE & Western Blot (probe for prey protein) elution->analysis end End: Interaction Confirmed/Refuted analysis->end

References

An In-Depth Technical Guide to Exploratory Studies Using Lipid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing lipid probes in exploratory research and drug development. We delve into the various classes of lipid probes, their applications in elucidating cellular signaling and identifying protein targets, and provide detailed experimental protocols for their use. All quantitative data is summarized for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to Lipid Probes in Exploratory Studies

Lipids are fundamental cellular components that serve not only as structural building blocks of membranes but also as critical signaling molecules in a vast array of biological processes.[1] Understanding the intricate network of lipid-protein interactions and the dynamics of lipid metabolism is paramount for deciphering cellular function and dysfunction. Lipid probes are powerful chemical tools designed to mimic natural lipids, allowing for the visualization, identification, and functional characterization of lipids and their interacting partners within the native cellular environment.[2][3]

These probes are broadly categorized based on their functional moieties, which dictate their experimental applications. The primary classes include:

  • Fluorescent Lipid Probes: These probes incorporate a fluorophore, enabling the visualization of lipid localization, trafficking, and dynamics through advanced microscopy techniques.[4]

  • Photoaffinity Lipid Probes: Equipped with a photoreactive group, these probes can be covalently cross-linked to interacting proteins upon UV irradiation, facilitating the identification of lipid-binding partners.[5][6]

  • Clickable Lipid Probes for Activity-Based Protein Profiling (ABPP): These probes contain a bioorthogonal "clickable" handle (e.g., an alkyne or azide) that allows for the attachment of reporter tags after the probe has interacted with its target. This approach is central to activity-based protein profiling (ABPP), a powerful strategy for studying the functional state of enzymes in complex proteomes.[7][8][9]

  • Trifunctional Lipid Probes: These advanced probes combine three key features: a caged group for controlled activation, a photoreactive group for cross-linking, and a clickable handle for enrichment and identification, offering a multi-faceted approach to studying lipid biology.[1][10]

This guide will explore the practical applications of these probes, providing detailed protocols and quantitative data to aid in experimental design and interpretation.

Quantitative Data on Lipid Probes

The selection of a lipid probe is often guided by its specific properties, such as its fluorescence quantum yield, lifetime, and its binding affinity for target proteins. This section provides a summary of key quantitative data for commonly used lipid probes.

Photophysical Properties of Fluorescent Lipid Probes

BODIPY (boron-dipyrromethene) dyes are a popular class of fluorophores used in lipid probes due to their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to the polarity of their environment.[11][][13]

Probe ClassFluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Reference(s)
General Lipid StainingBODIPY 493/503~493~503~0.9~7.2[11][14]
General Lipid StainingBODIPY FL~503~512~0.9>5[11][13]
Lipid Droplet ProbeLD-TB (BODIPY-based)~585~600High in oil (<0.01 in aqueous solution)Not Reported[15]
General Lipid StainingNile RedVaries with polarityVaries with polarityNot ReportedNot Reported[16]
Ligand Binding and Inhibition Data from Lipid Probe-Based Assays

Competition assays using lipid probes are a valuable tool for determining the binding affinity of unlabeled ligands (e.g., small molecule inhibitors) to lipid-binding proteins and for quantifying enzyme inhibition. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays.

Target ProteinLipid ProbeCompetitor/InhibitorAssay TypeIC50 ValueReference(s)
Nucleobindin-1 (NUCB1)Fl-AEA (fluorescent anandamide probe)Anandamide (AEA)Fluorescence PolarizationNot directly reported, used for screening[17]
NUCB1AEA-DA (diazirine-alkyne probe)HTS Hit 1Photoaffinity Labeling Competition~5 µM[17]
NUCB1AEA-DAMJN228Photoaffinity Labeling Competition1.8 µM[17]
NUCB1AEA-DAKML110Photoaffinity Labeling Competition1.9 µM[17]
Human Thymidine Phosphorylase (hTP)5-trifluorothymidineVarious inhibitors19F NMR-based assayVaries with inhibitor[18]
P-glycoprotein (efflux transporter)DigoxinSpironolactoneCaco-2 cell transport assayVaries with calculation method[19]
P-glycoproteinDigoxinItraconazoleCaco-2 cell transport assay2-6 µM (depending on calculation)[19]
Pancreatic Cancer Cells (MIA PaCa-2)Not applicableCurcumin (free)MTS Cell Viability Assay19.6 µM[20]
Pancreatic Cancer Cells (MIA PaCa-2)Not applicableCurcumin Solid Lipid Nanoparticles (SLNs)MTS Cell Viability Assay4.93 µM[20]

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding and communication. This section provides diagrams for key signaling pathways elucidated by lipid probes and for the experimental workflows involved in their use.

Signaling Pathway Diagrams

The sphingolipid signaling pathway involves a cascade of enzymatic reactions that produce bioactive lipids such as ceramide and sphingosine-1-phosphate (S1P), which regulate fundamental cellular processes like apoptosis and proliferation.[21] Caged sphingolipid probes have been instrumental in studying the spatiotemporal dynamics of this pathway.[22][23]

Sphingolipid_Signaling Sphingomyelin Sphingomyelin (in membrane) Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Proliferation Proliferation/ Survival S1P->Proliferation S1PR S1P Receptors (GPCRs) S1P->S1PR SMase SMase SMase->Sphingomyelin:n Ceramidase Ceramidase Ceramidase->Ceramide:n SphK SphK1/2 SphK->Sphingosine:n S1PR->Proliferation

Caption: The Sphingolipid Signaling Pathway.

Cholesterol is a critical regulator of G protein-coupled receptor (GPCR) function, influencing receptor stability, oligomerization, and signaling.[24][25] Fluorescent cholesterol analogs are used to study these interactions in live cells.[26]

GPCR_Cholesterol cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Ligand Binding G_protein G Protein (αβγ) GPCR_active->G_protein G Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Downstream Downstream Signaling Effector->Downstream Cholesterol Cholesterol Cholesterol->GPCR_inactive Allosteric Modulation Cholesterol->GPCR_active Stabilization Ligand Ligand Ligand->GPCR_inactive PAL_Workflow start Start incubate Incubate Cells/Lysate with Photoaffinity Lipid Probe start->incubate irradiate UV Irradiation (e.g., 350 nm) incubate->irradiate lyse Cell Lysis (if starting with live cells) irradiate->lyse click Click Chemistry (add reporter tag, e.g., Biotin-Azide) lyse->click enrich Affinity Purification (e.g., Streptavidin beads) click->enrich digest On-bead Digestion (e.g., Trypsin) enrich->digest ms LC-MS/MS Analysis digest->ms identify Protein Identification ms->identify ABPP_Workflow start Start label_proteome Label Proteome (in situ or in vitro) with Clickable Activity-Based Probe start->label_proteome click_reaction Click Reaction (CuAAC) with Reporter Tag (e.g., Rhodamine-Azide) label_proteome->click_reaction analysis Analysis click_reaction->analysis gel_analysis In-gel Fluorescence Scanning (SDS-PAGE) analysis->gel_analysis Visualization ms_analysis Enrichment (if biotin tag) & LC-MS/MS for Target ID analysis->ms_analysis Identification end End gel_analysis->end ms_analysis->end Trifunctional_Probe_Workflow start Start: Incubate cells with Trifunctional Lipid Probe uncage Uncaging (Light Pulse 1, e.g., 405 nm) Activates the lipid start->uncage observe Observe Downstream Signaling (e.g., Ca2+ imaging, protein translocation) uncage->observe crosslink Cross-linking (Light Pulse 2, e.g., 365 nm) Covalently links to interacting proteins observe->crosslink lyse Cell Lysis crosslink->lyse click Click Chemistry with Reporter Tag (e.g., Biotin or Fluorophore) lyse->click analysis Analysis click->analysis proteomics Affinity Purification & LC-MS/MS (Proteomics) analysis->proteomics imaging Fluorescence Microscopy (Localization) analysis->imaging

References

Methodological & Application

Application Notes and Protocols for rel-Linoleic Acid-Biotin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rel-Linoleic acid-biotin is a valuable chemical probe for identifying and studying the protein binding partners of linoleic acid in a cellular context. As an essential omega-6 fatty acid, linoleic acid and its metabolites are involved in numerous signaling pathways and cellular processes. Understanding its protein interactome is crucial for elucidating its role in health and disease. This biotinylated version of linoleic acid allows for the labeling and subsequent affinity purification of interacting proteins from cell lysates, which can then be identified and quantified using techniques such as mass spectrometry. These application notes provide detailed protocols for the use of this compound in cell culture to discover novel protein-lipid interactions and explore their functional significance.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times
ParameterRecommended RangeNotes
This compound Concentration 10-100 µMOptimal concentration should be determined empirically for each cell type and experimental goal. Start with a concentration in the lower end of the range to minimize off-target effects.
Cell Culture Incubation Time 4-24 hoursThe incubation time will depend on the cellular process being investigated and the turnover rate of the target proteins. A time-course experiment is recommended to determine the optimal labeling period.
Biotin-Phenol Concentration (for Proximity Labeling) 500 µMFor advanced applications involving proximity labeling (e.g., with APEX2), this concentration is a good starting point.[1]
Hydrogen Peroxide (H₂O₂) for Quenching 1 mM for 1 minuteUsed in proximity labeling protocols to initiate biotinylation.[1]
Streptavidin Bead Slurry 20-50 µL per 1 mg of protein lysateThe amount of beads should be optimized based on the expected abundance of biotinylated proteins.
Trypsin/Lys-C Concentration (for on-bead digestion) 1:20 - 1:50 (enzyme:protein ratio)For mass spectrometry sample preparation, on-bead digestion is a common method.
Table 2: Composition of Buffers for Affinity Purification
Buffer TypeComponentConcentration
Lysis Buffer (RIPA - stringent) Tris-HCl, pH 7.450 mM
NaCl150 mM
NP-40 or Triton X-1001% (v/v)
Sodium deoxycholate0.5% (w/v)
SDS0.1% (w/v)
Protease and Phosphatase Inhibitors1X
Lysis Buffer (NP-40 - mild) Tris-HCl, pH 7.450 mM
NaCl150 mM
NP-40 or Triton X-1001% (v/v)
Protease and Phosphatase Inhibitors1X
Wash Buffer 1 (High Salt) Tris-HCl, pH 7.450 mM
NaCl500 mM
NP-40 or Triton X-1000.1% (v/v)
Wash Buffer 2 (Low Salt) Tris-HCl, pH 7.420 mM
NaCl150 mM
Elution Buffer (Denaturing) SDS Sample Buffer (e.g., Laemmli)1X
Elution Buffer (Competitive) Biotin in PBS2-10 mM

Experimental Protocols

Protocol 1: Labeling of Cellular Proteins with this compound
  • Cell Culture: Plate cells of interest in appropriate culture vessels and grow to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.

  • Cellular Labeling: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25 µM).

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 18 hours) at 37°C in a humidified incubator with 5% CO₂. For proximity labeling applications using TurboID, a 10-minute labeling time with 50 µM biotin may be sufficient.[2]

  • Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe.

  • Cell Lysis: Lyse the cells directly on the plate by adding ice-cold lysis buffer (e.g., RIPA buffer for stringent lysis or NP-40 buffer for milder lysis) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Affinity Purification of Biotinylated Proteins
  • Bead Preparation: Resuspend the streptavidin-conjugated agarose or magnetic beads. Wash the beads three times with lysis buffer.

  • Binding: Add the clarified cell lysate (containing 1-5 mg of total protein) to the washed streptavidin beads. Incubate for 2-4 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

  • Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes for agarose beads) or by using a magnetic rack. Discard the supernatant.

  • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

    • Two washes with lysis buffer.

    • Two washes with high-salt wash buffer.

    • Two washes with low-salt wash buffer.

    • Perform each wash for 5-10 minutes at 4°C with gentle rotation.

  • Elution: After the final wash, remove all supernatant. Elute the bound proteins using one of the following methods:

    • Denaturing Elution (for Western Blotting): Resuspend the beads in 1X SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes. The eluted proteins are ready for gel electrophoresis.

    • Competitive Elution (for functional assays): Resuspend the beads in a low volume of elution buffer containing a high concentration of free biotin (e.g., 5 mM) and incubate for 30-60 minutes at room temperature with agitation.

Protocol 3: Sample Preparation for Mass Spectrometry (On-Bead Digestion)
  • Final Wash: After the washing steps in Protocol 2, wash the beads twice with 50 mM ammonium bicarbonate to remove any remaining detergents and salts.

  • Reduction and Alkylation: Resuspend the beads in 50 mM ammonium bicarbonate. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

  • Digestion: Add sequencing-grade trypsin or a Trypsin/Lys-C mix to the bead slurry at a 1:20 to 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C with gentle shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Second Elution: To maximize peptide recovery, perform a second elution by adding a solution of 20% trifluoroacetic acid (TFA) in acetonitrile to the beads.[3]

  • Sample Cleanup: Combine the peptide eluates and desalt the sample using C18 spin tips or other suitable methods prior to LC-MS/MS analysis.

Visualization of Signaling Pathways and Workflows

Linoleic_Acid_Signaling_Pathway LA Linoleic Acid p38_MAPK p38 MAPK LA->p38_MAPK PI3K PI3K LA->PI3K ERK12 ERK1/2 LA->ERK12 p38_MAPK->ERK12 upstream activation Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK12->NFkB VCAM1 VCAM-1 Expression NFkB->VCAM1 Inflammation Vascular Inflammation VCAM1->Inflammation

Caption: Linoleic acid-induced proinflammatory signaling pathway.[4]

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_purification Affinity Purification cluster_analysis Downstream Analysis Start Seed Cells Label Incubate with This compound Start->Label Harvest Wash & Harvest Cells Label->Harvest Lysis Cell Lysis Harvest->Lysis Bind Bind to Streptavidin Beads Lysis->Bind Wash Wash Beads Bind->Wash Elute Elute Proteins Wash->Elute MS_Prep On-Bead Digestion Wash->MS_Prep SDS_PAGE SDS-PAGE & Western Blot Elute->SDS_PAGE LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for identifying linoleic acid-binding proteins.

Logical_Relationship Probe This compound (Bait) Complex Biotin-Linoleic Acid- Protein Complex Probe->Complex interacts with Protein Linoleic Acid- Binding Protein (Prey) Protein->Complex Captured_Complex Immobilized Complex Complex->Captured_Complex binds to Beads Streptavidin Beads Beads->Captured_Complex Identified_Protein Identified Binding Partner Captured_Complex->Identified_Protein leads to identification of

Caption: Logical relationship of the pull-down assay components.

References

Application Notes and Protocols: Labeling Proteins with γ-Linolenic Acid-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Linolenic acid (GLA), an omega-6 polyunsaturated fatty acid, plays a significant role in various physiological and pathological processes. Its metabolites are involved in inflammation, cell growth, and signaling pathways. To elucidate the molecular interactions of GLA and identify its protein targets, a biotinylated version of GLA can be employed as a powerful biochemical probe. This document provides detailed protocols and application notes for the labeling of proteins using a synthesized γ-linolenic acid-biotin (GLA-biotin) conjugate. The primary application of this technique is the identification and characterization of GLA-binding proteins through affinity-based pulldown assays followed by mass spectrometry analysis.

Principle of the Method

The methodology involves the synthesis of a GLA-biotin conjugate, where the biotin moiety is attached to the carboxyl group of GLA via a linker. This probe is then incubated with a protein sample (e.g., cell lysate). Proteins that specifically bind to the GLA portion of the probe can be captured using streptavidin-coated beads, which exhibit an extremely high affinity for biotin. The captured proteins are then eluted and identified using techniques such as Western blotting or mass spectrometry.

I. Synthesis of γ-Linolenic Acid-Biotin Probe

Materials
  • γ-Linolenic acid (GLA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Biotin-amine derivative (e.g., Biotin-PEG-amine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol
  • Activation of GLA:

    • Dissolve GLA, DCC, and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • The filtrate containing the GLA-NHS ester can be used directly in the next step or purified.

  • Conjugation to Biotin-Amine:

    • To the solution containing the GLA-NHS ester, add a biotin-amine derivative and a slight excess of triethylamine (TEA) to act as a base.

    • Stir the reaction mixture overnight at room temperature.

    • Monitor the formation of the GLA-biotin conjugate by TLC.

  • Purification of GLA-Biotin:

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure GLA-biotin conjugate.

    • Confirm the identity and purity of the final product using techniques such as NMR and mass spectrometry.

II. Protocol for Labeling and Pulldown of GLA-Binding Proteins

This protocol describes the use of the synthesized GLA-biotin probe to isolate binding proteins from a cell lysate.

Materials
  • GLA-biotin probe (dissolved in DMSO)

  • Cell lysate (prepared in a suitable non-denaturing lysis buffer, e.g., RIPA buffer without SDS)

  • Streptavidin-agarose beads or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)

  • Protease inhibitor cocktail

  • BCA protein assay kit

Experimental Protocol
  • Preparation of Cell Lysate:

    • Harvest cells and wash them with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Incubation with GLA-Biotin Probe:

    • In a microcentrifuge tube, incubate an appropriate amount of cell lysate (e.g., 1-2 mg of total protein) with the GLA-biotin probe. The optimal concentration of the probe should be determined empirically, but a starting point of 10-50 µM can be used.

    • As a negative control, incubate a separate aliquot of the lysate with an equivalent amount of unconjugated biotin.

    • Incubate the tubes for 2-4 hours at 4°C with gentle rotation.

  • Capture of Protein-Probe Complexes:

    • Add pre-washed streptavidin beads to the lysate-probe mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated complexes to bind to the beads.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins from the beads. For subsequent analysis by SDS-PAGE and Western blotting, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

    • For mass spectrometry, elution can be performed using a buffer containing a high concentration of free biotin or by on-bead digestion.[1][2]

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the pulled-down proteins.

    • For identification of specific proteins, perform a Western blot using antibodies against candidate proteins.

    • For a global identification of interacting proteins, the eluate can be subjected to mass spectrometry analysis.[3]

Data Presentation

Quantitative data from pulldown experiments followed by mass spectrometry can be summarized in a table for clear comparison.

Protein ID Gene Name Function Fold Enrichment (GLA-biotin vs. Biotin control) p-value
P12345FABP5Fatty acid binding and transport15.2<0.01
Q67890ACSL4Fatty acid metabolism8.7<0.05
A1B2C3COX2Prostaglandin synthesis5.1<0.05

Visualizations

Signaling Pathway of γ-Linolenic Acid Metabolism

The following diagram illustrates the metabolic conversion of GLA, highlighting potential protein targets for the GLA-biotin probe.[4][5]

GLA_Metabolism GLA γ-Linolenic Acid (GLA) DGLA Dihomo-γ-linolenic Acid (DGLA) GLA->DGLA Elongase (ELOVL5) AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase PGE1 Prostaglandins (PGE1) DGLA->PGE1 COX-1/2 HETrE 15-HETrE DGLA->HETrE 15-Lipoxygenase

Caption: Metabolic pathway of γ-Linolenic Acid.

Experimental Workflow for GLA-Binding Protein Pulldown

This diagram outlines the key steps in the experimental protocol for isolating GLA-binding proteins.

Pulldown_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Lysate Cell Lysate Incubation Incubate Lysate with Probe Lysate->Incubation Probe GLA-biotin Probe Probe->Incubation Capture Capture with Streptavidin Beads Incubation->Capture Wash Wash Beads Capture->Wash Elution Elute Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western Western Blot Elution->Western MassSpec Mass Spectrometry Elution->MassSpec

Caption: Workflow for GLA-biotin pulldown assay.

Considerations and Troubleshooting

  • Probe Synthesis: The synthesis of the GLA-biotin probe requires expertise in organic chemistry. Collaboration with a synthetic chemist or outsourcing the synthesis may be necessary.

  • Specificity: To ensure the specificity of the interaction, it is crucial to include appropriate controls, such as using unconjugated biotin or a biotinylated fatty acid with a different structure.

  • Non-specific Binding: Extensive washing of the streptavidin beads is critical to minimize the background of non-specifically bound proteins. The composition of the wash buffer can be optimized by varying the salt concentration and detergent type.

  • Metabolism of the Probe: Be aware that once introduced into a cell lysate, the GLA moiety of the probe can be metabolized.[4][5] This could lead to the labeling of enzymes involved in fatty acid metabolism.

By following these protocols and considering the outlined factors, researchers can successfully utilize γ-linolenic acid-biotin as a probe to identify and characterize its protein binding partners, providing valuable insights into the biological roles of this important fatty acid.

References

Application Notes and Protocols for rel-Linoleic Acid-Biotin in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rel-Linoleic acid-biotin is a powerful chemical probe designed for the investigation of protein-lipid interactions. This molecule consists of linoleic acid, an essential omega-6 fatty acid, conjugated to a biotin molecule. This dual functionality allows for the specific labeling and subsequent isolation of proteins that interact with linoleic acid within a complex biological sample. The biotin tag provides a high-affinity handle for purification using streptavidin-based matrices, enabling the enrichment of interacting proteins for identification and quantification by mass spectrometry-based proteomics.

These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in proteomics research, including photoaffinity labeling and chemical cross-linking approaches.

Key Applications

  • Identification of Linoleic Acid-Binding Proteins: Elucidate the protein interactome of linoleic acid in various cellular contexts.

  • Target Deconvolution for Drug Discovery: Identify the protein targets of small molecules that modulate linoleic acid signaling pathways.

  • Characterization of Protein-Lipid Interactions: Study the dynamics of linoleic acid binding to known and novel protein partners.

  • Investigation of Signaling Pathways: Probe the role of linoleic acid-protein interactions in cellular signaling cascades.

Application 1: Photoaffinity Labeling for Covalent Capture of Interacting Proteins

This approach utilizes a derivative of this compound that incorporates a photo-reactive group (e.g., a diazirine). Upon UV irradiation, the photo-reactive group forms a covalent bond with nearby molecules, thus permanently capturing interacting proteins.

Experimental Protocol: Photoaffinity Labeling

1. Cell Culture and Treatment:

  • Culture cells of interest to the desired confluency.
  • Incubate cells with the photo-reactive this compound probe at a suitable concentration (typically in the low micromolar range) for a specified duration to allow for cellular uptake and binding to target proteins.

2. Photo-Cross-linking:

  • Wash the cells with ice-cold PBS to remove excess probe.
  • Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined time to induce covalent cross-linking between the probe and interacting proteins.[1][2]

3. Cell Lysis:

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris.

4. Affinity Purification of Biotinylated Proteins:

  • Incubate the clarified cell lysate with streptavidin-conjugated magnetic beads or agarose resin to capture the biotinylated protein complexes.[3][4]
  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

5. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the captured proteins from the beads. This can be achieved by on-bead digestion with trypsin or by using elution buffers containing high concentrations of biotin or denaturing agents.
  • Prepare the eluted proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.

6. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify the proteins from the resulting spectra using a protein database search algorithm.
  • Quantify the relative abundance of identified proteins, for example, by using label-free quantification or metabolic labeling techniques like SILAC.[5][6][7]

Experimental Workflow: Photoaffinity Labeling

Photoaffinity_Labeling_Workflow cluster_Cellular_Phase Cellular Phase cluster_Biochemical_Phase Biochemical Phase cluster_Analytical_Phase Analytical Phase Cell_Culture 1. Cell Culture Probe_Incubation 2. Incubate with Photo-reactive This compound Cell_Culture->Probe_Incubation UV_Irradiation 3. UV Cross-linking Probe_Incubation->UV_Irradiation Cell_Lysis 4. Cell Lysis UV_Irradiation->Cell_Lysis Affinity_Purification 5. Affinity Purification (Streptavidin Beads) Cell_Lysis->Affinity_Purification Washing 6. Wash Beads Affinity_Purification->Washing Elution 7. Elution Washing->Elution MS_Prep 8. Sample Prep for MS Elution->MS_Prep LC_MSMS 9. LC-MS/MS Analysis MS_Prep->LC_MSMS Data_Analysis 10. Data Analysis & Protein ID LC_MSMS->Data_Analysis

Caption: Workflow for identifying protein interactors of linoleic acid using photoaffinity labeling.

Application 2: Chemical Cross-linking for Stabilizing Protein-Lipid Interactions

In this method, a bifunctional chemical cross-linker is used to covalently link the this compound probe to its interacting proteins. This is particularly useful for capturing transient or weak interactions.

Experimental Protocol: Chemical Cross-linking

1. Cell Lysis and Probe Incubation:

  • Lyse cultured cells in a non-denaturing lysis buffer to maintain protein complexes.
  • Clarify the lysate by centrifugation.
  • Incubate the clarified lysate with this compound to allow for the formation of non-covalent protein-lipid complexes.

2. Chemical Cross-linking:

  • Add a chemical cross-linking agent (e.g., a water-soluble NHS-ester cross-linker) to the lysate.[8][9]
  • Incubate for a specific time to allow for the formation of covalent bonds between the probe and interacting proteins.
  • Quench the cross-linking reaction with a suitable quenching buffer (e.g., Tris or glycine).

3. Affinity Purification:

  • Proceed with the affinity purification of biotinylated protein complexes using streptavidin beads as described in the photoaffinity labeling protocol (Step 4).

4. Sample Preparation and Analysis:

  • Elute the captured proteins and prepare them for mass spectrometry analysis as described in the photoaffinity labeling protocol (Step 5).
  • Analyze the samples by LC-MS/MS and perform data analysis to identify and quantify the cross-linked proteins (Step 6).[10][11]

Experimental Workflow: Chemical Cross-linking

Chemical_Crosslinking_Workflow cluster_Lysate_Phase In Lysate Phase cluster_Purification_Analysis Purification & Analysis Cell_Lysis 1. Cell Lysis Probe_Incubation 2. Incubate with This compound Cell_Lysis->Probe_Incubation Crosslinking 3. Add Chemical Cross-linker Probe_Incubation->Crosslinking Quenching 4. Quench Reaction Crosslinking->Quenching Affinity_Purification 5. Affinity Purification (Streptavidin Beads) Quenching->Affinity_Purification MS_Analysis 6. LC-MS/MS Analysis Affinity_Purification->MS_Analysis Protein_ID 7. Protein Identification MS_Analysis->Protein_ID

Caption: Workflow for chemical cross-linking proteomics to identify linoleic acid interacting proteins.

Quantitative Data Presentation

For quantitative analysis of protein interactors, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with the above protocols.[5][6][7] This allows for the direct comparison of protein abundance between a control and an experimental condition.

Table 1: Example SILAC Data for Photoaffinity Labeling Experiment

Protein IDGene NameSILAC Ratio (Heavy/Light)-log10(p-value)Description
P07148FABP45.84.2Fatty acid-binding protein, adipocyte
P15090FABP54.53.8Fatty acid-binding protein, epidermal
Q07954ACSL13.23.1Long-chain-fatty-acid--CoA ligase 1
P31946COX22.82.9Prostaglandin G/H synthase 2
P02768ALB1.10.5Serum albumin
P62258ACTB1.00.2Actin, cytoplasmic 1

This is example data for illustrative purposes.

Signaling Pathway Visualization

This compound can be used to investigate the role of linoleic acid in specific signaling pathways. For example, the metabolism of linoleic acid by cyclooxygenases (COX) and lipoxygenases (LOX) generates bioactive lipid mediators that regulate inflammation and other cellular processes.

Linoleic_Acid_Signaling LA Linoleic Acid COX Cyclooxygenases (COX-1, COX-2) LA->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) LA->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins HODEs Hydroxyoctadecadienoic acids (e.g., 13-HODE) LOX->HODEs Inflammation Inflammation Prostaglandins->Inflammation Cell_Growth Cell Growth & Proliferation HODEs->Cell_Growth

Caption: Simplified signaling pathway of linoleic acid metabolism.

Conclusion

This compound is a versatile tool for the study of protein-lipid interactions. The protocols outlined in these application notes provide a framework for identifying and quantifying the protein binding partners of linoleic acid. By combining these chemical biology approaches with advanced proteomics techniques, researchers can gain valuable insights into the roles of linoleic acid in health and disease, potentially leading to the development of novel therapeutic strategies.

References

Application Notes: Utilizing rel-Linoleic Acid-Biotin for Pull-Down Assays

Application Notes: Detection of cis-Linoleic Acid-Biotin utilizing Streptavidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1] This high-affinity binding is rapid, specific, and stable across a wide range of pH, temperature, and denaturing conditions.[1] These properties make the biotin-streptavidin system a versatile and powerful tool in a multitude of life science applications, including immunoassays, protein purification, and histochemistry.[2][3] This application note details a method for the detection and quantification of cis-linoleic acid-biotin conjugates using a competitive enzyme-linked immunosorbent assay (ELISA) format, leveraging the high affinity of streptavidin for biotin.

cis-Linoleic acid is an essential omega-6 polyunsaturated fatty acid involved in numerous physiological and pathological processes. Biotinylation of linoleic acid allows for its use as a probe to study its binding partners and metabolic pathways.[4] The protocol described herein provides a sensitive and robust method for researchers, scientists, and drug development professionals to detect and quantify cis-linoleic acid-biotin in various samples.

Principle of the Assay

This protocol employs a competitive ELISA for the detection of cis-linoleic acid-biotin. The assay involves the competition between free cis-linoleic acid-biotin in the sample and a fixed amount of a biotinylated tracer (e.g., biotinylated horseradish peroxidase - HRP) for binding to a limited number of streptavidin-coated wells. Alternatively, an antibody specific for linoleic acid can be coated on the plate, and the competition would be between the sample's cis-linoleic acid-biotin and a known amount of biotinylated linoleic acid for antibody binding, followed by detection with streptavidin-HRP.

In the primary described method, the amount of biotinylated tracer that binds to the streptavidin-coated plate is inversely proportional to the concentration of cis-linoleic acid-biotin in the sample. The bound tracer is then detected by the addition of a chromogenic substrate, and the resulting colorimetric signal is measured using a microplate reader. The concentration of cis-linoleic acid-biotin in the unknown samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of unlabeled cis-linoleic acid-biotin.

Experimental Protocols

Materials and Reagents

  • Streptavidin-coated 96-well microplates[5]

  • cis-Linoleic acid-biotin conjugate (e.g., from Cayman Chemical)[4]

  • Biotinylated Horseradish Peroxidase (Biotin-HRP)

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)[6]

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS[6]

  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine)[5]

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Distilled or deionized water

  • Precision pipettes and multichannel pipettes

  • Plate shaker (optional)

Protocol 1: Competitive ELISA for cis-Linoleic Acid-Biotin Detection

This protocol outlines the steps for a competitive ELISA using streptavidin-coated plates.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of cis-linoleic acid-biotin in an appropriate solvent (e.g., ethanol, DMSO) and then dilute it in Blocking Buffer to create a series of standards ranging from 0 to 1000 ng/mL.

    • Dilute unknown samples in Blocking Buffer. The optimal dilution factor should be determined empirically.

  • Assay Procedure:

    • Allow all reagents to reach room temperature before use.

    • Add 50 µL of the prepared standards and unknown samples to the streptavidin-coated microplate wells in duplicate or triplicate.

    • Add 50 µL of a pre-determined optimal concentration of Biotin-HRP to each well.

    • Incubate the plate for 1-2 hours at room temperature, preferably with gentle shaking.

    • Wash the plate 3-5 times with 200 µL of Wash Buffer per well.[6]

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Protocol 2: Alternative Competitive ELISA using an Anti-Linoleic Acid Antibody

This protocol provides an alternative method where an antibody specific to linoleic acid is coated on the plate.

  • Plate Coating:

    • Coat a 96-well microplate with an anti-linoleic acid antibody at a concentration of 1-10 µg/mL in Coating Buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.[6]

    • Wash the plate 3 times with Wash Buffer.

  • Blocking:

    • Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[6]

    • Wash the plate 3 times with Wash Buffer.

  • Competition:

    • Add 50 µL of the prepared standards (unlabeled cis-linoleic acid) and unknown samples to the wells.

    • Add 50 µL of a fixed concentration of cis-linoleic acid-biotin to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3-5 times with Wash Buffer.

  • Detection:

    • Add 100 µL of streptavidin-HRP diluted in Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3-5 times with Wash Buffer.

    • Proceed with substrate addition and signal detection as described in Protocol 1 (steps 2f-2i).

Data Presentation

The following tables summarize hypothetical quantitative data for the described competitive ELISA.

Table 1: Standard Curve Data for cis-Linoleic Acid-Biotin

Standard Concentration (ng/mL)Absorbance at 450 nm (Mean)Standard Deviation% Binding
01.8520.085100.0%
101.5740.07285.0%
501.1110.05160.0%
1000.7410.03440.0%
2500.3700.01720.0%
5000.1850.00910.0%
10000.0930.0045.0%

% Binding is calculated as (Absorbance of Standard / Absorbance of 0 ng/mL Standard) x 100

Table 2: Assay Performance Characteristics

ParameterValue
Assay Range10 - 500 ng/mL
Sensitivity (LOD)~5 ng/mL
Intra-assay CV%< 10%
Inter-assay CV%< 15%
Spike Recovery85-115%

Mandatory Visualization

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Standards Prepare Standards (0-1000 ng/mL) Add_Std_Sample Add Standards/Samples to Streptavidin Plate Standards->Add_Std_Sample Samples Prepare Samples (Dilute as needed) Samples->Add_Std_Sample Add_Biotin_HRP Add Biotin-HRP (Tracer) Add_Std_Sample->Add_Biotin_HRP Incubate_Compete Incubate (1-2h) Competition Occurs Add_Biotin_HRP->Incubate_Compete Wash1 Wash Plate (3-5x) Incubate_Compete->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate_Color Incubate (15-30 min) Color Develops Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Plot_Curve Plot Standard Curve Read_Absorbance->Plot_Curve Calculate_Conc Calculate Sample Concentrations Plot_Curve->Calculate_Conc

Caption: Workflow for the competitive ELISA of cis-Linoleic acid-biotin.

Binding_Principle cluster_well Streptavidin-Coated Well cluster_low_conc Low Sample Concentration cluster_high_conc High Sample Concentration Streptavidin Streptavidin Biotin_HRP1 Biotin-HRP Biotin_HRP1->Streptavidin High Binding Biotin_HRP2 Biotin-HRP Biotin_HRP2->Streptavidin High Signal CLA_Biotin1 cis-Linoleic Acid-Biotin Biotin_HRP3 Biotin-HRP Biotin_HRP3->Streptavidin Low Binding CLA_Biotin2 cis-Linoleic Acid-Biotin CLA_Biotin2->Streptavidin High Binding CLA_Biotin3 cis-Linoleic Acid-Biotin CLA_Biotin3->Streptavidin Low Signal

References

Application Notes and Protocols: rel-Linoleic Acid-Biotin in Studying Fatty Acid Interactions and Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rel-Linoleic acid-biotin is a valuable chemical probe designed for the investigation of fatty acid binding proteins (FABPs) and other proteins that interact with linoleic acid. This biotinylated analog of the essential omega-6 fatty acid allows for the detection and isolation of binding partners from complex biological samples. By leveraging the high-affinity interaction between biotin and streptavidin, researchers can perform affinity pull-down assays to identify novel protein-lipid interactions, validate known interactions, and explore the molecular machinery involved in fatty acid transport and signaling. While its primary application is in studying protein-lipid interactions, it can also be adapted for cellular fatty acid uptake assays.

These application notes provide detailed protocols for both the primary application of this compound in affinity pull-down assays and a hypothetical protocol for its use in studying cellular fatty acid uptake.

I. Application: Identification of Linoleic Acid-Binding Proteins via Affinity Pull-Down Assay

This application leverages this compound as a "bait" molecule to capture "prey" proteins from a cell lysate. The biotin tag allows for the selective isolation of the bait-prey complexes using streptavidin-conjugated beads.

Experimental Protocol: Affinity Pull-Down Assay

1. Preparation of Cell Lysate

  • Culture cells of interest (e.g., 3T3-L1 adipocytes, hepatocytes, or a cell line overexpressing a target protein) to ~80-90% confluency in a 10 cm dish.

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding 1 mL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) and scraping the cells.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube. This is the protein extract.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Incubation of Lysate with this compound

  • In a microcentrifuge tube, combine 500 µg to 1 mg of the protein extract with a final concentration of 10-50 µM of this compound.

  • As a negative control, prepare a parallel sample with biotin alone at the same concentration to identify non-specific binders to the biotin moiety.

  • Incubate the tubes for 2-4 hours at 4°C with gentle rotation.

3. Capture of Biotinylated Complexes

  • Prepare streptavidin-agarose or magnetic beads by washing them three times with lysis buffer.

  • Add 30-50 µL of the washed streptavidin bead slurry to each tube.

  • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated fatty acid-protein complexes to bind to the beads.

4. Washing

  • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

  • Carefully remove the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% Triton X-100). This step is critical to remove non-specifically bound proteins.

5. Elution and Analysis

  • After the final wash, remove all supernatant.

  • Elute the bound proteins by adding 50 µL of 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.

  • Pellet the beads and load the supernatant onto an SDS-PAGE gel for electrophoresis.

  • Analyze the pulled-down proteins by Western blotting for specific candidate proteins or by mass spectrometry for proteome-wide identification.

Data Presentation: Representative Pull-Down Results

The following table summarizes hypothetical quantitative data from a mass spectrometry analysis of proteins pulled down by this compound from a liver cell lysate, compared to a biotin-only control.

Protein IDGene NameFold Enrichment (Linoleic Acid-Biotin / Biotin Control)Known Function
P07148FABP125.4Fatty Acid Binding Protein 1 (Liver)
P15090FABP218.2Fatty Acid Binding Protein 2 (Intestinal)
Q05469ACSL18.9Long-chain fatty acid-CoA ligase 1
P41235CD366.5Fatty acid translocase
P02768ALB1.2Albumin (non-specific binder)

Workflow Diagram

PullDown_Workflow cluster_prep Sample Preparation cluster_binding Binding & Capture cluster_analysis Analysis cell_culture 1. Cell Culture lysis 2. Cell Lysis cell_culture->lysis lysate 3. Clarified Lysate lysis->lysate incubation 4. Incubate Lysate with This compound lysate->incubation beads 5. Add Streptavidin Beads incubation->beads capture 6. Capture Complexes beads->capture wash 7. Wash Beads capture->wash elution 8. Elute Proteins wash->elution analysis 9. SDS-PAGE, Western Blot, or Mass Spectrometry elution->analysis

Affinity pull-down assay workflow.

II. Application (Hypothetical): Quantification of Cellular Fatty Acid Uptake

This hypothetical application adapts standard fatty acid uptake assays to use this compound. The amount of internalized probe is quantified using a streptavidin-based detection method.

Experimental Protocol: Cellular Fatty acid Uptake Assay

1. Cell Seeding and Culture

  • Seed cells (e.g., 3T3-L1 adipocytes) in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Culture the cells in appropriate growth medium. For adipocytes, differentiation should be induced prior to the assay.

2. Fatty Acid Uptake

  • On the day of the assay, wash the cells twice with warm serum-free medium.

  • Starve the cells in serum-free medium for 1-2 hours at 37°C.

  • Prepare the uptake buffer containing this compound at various concentrations (e.g., 0, 10, 25, 50, 100 µM).

  • To measure non-specific uptake, prepare a set of wells with a large excess (e.g., 200-fold) of unlabeled linoleic acid in addition to the biotinylated probe.

  • Remove the starvation medium and add the uptake buffer to the cells.

  • Incubate for a defined period (e.g., 1, 5, 10, 15 minutes) at 37°C.

  • To stop the uptake, place the plate on ice and immediately wash the cells three times with ice-cold PBS containing 0.5% Bovine Serum Albumin (BSA) to remove extracellular probe, followed by two washes with ice-cold PBS alone.

3. Quantification of Uptake

  • Lyse the cells in each well with 100 µL of a suitable lysis buffer.

  • Quantify the amount of internalized this compound using a streptavidin-based ELISA:

    • Coat a high-binding 96-well plate with the cell lysates overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP).

    • Incubate, wash, and add the appropriate substrate.

    • Measure the absorbance using a plate reader.

  • Alternatively, the amount of a specific transporter protein in the lysate can be normalized by running a portion of the lysate on an SDS-PAGE and performing a Western blot. The biotinylated linoleic acid can be detected using streptavidin-HRP.

Data Presentation: Representative Uptake Data

The following table presents hypothetical data for the uptake of this compound in an adipocyte cell line.

Time (minutes)Total Uptake (Absorbance at 450 nm)Non-Specific Uptake (Absorbance at 450 nm)Specific Uptake (Total - Non-Specific)
10.250.080.17
50.880.150.73
101.520.211.31
151.950.281.67
Signaling Pathway Diagram: Fatty Acid Uptake and Metabolism

This diagram illustrates the general pathway of fatty acid uptake and initial metabolic steps, which can be studied using probes like this compound to identify the protein components.

FattyAcid_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FA_biotin This compound CD36 CD36 FA_biotin->CD36 FATP FATP FA_biotin->FATP FABP FABP CD36->FABP ACSL ACSL FATP->ACSL FABP->ACSL FA_CoA Linoleoyl-CoA-Biotin ACSL->FA_CoA Metabolism Metabolic Pathways (e.g., β-oxidation, TAG synthesis) FA_CoA->Metabolism

Fatty acid uptake and initial metabolism pathway.

Application Notes and Protocols for Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid-protein interactions are fundamental to a vast array of cellular processes, from signal transduction and membrane trafficking to the regulation of enzyme activity and protein folding. The cellular membrane is not merely a passive barrier but a dynamic environment where lipids actively participate in and modulate biological functions. The specificity and affinity of these interactions are critical for maintaining cellular homeostasis, and their dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1]

This document provides detailed application notes and protocols for several key experimental techniques used to characterize and quantify lipid-protein interactions. Understanding the principles, advantages, and limitations of each method is crucial for designing robust experiments and interpreting results accurately. The techniques covered include Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), Liposome-based Assays, and Native Mass Spectrometry (MS). Each section includes a detailed protocol and a summary of quantitative data to facilitate comparison.

Key Experimental Techniques for Studying Lipid-Protein Interactions

A variety of biophysical techniques are available to study the interactions between proteins and lipids.[2] The choice of method depends on several factors, including the nature of the protein and lipid, the required throughput, and the specific information sought (e.g., affinity, kinetics, or stoichiometry).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[3][4] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[5] In the context of lipid-protein interactions, liposomes or lipid monolayers are typically captured on the sensor surface, and the protein of interest is flowed over as the analyte.[6][7]

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Liposome_Prep Liposome Preparation Immobilization Liposome Immobilization on Sensor Chip Liposome_Prep->Immobilization Protein_Prep Protein Purification Binding_Analysis Protein Injection (Analyte) Protein_Prep->Binding_Analysis Immobilization->Binding_Analysis Data_Acquisition Real-time Binding Data Acquisition Binding_Analysis->Data_Acquisition Regeneration Surface Regeneration Data_Acquisition->Regeneration Sensorgram_Analysis Sensorgram Analysis Data_Acquisition->Sensorgram_Analysis Regeneration->Immobilization Kinetic_Fitting Kinetic & Affinity (Kd, Kon, Koff) Determination Sensorgram_Analysis->Kinetic_Fitting MST_Workflow cluster_prep Preparation cluster_mst MST Analysis cluster_analysis Data Analysis Protein_Labeling Fluorescent Labeling of Protein Sample_Mixing Mix Labeled Protein with Lipid Titration Protein_Labeling->Sample_Mixing Ligand_Titration Serial Dilution of Lipid (Ligand) Ligand_Titration->Sample_Mixing Capillary_Loading Load Samples into Capillaries Sample_Mixing->Capillary_Loading MST_Measurement MST Measurement (Thermophoresis) Capillary_Loading->MST_Measurement Response_Analysis Analyze Thermophoretic Response MST_Measurement->Response_Analysis Kd_Fitting Fit Binding Curve to Determine Kd Response_Analysis->Kd_Fitting Liposome_Cosedimentation_Workflow cluster_prep Preparation cluster_binding Binding & Separation cluster_analysis Analysis Liposome_Prep Liposome Preparation Incubation Incubate Protein with Liposomes Liposome_Prep->Incubation Protein_Prep Protein Purification Protein_Prep->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation Separation Separate Supernatant and Pellet Centrifugation->Separation SDS_PAGE SDS-PAGE of Supernatant & Pellet Separation->SDS_PAGE Quantification Quantify Bound vs. Unbound Protein SDS_PAGE->Quantification Kd_Calculation Calculate Kd Quantification->Kd_Calculation NativeMS_Workflow cluster_prep Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein_Lipid_Complex Prepare Protein-Lipid Complex in Volatile Buffer ESI Nano-electrospray Ionization (nESI) Protein_Lipid_Complex->ESI Mass_Analysis Mass Analysis of Intact Complex ESI->Mass_Analysis CID Collision-Induced Dissociation (CID) (Optional) Mass_Analysis->CID Spectrum_Deconvolution Spectrum Deconvolution Mass_Analysis->Spectrum_Deconvolution Stoichiometry_Analysis Determine Stoichiometry & Identify Bound Lipids Spectrum_Deconvolution->Stoichiometry_Analysis Affinity_Measurement Quantitative Analysis of Binding Affinity Stoichiometry_Analysis->Affinity_Measurement GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activates GDP GDP G_Protein->GDP releases Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production PIP2 PIP₂ PIP2->GPCR modulates Ligand Ligand Ligand->GPCR 1. Binding GTP GTP GTP->G_Protein binds Downstream Downstream Signaling Second_Messenger->Downstream 5. Cellular Response PI3K_AKT_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K 2. Activation PIP2 PIP₂ PI3K->PIP2 3. Phosphorylation PIP3 PIP₃ PIP2->PIP3 Akt_cyto Akt (cytosolic) PIP3->Akt_cyto 4. Recruitment PDK1_cyto PDK1 (cytosolic) PIP3->PDK1_cyto 4. Recruitment PTEN PTEN PIP3->PTEN dephosphorylates PDK1_mem PDK1 Akt_mem Akt PDK1_mem->Akt_mem 5. Phosphorylation (Activation) Downstream Downstream Targets (Cell Survival, Growth) Akt_mem->Downstream 6. Cellular Response Growth_Factor Growth Factor Growth_Factor->RTK 1. Binding Akt_cyto->Akt_mem PDK1_cyto->PDK1_mem

References

Application Notes and Protocols for In Vivo Metabolic Labeling with rel-Linoleic Acid-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein lipidation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, and function. Dysregulation of these processes is implicated in numerous diseases, including cancer and metabolic disorders. The study of protein acylation with specific fatty acids like linoleic acid in a physiological context has been challenging due to technical limitations.

This document provides detailed application notes and protocols for the in vivo metabolic labeling of proteins using a linoleic acid analog, referred to here as "rel-Linoleic acid-biotin". This powerful technique utilizes a bioorthogonal chemical reporter, an alkynyl derivative of linoleic acid, which is metabolically incorporated into proteins. Subsequent "click chemistry" with an azide-biotin probe enables the specific and sensitive detection, visualization, and enrichment of linoleic acid-acylated proteins from complex biological samples. This method offers a significant advancement over traditional radioactive labeling techniques by providing a safer and more versatile platform for studying dynamic protein lipidation in vivo.

Principle of the Method

The in vivo metabolic labeling strategy using this compound is a two-step process:

  • Metabolic Incorporation: An alkynyl-linoleic acid analog is introduced into a living organism (e.g., a mouse model). This fatty acid analog is recognized by the cellular machinery and incorporated into proteins that are naturally modified with linoleic acid or similar fatty acids. The alkyne group is a small, bioorthogonal handle that does not interfere with the natural metabolic processes.

  • Click Chemistry and Detection: After a specific labeling period, tissues of interest are harvested and homogenized. The alkyne-tagged proteins within the cell lysates are then covalently linked to a biotin-azide probe via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry". The biotin tag allows for the detection and affinity purification of the labeled proteins using streptavidin-based methods.

This approach enables the identification of novel linoleic acid-modified proteins, the quantification of changes in acylation under different physiological or pathological conditions, and the elucidation of the functional roles of this important lipid modification.

Data Presentation

Table 1: In Vivo Labeling Efficiency of Alkynyl-Linoleic Acid in Various Mouse Tissues
TissueProtein Concentration (mg/mL)Biotinylated Protein Signal (Arbitrary Units)Labeling Efficiency (%)
Liver15.2 ± 2.112,500 ± 1,5008.2
Adipose Tissue8.5 ± 1.59,800 ± 1,20011.5
Brain10.1 ± 1.83,200 ± 5003.2
Spleen12.8 ± 2.57,500 ± 9005.9
Small Intestine9.7 ± 1.38,900 ± 1,1009.2

Note: Data are representative and may vary depending on the specific experimental conditions, including the mouse strain, age, and the specific alkynyl-linoleic acid analog used.

Table 2: Comparison of In Vivo Administration Routes for Alkynyl-Linoleic Acid
Administration RouteDose (mg/kg)Peak Tissue Incorporation Time (hours)Relative Labeling Intensity (Liver)
Intraperitoneal Injection1504 - 8+++
Oral Gavage (in corn oil)2006 - 12++
Intravenous Injection1002 - 6++++

Note: Intravenous injection provides the most rapid and efficient labeling but may have a different biodistribution compared to more physiologically relevant routes like oral gavage.

Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling of Mice with Alkynyl-Linoleic Acid

Materials:

  • Alkynyl-linoleic acid (e.g., 18-nonadecynoic acid)

  • Vehicle for administration (e.g., sterile corn oil, or a solution of 20% TPGS in sterile saline)

  • C57BL/6 mice (or other appropriate strain)

  • Standard animal handling and injection equipment

Procedure:

  • Preparation of Alkynyl-Linoleic Acid Formulation:

    • For oral gavage, dissolve the alkynyl-linoleic acid in sterile corn oil to a final concentration of 20 mg/mL.

    • For intraperitoneal or intravenous injection, prepare a formulation by dissolving the alkynyl-linoleic acid in a minimal amount of DMSO and then diluting it with a solution of 20% TPGS in sterile saline to the desired final concentration (e.g., 15 mg/mL). Ensure the final DMSO concentration is below 5%.

  • Animal Administration:

    • Administer the alkynyl-linoleic acid formulation to mice via the chosen route (e.g., oral gavage at 200 mg/kg or intraperitoneal injection at 150 mg/kg).

    • House the animals under standard conditions with free access to food and water for the desired labeling period (e.g., 4-24 hours). A time-course experiment is recommended to determine the optimal labeling time for the tissue of interest.

  • Tissue Harvesting:

    • At the end of the labeling period, euthanize the mice using a CO2 chamber followed by cervical dislocation.

    • Perfuse the animals with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues.

    • Dissect the tissues of interest (e.g., liver, brain, adipose tissue) and immediately snap-freeze them in liquid nitrogen.

    • Store the frozen tissues at -80°C until further processing.

Protocol 2: Tissue Lysis and Protein Extraction

Materials:

  • Frozen tissue samples

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Dounce homogenizer or mechanical tissue disruptor

  • Microcentrifuge

Procedure:

  • Tissue Homogenization:

    • Add 1 mL of ice-cold Lysis Buffer per 100 mg of frozen tissue.

    • Homogenize the tissue on ice using a Dounce homogenizer or a mechanical disruptor until no visible tissue fragments remain.

  • Protein Solubilization:

    • Incubate the homogenate on a rotator at 4°C for 30 minutes to ensure complete protein solubilization.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Adjust the protein concentration of all samples to be the same (e.g., 2-5 mg/mL) with Lysis Buffer.

    • Store the protein lysates at -80°C.

Protocol 3: Click Chemistry Reaction for Biotinylation

Materials:

  • Protein lysate containing alkynyl-linoleic acid-labeled proteins

  • Azide-PEG3-Biotin

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • SDS solution (10%)

  • Methanol, Chloroform, and Water (for protein precipitation)

Procedure:

  • Preparation of Click Chemistry Reagents:

    • Prepare fresh stock solutions: 10 mM Azide-PEG3-Biotin in DMSO, 50 mM TCEP in water, 1.7 mM TBTA in DMSO, and 50 mM CuSO4 in water.

  • Click Reaction Setup:

    • In a microcentrifuge tube, add 50-100 µg of protein lysate.

    • Add SDS to a final concentration of 1%.

    • Add the click chemistry reagents in the following order, vortexing briefly after each addition:

      • Azide-PEG3-Biotin (final concentration: 100 µM)

      • TCEP (final concentration: 1 mM)

      • TBTA (final concentration: 100 µM)

      • CuSO4 (final concentration: 1 mM)

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1 hour with gentle rotation, protected from light.

  • Protein Precipitation:

    • Precipitate the protein by adding a 4:1.5:1 mixture of methanol:chloroform:water.

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully remove the supernatant.

    • Wash the protein pellet with 1 mL of ice-cold methanol and centrifuge again.

    • Air-dry the protein pellet.

    • The biotinylated protein pellet is now ready for downstream analysis.

Protocol 4: Detection and Analysis of Biotinylated Proteins

A. Western Blot Analysis:

  • Resuspend the dried protein pellet in 1x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a streptavidin-HRP conjugate (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the biotinylated proteins using an enhanced chemiluminescence (ECL) substrate and imaging system.

B. Affinity Purification for Mass Spectrometry:

  • Resuspend the biotinylated protein pellet in a buffer containing 1% SDS.

  • Dilute the sample with a non-ionic detergent-containing buffer to reduce the SDS concentration to below 0.1%.

  • Add streptavidin-agarose beads and incubate overnight at 4°C with rotation.

  • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • Elute the biotinylated proteins from the beads using a buffer containing free biotin or by on-bead digestion with trypsin.

  • Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the linoleic acid-acylated proteins.

Visualizations

Linoleic_Acid_Metabolism cluster_uptake Cellular Uptake cluster_elongation_desaturation Elongation & Desaturation Pathway cluster_eicosanoids Eicosanoid Synthesis cluster_protein_acylation Protein Acylation Linoleic_Acid Linoleic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Linoleic_Acid->Acyl_CoA_Synthetase Linoleoyl_CoA Linoleoyl-CoA Acyl_CoA_Synthetase->Linoleoyl_CoA Delta6_Desaturase Δ6-Desaturase Linoleoyl_CoA->Delta6_Desaturase Acyltransferase Acyltransferase Linoleoyl_CoA->Acyltransferase Linoleoyl_CoA->Acyltransferase Gamma_Linolenic_Acid γ-Linolenic Acid (GLA) Elongase Elongase Gamma_Linolenic_Acid->Elongase DGLA Dihomo-γ-Linolenic Acid (DGLA) Delta5_Desaturase Δ5-Desaturase DGLA->Delta5_Desaturase Arachidonic_Acid Arachidonic Acid (AA) COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Delta6_Desaturase->Gamma_Linolenic_Acid Elongase->DGLA Delta5_Desaturase->Arachidonic_Acid Prostaglandins Prostaglandins Thromboxanes Thromboxanes Leukotrienes Leukotrienes COX->Prostaglandins COX->Thromboxanes LOX->Leukotrienes Protein Protein Protein->Acyltransferase Acylated_Protein Acylated Protein Acyltransferase->Acylated_Protein

Caption: Metabolic pathway of linoleic acid.

Experimental_Workflow cluster_in_vivo In Vivo Labeling cluster_sample_prep Sample Preparation cluster_click_reaction Click Chemistry cluster_analysis Analysis Administer 1. Administer Alkynyl-Linoleic Acid to Mouse Harvest 2. Harvest Tissues Administer->Harvest Lyse 3. Lyse Tissues & Extract Proteins Harvest->Lyse Quantify 4. Quantify Protein Lyse->Quantify Click 5. React with Azide-Biotin Quantify->Click WB 6a. Western Blot (Streptavidin-HRP) Click->WB MS 6b. Affinity Purification & LC-MS/MS Click->MS

Application Notes and Protocols for Mass Spectrometry Analysis of Biotinylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a powerful technique in life sciences.[] Due to the high-affinity, rapid, and specific interaction between biotin and streptavidin or avidin, biotinylated molecules can be effectively used for purification, detection, and localization studies.[] When applied to lipids, biotinylation provides a robust handle to study lipid trafficking, lipid-protein interactions, and the composition of lipid domains within cellular membranes. Mass spectrometry (MS) has emerged as an indispensable tool for the identification and quantification of lipids in complex biological samples.[2][3] The combination of lipid biotinylation with mass spectrometry offers a highly sensitive and specific workflow for enriching and analyzing specific lipid populations.[4]

These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of biotinylated lipids. The methodologies described herein are applicable to a wide range of research areas, including signal transduction, membrane biology, and drug discovery.

Core Applications

  • Affinity Purification of Lipid-Binding Proteins: Biotinylated lipids can be used as bait to capture and identify proteins that specifically interact with them.

  • Enrichment and Analysis of Low-Abundance Lipids: Biotinylation allows for the selective enrichment of specific lipid species from a complex mixture, enabling their detection and quantification by mass spectrometry.

  • Studying Lipid Localization and Trafficking: By using cell-permeable biotinylating reagents or metabolic labeling with biotinylated precursors, the spatial and temporal distribution of lipids within cells can be investigated.

  • Characterizing Artificial Lipid Bilayers: Biotinylated lipids are instrumental in coupling ligands to artificial membranes, which are used to mimic interactions at the cell surface.[]

Experimental Workflow Overview

The general workflow for the mass spectrometry analysis of biotinylated lipids involves several key steps: extraction of lipids from the biological sample, biotinylation of the target lipids (if not already biotinylated), enrichment of biotinylated lipids using streptavidin-coated beads, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Sample Biological Sample (Cells, Tissues, etc.) LipidExtraction Lipid Extraction Sample->LipidExtraction Biotinylation Lipid Biotinylation (if applicable) LipidExtraction->Biotinylation Enrichment Affinity Enrichment (Streptavidin Beads) Biotinylation->Enrichment Elution Elution of Biotinylated Lipids Enrichment->Elution LCMS LC-MS/MS Analysis Elution->LCMS DataAnalysis Data Processing and Identification LCMS->DataAnalysis Quantification Quantitative Analysis DataAnalysis->Quantification

Figure 1: General experimental workflow for the analysis of biotinylated lipids.

Protocol 1: Total Lipid Extraction from Mammalian Cells

This protocol is based on the widely used Folch method for extracting a broad range of lipids.[5]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Deionized water

  • Conical tubes (15 mL)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Harvesting: Aspirate the culture medium from a confluent plate of mammalian cells. Wash the cells twice with 5 mL of ice-cold PBS.

  • Cell Lysis: Add 1 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL conical tube.

  • Solvent Addition: Add 4 mL of methanol and 8 mL of chloroform to the cell suspension. The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v/v).

  • Extraction: Vortex the mixture vigorously for 1 minute and then shake for 1 hour at room temperature.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid film at -80°C until further use.

Protocol 2: Enrichment of Biotinylated Lipids using Streptavidin Beads

This protocol describes the enrichment of biotinylated lipids from a total lipid extract.

Materials:

  • Streptavidin-coated magnetic beads

  • Binding buffer (e.g., PBS with 0.1% Tween-20)

  • Wash buffer 1 (e.g., 1 M NaCl in PBS)

  • Wash buffer 2 (e.g., 0.1% SDS in PBS)

  • Wash buffer 3 (e.g., PBS)

  • Elution buffer (e.g., 95% ethanol, 5% water with 0.1% formic acid)

  • Dried total lipid extract containing biotinylated lipids

  • Microcentrifuge tubes

  • Magnetic rack

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer 50 µL of the bead slurry to a microcentrifuge tube. Place the tube on a magnetic rack to capture the beads and discard the supernatant.

  • Bead Washing: Wash the beads three times with 500 µL of binding buffer. After the final wash, resuspend the beads in 200 µL of binding buffer.

  • Lipid Binding: Reconstitute the dried lipid extract in 200 µL of binding buffer and add it to the washed streptavidin beads.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature with gentle rotation to allow the biotinylated lipids to bind to the beads.

  • Washing away Non-specific Binders:

    • Place the tube on the magnetic rack and discard the supernatant.

    • Wash the beads sequentially with 500 µL of wash buffer 1, wash buffer 2, and finally wash buffer 3. Perform each wash step twice.

  • Elution: Add 100 µL of elution buffer to the beads and incubate for 10 minutes at room temperature to release the bound lipids.

  • Collection of Eluate: Place the tube on the magnetic rack and carefully collect the supernatant containing the enriched biotinylated lipids.

  • Drying: Dry the eluate under a stream of nitrogen gas. The sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Enriched Biotinylated Lipids

This protocol provides a general framework for the analysis of lipids using a reversed-phase LC system coupled to a high-resolution mass spectrometer.

Instrumentation and Columns:

  • LC System: A UPLC or HPLC system capable of handling organic solvents.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.[6]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating a wide range of lipid species.

Mobile Phases:

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

Procedure:

  • Sample Reconstitution: Reconstitute the dried, enriched biotinylated lipid sample in 100 µL of isopropanol.

  • Injection: Inject 5-10 µL of the reconstituted sample onto the LC column.

  • Chromatographic Separation: Perform a gradient elution to separate the lipids. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-20 min: Gradient from 30% to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 30% B for column re-equilibration. The flow rate is typically set to 0.2-0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI in both positive and negative modes to cover a wider range of lipid classes.[6]

    • Scan Range: m/z 100-1500.

    • Data Acquisition: Use a data-dependent acquisition (DDA) mode, where the most abundant ions in a full scan are selected for fragmentation (MS/MS).

    • Collision Energy: Use a stepped collision energy to obtain informative fragment spectra.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or conditions.

Table 1: Relative Abundance of Identified Biotinylated Phospholipid Species

m/zRetention Time (min)Lipid SpeciesCondition A (Area)Condition B (Area)Fold Change (B/A)
782.5615.2Biotinyl-PE(16:0/18:1)1.2E+072.5E+072.1
810.6016.5Biotinyl-PC(16:0/18:1)8.9E+064.3E+060.5
836.5817.1Biotinyl-PS(18:0/18:1)3.4E+059.8E+052.9
..................

Table 2: Absolute Quantification of a Target Biotinylated Lipid using an Internal Standard

AnalyteInternal StandardSample 1 (pmol)Sample 2 (pmol)Sample 3 (pmol)Mean (pmol)Std. Dev.
Biotinyl-Cer(d18:1/16:0)Biotinyl-Cer(d18:1/12:0)15.216.114.815.40.7
.....................

Signaling Pathway Visualization

Biotinylated lipid analogs can be used to trace the metabolic fate of lipids and their involvement in signaling pathways. For instance, a biotinylated diacylglycerol (DAG) analog could be used to study the activation of Protein Kinase C (PKC).

G cluster_membrane Plasma Membrane PIP2 PIP2 PLC PLC PIP2->PLC Hydrolysis Biotin_DAG Biotinylated DAG PLC->Biotin_DAG IP3 IP3 PLC->IP3 PKC PKC Biotin_DAG->PKC Activation Downstream Downstream Signaling PKC->Downstream

Figure 2: Conceptual signaling pathway involving a biotinylated lipid analog.

Data Analysis Workflow

The raw data from the LC-MS/MS analysis needs to be processed to identify and quantify the biotinylated lipids.

G RawData Raw MS Data (.raw, .mzML) PeakPicking Peak Picking & Deconvolution RawData->PeakPicking Alignment Retention Time Alignment PeakPicking->Alignment LipidID Lipid Identification (Database Search) Alignment->LipidID Quant Quantification LipidID->Quant Stats Statistical Analysis Quant->Stats

Figure 3: Bioinformatic workflow for processing LC-MS/MS data of lipids.

Specialized software such as LipidSearch, MS-DIAL, or SimLipid can be used for this purpose.[7] The identification of lipids is based on the accurate mass of the precursor ion and the fragmentation pattern in the MS/MS spectrum.

Conclusion

The combination of biotinylation and mass spectrometry provides a powerful platform for the targeted analysis of lipids. The protocols and guidelines presented here offer a solid foundation for researchers to implement this methodology in their own studies. Careful optimization of each step, from sample preparation to data analysis, is crucial for obtaining high-quality, reproducible results. This approach will continue to be a valuable tool for unraveling the complex roles of lipids in biological systems.

References

Application Notes and Protocols: Live-Cell Imaging with Biotinylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for visualizing the uptake and trafficking of fatty acids in living cells using biotinylated fatty acid probes. The protocols described herein offer a powerful tool for studying lipid metabolism, identifying novel protein-lipid interactions, and screening for therapeutic compounds that modulate fatty acid transport.

Introduction

Fatty acids (FAs) are fundamental building blocks for cellular membranes, critical signaling molecules, and a major source of energy. The dysregulation of fatty acid uptake and metabolism is implicated in numerous diseases, including metabolic syndrome, diabetes, cardiovascular disease, and cancer. Consequently, methods to visualize and quantify FA uptake in real-time within living cells are invaluable for both basic research and drug discovery.

Biotinylated fatty acids, in conjunction with fluorescently-labeled streptavidin, offer a versatile platform for imaging and affinity purification of lipid-interacting partners. This system leverages the exceptionally high affinity and specificity of the biotin-streptavidin interaction. When a biotinylated fatty acid is introduced to living cells, it is taken up and incorporated into various cellular pathways and compartments. Subsequent detection with a fluorescent streptavidin conjugate allows for visualization of these processes.

While powerful, direct imaging of internalized biotinylated fatty acids in live cells presents a significant challenge: the cell membrane is generally impermeable to streptavidin conjugates. Therefore, this approach is most effective for visualizing FAs at the plasma membrane or within very early endocytic compartments. For robust tracking of intracellular FA trafficking, the use of fluorescently-labeled FA analogs is a more established and practical alternative.

This document provides protocols for both approaches, allowing researchers to select the method best suited for their experimental goals.

Principle of the Method

The core principle involves a two-step process for the visualization of fatty acid uptake:

  • Metabolic Labeling: Live cells are incubated with a fatty acid that has been chemically modified to include a biotin moiety. The cells internalize and metabolize this FA analog.

  • Fluorescent Detection: The cells are then treated with a streptavidin protein that is conjugated to a fluorophore. The streptavidin binds with very high affinity to the biotin tag on the fatty acid, allowing for fluorescent imaging of the FA's location.

An alternative, more common approach for live-cell imaging involves the use of fatty acids directly conjugated to a fluorescent dye, such as BODIPY. This method circumvents the issue of streptavidin permeability.

Key Applications

  • High-Throughput Screening: Quantitative assays for fatty acid uptake can be adapted to a high-throughput format to screen for inhibitors or activators of FA transporters.

  • Investigating Lipid Rafts: Biotinylated FAs can be used to study the dynamics of lipid microdomains on the plasma membrane.

  • Drug Discovery: Identify and characterize novel therapeutics targeting fatty acid metabolism.

  • Protein-Lipid Interaction Studies: Biotinylated FAs can be used as bait for affinity pull-down experiments to identify FA-binding proteins after cell lysis.

Experimental Data

The following tables summarize typical quantitative data obtained from fatty acid uptake assays. These values are illustrative and will vary depending on the cell type, fatty acid analog, and experimental conditions.

Table 1: Comparison of Fatty Acid Probes

Probe TypeCommon ExamplesTypical ConcentrationAdvantagesLimitations
Biotinylated Fatty Acid Biotin-Stearate, Biotin-Palmitate10-100 µMEnables affinity purification; High signal-to-noise ratio due to specific binding.Indirect detection; Streptavidin is cell-impermeable, limiting intracellular imaging in live cells.
Fluorescent Fatty Acid BODIPY-C12, NBD-Stearic Acid1-10 µMDirect visualization in live cells; Allows for real-time kinetic studies.Potential for phototoxicity; The fluorophore may alter the fatty acid's metabolism.

Table 2: Typical Results from a Fatty Acid Uptake Inhibition Assay

CompoundConcentrationFatty Acid Uptake (% of Control)
Control (DMSO)0.1%100%
Phloretin200 µM45%
Sulfo-N-succinimidyl oleate (SSO)250 µM30%
Triacsin C5 µM60%

Signaling and Metabolic Pathways

Fatty_Acid_Metabolism cluster_extracellular Extracellular Space BFA Biotinylated Fatty Acid FATPs FATPs BFA->FATPs Uptake BFA_cyt BFA_cyt FATPs->BFA_cyt Activation (ACSL) LD LD BFA_cyt->LD PL PL BFA_cyt->PL Acyl_Prot Acyl_Prot BFA_cyt->Acyl_Prot Beta_Ox Beta_Ox BFA_cyt->Beta_Ox

Experimental Workflow Diagrams

Biotinylated_FA_Workflow cluster_prep Cell Preparation cluster_label Labeling cluster_stain Staining cluster_image Imaging c1 Seed cells on glass-bottom dish c2 Culture to desired confluency (e.g., 70-80%) c1->c2 l1 Wash cells with serum-free medium c2->l1 l2 Incubate with Biotinylated Fatty Acid (10-100 µM) l1->l2 l3 Wash 3x to remove unbound fatty acid l2->l3 s1 Incubate with fluorescent Streptavidin (1-5 µg/mL) l3->s1 s2 Wash 3x to remove unbound streptavidin s1->s2 i1 Image with live-cell confocal microscope s2->i1

Fluorescent_FA_Workflow cluster_prep_alt Cell Preparation cluster_label_alt Labeling and Imaging c1_alt Seed cells on glass-bottom dish c2_alt Culture to desired confluency (e.g., 70-80%) c1_alt->c2_alt l1_alt Wash cells with serum-free medium c2_alt->l1_alt l2_alt Add Fluorescent Fatty Acid (e.g., BODIPY-C12, 1-10 µM) l1_alt->l2_alt l3_alt Image immediately for kinetic analysis or after incubation for endpoint l2_alt->l3_alt

Protocols

Protocol 1: Live-Cell Imaging of Fatty Acid Uptake at the Plasma Membrane using Biotinylated Fatty Acids

This protocol is designed to visualize the association of fatty acids with the cell surface and in very early endocytic vesicles.

Materials:

  • Biotinylated fatty acid (e.g., Biotin-Palmitic Acid)

  • Fluorescently-labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Cells of interest (e.g., 3T3-L1 adipocytes, HeLa cells)

  • Glass-bottom imaging dishes

Methodology:

  • Cell Seeding:

    • Seed cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.

    • Culture cells in their standard growth medium at 37°C and 5% CO₂.

  • Preparation of Fatty Acid Solution:

    • Prepare a 10 mM stock solution of the biotinylated fatty acid in DMSO.

    • To prepare the working solution, dilute the stock solution in live-cell imaging medium containing 1% fatty acid-free BSA to a final concentration of 10-100 µM. The BSA helps to solubilize the fatty acid.

  • Cell Labeling:

    • On the day of the experiment, aspirate the growth medium and wash the cells once with warm PBS.

    • Add the biotinylated fatty acid working solution to the cells.

    • Incubate for 10-30 minutes at 37°C. Note: Shorter incubation times are recommended to limit internalization beyond the reach of the streptavidin probe.

    • Aspirate the labeling solution and wash the cells three times with cold PBS to stop further uptake and remove unbound fatty acid.

  • Streptavidin Staining:

    • Dilute the fluorescently-labeled streptavidin to a final concentration of 1-5 µg/mL in cold live-cell imaging medium.

    • Add the streptavidin solution to the cells and incubate on ice for 5-10 minutes, protected from light. Note: Performing this step on ice minimizes membrane turnover and internalization.

    • Aspirate the streptavidin solution and wash the cells three times with cold PBS.

  • Imaging:

    • Add fresh, warm live-cell imaging medium to the cells.

    • Immediately image the cells using a confocal microscope equipped with a live-cell incubation chamber.

    • Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore.

Protocol 2: Real-Time Imaging of Intracellular Fatty Acid Trafficking using Fluorescent Fatty Acid Analogs

This protocol is the recommended method for visualizing the dynamic movement of fatty acids within the cytoplasm and their incorporation into organelles like lipid droplets and the endoplasmic reticulum.

Materials:

  • Fluorescent fatty acid analog (e.g., BODIPY 500/510 C₁, C₁₂)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Cells of interest

  • Glass-bottom imaging dishes

  • Optional: Organelle-specific dyes (e.g., MitoTracker Red, ER-Tracker Red)

Methodology:

  • Cell Seeding:

    • Follow step 1 from Protocol 1.

  • Preparation of Fluorescent Fatty Acid Solution:

    • Prepare a 1-5 mM stock solution of the fluorescent fatty acid in DMSO.

    • Prepare a working solution by diluting the stock in live-cell imaging medium containing 0.1% fatty acid-free BSA to a final concentration of 1-10 µM.

  • Cell Labeling and Imaging:

    • Wash cells once with warm PBS and then add the warm live-cell imaging medium.

    • Place the imaging dish on the microscope stage within the pre-warmed environmental chamber.

    • Optional: If co-localizing with organelles, you may pre-stain the cells with the appropriate organelle tracker according to the manufacturer's instructions.

    • Acquire a baseline image of the cells before adding the fatty acid.

    • Add the fluorescent fatty acid working solution to the cells and immediately begin time-lapse imaging to capture the initial uptake and trafficking kinetics.

    • Alternatively, for endpoint imaging, incubate the cells with the fluorescent fatty acid for 15-60 minutes, wash with PBS, add fresh medium, and then image.

Troubleshooting

  • High Background:

    • Ensure thorough washing after the biotinylated fatty acid and streptavidin incubation steps.

    • Reduce the concentration of the streptavidin conjugate.

    • Use a streptavidin conjugate with a neutral pI (e.g., NeutrAvidin) to minimize non-specific binding.

  • No/Weak Signal:

    • Increase the concentration of the biotinylated fatty acid.

    • Increase the incubation time with the fatty acid.

    • Confirm the activity of the fluorescent streptavidin.

    • For intracellular targets with biotinylated FAs, consider using a fixation and permeabilization protocol, as live-cell staining is challenging.

  • Cell Toxicity:

    • Reduce the concentration of the fatty acid analog.

    • Decrease the incubation time.

    • Ensure the DMSO concentration in the final working solution is below 0.5%.

Conclusion

The use of biotinylated fatty acids provides a powerful method for studying fatty acid uptake, particularly at the cell surface, and for subsequent proteomic analyses. For robust, real-time visualization of intracellular fatty acid dynamics in living cells, fluorescently-labeled fatty acid analogs are the preferred tool. By selecting the appropriate probe and protocol, researchers can gain significant insights into the complex roles of fatty acids in cellular health and disease.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in rel-Linoleic Acid-Biotin Pull-Downs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are experiencing low yield or other issues with rel-Linoleic acid-biotin pull-down assays. The following question-and-answer format addresses common problems and provides detailed troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not detecting my protein of interest, or the yield is very low. What are the potential causes?

Low or no yield of your target protein can stem from several factors, ranging from the quality of your biotinylated linoleic acid probe to the final elution step. Here's a breakdown of potential issues and solutions:

  • Integrity of the this compound Probe:

    • Degradation: Fatty acids can be susceptible to oxidation. Ensure your probe has been stored correctly, protected from light and air. Consider purchasing a fresh batch or verifying the integrity of your current stock.

    • Biotinylation Efficiency: If you are preparing the probe in-house, the biotinylation reaction may be inefficient. Verify the successful conjugation of biotin to linoleic acid using techniques like mass spectrometry.

  • Inefficient Binding to Streptavidin Beads:

    • Bead Capacity: Ensure you are not exceeding the binding capacity of your streptavidin beads. Consult the manufacturer's specifications for the amount of biotinylated probe the beads can capture.

    • Bead Quality: Use high-quality streptavidin-conjugated beads from a reputable supplier. Older beads may have reduced binding capacity.

  • Suboptimal Binding Conditions between Probe and Target Protein:

    • Buffer Composition: The presence of certain detergents or high salt concentrations can disrupt the interaction between your linoleic acid probe and its target protein. Optimize your binding buffer by testing a range of detergent and salt concentrations. Due to the hydrophobic nature of linoleic acid, non-ionic detergents at low concentrations are often preferred.

    • Incubation Time and Temperature: The binding kinetics between your probe and target may require longer incubation times or a different temperature. Try incubating overnight at 4°C to enhance weak or transient interactions.

  • Inefficient Elution:

    • Harsh Elution Conditions: The strong interaction between biotin and streptavidin often requires harsh elution conditions (e.g., low pH, high concentrations of denaturants). These conditions can sometimes be insufficient to disrupt the interaction or may cause your protein of interest to precipitate on the beads.

    • Competitive Elution: Consider using a competitive elution strategy with an excess of free biotin. This can be a gentler method, although it may require optimization of biotin concentration and incubation time. Heating in the presence of excess biotin can also improve elution efficiency.

Q2: I am observing high non-specific binding in my pull-down. How can I reduce it?

Non-specific binding is a common issue in pull-down assays, especially when using a hydrophobic bait like linoleic acid. Here are some strategies to minimize it:

  • Pre-clearing the Lysate: Before incubating your lysate with the probe-bound beads, pre-clear it by incubating with streptavidin beads alone for 1-2 hours at 4°C. This will remove proteins that non-specifically bind to the beads themselves.

  • Blocking the Beads: Thoroughly block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or a commercially available blocking buffer before adding your biotinylated probe.

  • Optimizing Wash Steps:

    • Increase Stringency: Gradually increase the salt (e.g., NaCl) and/or non-ionic detergent (e.g., NP-40, Triton X-100) concentration in your wash buffers.

    • Increase Number of Washes: Perform additional wash steps to more effectively remove non-specifically bound proteins.

  • Use of Controls: Always include proper controls to distinguish true interactors from non-specific binders. Essential controls include:

    • Beads-only control: Streptavidin beads incubated with the cell lysate without any biotinylated probe.

    • Biotin-only control: Streptavidin beads saturated with free biotin before incubation with the cell lysate.

    • Unbiotinylated linoleic acid control: If possible, perform a pull-down with an unbiotinylated version of your linoleic acid to identify proteins that bind non-specifically to the fatty acid itself.

Experimental Protocols

Protocol: this compound Pull-Down Assay

This protocol provides a general framework. Optimization of specific steps may be required for your particular protein of interest and cell type.

1. Preparation of this compound Probe-Coated Beads: a. Resuspend the streptavidin magnetic beads by vortexing. b. Transfer the desired amount of bead slurry to a microcentrifuge tube. c. Place the tube on a magnetic rack to pellet the beads, and then remove the supernatant. d. Wash the beads three times with an appropriate binding/wash buffer. e. After the final wash, resuspend the beads in binding buffer. f. Add the this compound probe to the beads and incubate for at least 30 minutes at room temperature with gentle rotation.

2. Cell Lysis and Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). c. Sonicate the lysate briefly to shear DNA and reduce viscosity. d. Centrifuge the lysate at high speed to pellet cell debris. e. Collect the supernatant (cleared lysate).

3. Protein Pull-Down: a. Pre-clear the cell lysate by incubating with streptavidin beads for 1-2 hours at 4°C. b. Pellet the beads and transfer the pre-cleared lysate to a new tube. c. Add the pre-cleared lysate to the this compound probe-coated beads. d. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

4. Washing: a. Pellet the beads on a magnetic rack and discard the supernatant. b. Wash the beads 3-5 times with a stringent wash buffer. Increase the salt and/or detergent concentration if non-specific binding is high.

5. Elution: a. After the final wash, remove all residual wash buffer. b. Elute the bound proteins using one of the following methods:

  • Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
  • Competitive Elution: Resuspend the beads in an elution buffer containing an excess of free biotin (e.g., 2-10 mM) and incubate at room temperature or with heating.

6. Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to your protein of interest.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Recommended Action Parameter to Optimize
Poor Probe QualityVerify probe integrity via mass spectrometry.Probe storage conditions, biotinylation reaction.
Inefficient Bead BindingUse fresh, high-capacity beads.Bead type and manufacturer.
Suboptimal Protein BindingOptimize binding buffer composition.Salt (100-500 mM NaCl), detergent (0.1-1% NP-40).
Increase incubation time.2 hours to overnight.
Vary incubation temperature.4°C or room temperature.
Inefficient ElutionTest different elution buffers.Low pH (e.g., 0.1 M glycine, pH 2.5), denaturing agents.
Try competitive elution.Free biotin concentration (2-10 mM), incubation time/temp.

Table 2: Buffer Composition Recommendations

Buffer Type Component Recommended Concentration Purpose
Lysis Buffer (RIPA) Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMSalt concentration
NP-401%Non-ionic detergent
Sodium deoxycholate0.5%Ionic detergent
SDS0.1%Ionic detergent
Protease/Phosphatase Inhibitors1XPrevent protein degradation
Binding/Wash Buffer Tris-HCl, pH 7.450 mMBuffering agent
NaCl150-500 mMAdjust stringency
NP-40 or Triton X-1000.1-1%Non-ionic detergent
Elution Buffer (Low pH) Glycine-HCl0.1 MDisrupts binding
Elution Buffer (Competitive) Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMSalt concentration
Free Biotin2-10 mMCompetes for binding

Mandatory Visualization

Linoleic_Acid_Signaling_Pathway Linoleic Acid Proinflammatory Signaling Pathway LA Linoleic Acid CellMembrane Cell Membrane LA->CellMembrane Activates PI3K PI3K CellMembrane->PI3K p38_MAPK p38 MAPK CellMembrane->p38_MAPK Akt Akt PI3K->Akt NF_kappaB NF-κB Akt->NF_kappaB ERK1_2 ERK1/2 p38_MAPK->ERK1_2 ERK1_2->NF_kappaB VCAM1 VCAM-1 Gene Expression NF_kappaB->VCAM1 Inflammation Vascular Inflammation VCAM1->Inflammation

Caption: Linoleic Acid Proinflammatory Signaling Pathway.

Pull_Down_Workflow Troubleshooting Workflow for Low Yield Start Start: Low/No Yield Probe_Check Check Probe Integrity & Biotinylation Start->Probe_Check Bead_Binding Optimize Bead Binding: - Fresh Beads - Check Capacity Probe_Check->Bead_Binding Probe OK Fail Persistent Low Yield: Consult Literature for Specific Protein Properties Probe_Check->Fail Probe Degraded Protein_Binding Optimize Protein Interaction: - Buffer Composition - Incubation Time/Temp Bead_Binding->Protein_Binding Bead Binding OK Bead_Binding->Fail Beads Inefficient Wash_Steps Optimize Wash Steps: - Increase Stringency - More Washes Protein_Binding->Wash_Steps Binding Optimized Protein_Binding->Fail No Interaction Elution Optimize Elution: - Denaturing vs. Competitive - Elution Buffer Composition Wash_Steps->Elution Washes Optimized Wash_Steps->Fail Target Washed Away Success Successful Pull-Down Elution->Success Elution Successful Elution->Fail Elution Failed

Caption: Troubleshooting Workflow for Low Yield.

Technical Support Center: Optimizing rel-Linoleic Acid-Biotin Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the biotinylation of rel-Linoleic acid. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to enhance the efficiency and reproducibility of your labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the biotinylation of rel-Linoleic acid.

Question Possible Cause(s) Suggested Solution(s)
1. Low or No Biotinylation Efficiency A. Inactive NHS-Biotin Reagent: The N-hydroxysuccinimide (NHS) ester on the biotin reagent is moisture-sensitive and can hydrolyze over time, rendering it inactive.• Purchase fresh NHS-biotin reagent.• Always warm the reagent vial to room temperature before opening to prevent condensation.[1]• Store the reagent desiccated at -20°C.[2]• Prepare the NHS-biotin solution immediately before use. Do not store it in aqueous solutions.[3]
B. Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine (if a linker is used) or the activation of the carboxylic acid of linoleic acid is pH-dependent. For NHS-ester reactions with amines, the optimal pH is typically between 7.2 and 8.5.[3][4]• Ensure your reaction buffer is within the optimal pH range. A pH of 8.3-8.5 is often recommended for NHS-ester reactions with primary amines.[5]• Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[3] Use phosphate, borate, or carbonate/bicarbonate buffers.[4]
C. Poor Solubility of Linoleic Acid: Linoleic acid is an unsaturated fatty acid with very low solubility in aqueous buffers, which can limit its availability for the reaction.[6][7]• Dissolve the linoleic acid in an organic co-solvent like DMSO or DMF before adding it to the reaction buffer.[8]• Consider using a mild, non-ionic detergent to increase the solubility of the linoleic acid. However, be mindful that this may also affect the subsequent purification steps.
D. Insufficient Molar Excess of Biotin Reagent: For small molecules, a significant molar excess of the biotinylation reagent may be required to drive the reaction to completion.• Increase the molar ratio of NHS-biotin to linoleic acid. Ratios from 10:1 to 50:1 (biotin:linoleic acid) can be tested.[9] For dilute solutions, a higher molar excess is generally needed.[3]
E. Short Reaction Time or Low Temperature: The biotinylation reaction may not have proceeded to completion.• Increase the reaction time (e.g., from 1 hour to 4 hours or overnight).[5]• While many protocols suggest room temperature, performing the reaction at 4°C for a longer duration can sometimes reduce non-specific side reactions.
2. High Background Signal in Assays A. Excess Unreacted Biotin: Residual, unreacted biotin reagent can lead to high background in downstream applications like Western blots or ELISAs.• Ensure thorough purification of the biotinylated linoleic acid. Use methods like dialysis, size-exclusion chromatography, or HPLC to remove free biotin.[10]• If performing a Western blot, include extensive wash steps after incubation with streptavidin-HRP.[11]
B. Non-specific Binding of Streptavidin/Avidin: The detection protein (streptavidin or avidin) may be binding non-specifically to your membrane or other components in your assay.• Use a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) and ensure adequate blocking time.[11]• Include a detergent like Tween-20 in your wash buffers to reduce non-specific interactions.
3. Inconsistent Results Between Experiments A. Variability in Reagent Preparation: Inconsistent concentrations of linoleic acid or NHS-biotin can lead to variable labeling efficiency.• Prepare fresh stock solutions of your reagents for each experiment, especially the NHS-biotin.[3]• Use a precise method to determine the concentration of your linoleic acid stock.
B. Pipetting Errors: Small volumes of concentrated reagents can be difficult to pipette accurately.• Prepare larger volumes of your reaction mixtures to minimize the impact of small pipetting inaccuracies.• Use calibrated pipettes and proper pipetting techniques.
C. Fluctuations in Reaction Conditions: Minor changes in pH, temperature, or incubation time can affect the outcome.• Standardize your protocol and adhere to it as closely as possible for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is rel-Linoleic acid-biotin?

A1: this compound is a molecule where a biotin label is attached to linoleic acid, an 18-carbon unsaturated fatty acid. This allows for the detection and tracking of linoleic acid in various biological assays. The "rel" (relative) designation in the name typically refers to the stereochemistry of the molecule.

Q2: How does the biotinylation of linoleic acid work?

A2: The most common method for biotinylating a molecule with a carboxylic acid group, like linoleic acid, involves a two-step process using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, which then reacts with a biotin derivative containing a primary amine, such as biotin hydrazide.[5] Alternatively, if a linker with a primary amine is first attached to the linoleic acid, an NHS-ester of biotin can be used to form a stable amide bond.[12]

Q3: What are the best solvents for dissolving rel-Linoleic acid and NHS-biotin?

A3: rel-Linoleic acid is soluble in many organic solvents but has very low solubility in water.[6][7] It is often dissolved in ethanol, DMSO, or DMF. Water-insoluble NHS-biotin reagents are typically dissolved in anhydrous (dry) DMSO or DMF immediately before use.[2] It is crucial to use anhydrous solvents as the NHS ester is sensitive to moisture.[1]

Q4: How can I determine the efficiency of my biotinylation reaction?

A4: The efficiency of biotinylation can be assessed using a few methods. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method that can be used to quantify the amount of biotin incorporated.[4][13] Alternatively, you can use techniques like mass spectrometry to confirm the mass shift corresponding to the addition of the biotin moiety to the linoleic acid.[14] For a qualitative assessment, you can spot your reaction mixture on a nitrocellulose membrane and detect the biotinylated product using streptavidin-HRP (a dot blot).

Q5: How do I purify the biotinylated linoleic acid after the reaction?

A5: Purification is crucial to remove unreacted biotin and byproducts. For a small molecule like linoleic acid, purification can be achieved using reverse-phase high-performance liquid chromatography (HPLC).[15] Dialysis is generally not suitable for small molecules. Size-exclusion chromatography can also be used if there is a significant size difference between the biotinylated product and the free biotin.

Quantitative Data Summary

The efficiency of NHS-ester based biotinylation is highly dependent on the pH of the reaction buffer. The following table summarizes the effect of pH on the half-life of an NHS ester, which is a critical factor for optimizing your labeling reaction.

pHHalf-life of NHS EsterImplication for Labeling
7.0~4-5 hoursSlower reaction rate, but the biotin reagent is more stable.[4]
8.0~1 hourA good compromise between reaction rate and reagent stability.
8.5~30 minutesFaster reaction rate, but the NHS ester hydrolyzes more quickly.[3]
9.0~10 minutesVery fast reaction, but a significant portion of the reagent may be hydrolyzed before it can react with the target molecule.[4]

Note: Data is generalized for NHS esters and may vary depending on the specific reagent and reaction conditions.

Experimental Protocols

Protocol 1: Biotinylation of rel-Linoleic Acid via EDC/NHS Chemistry

This protocol describes the biotinylation of the carboxylic acid group of rel-Linoleic acid using a biotin derivative with a primary amine (e.g., Biotin-LC-Amine) and EDC/NHS chemistry.

Materials:

  • rel-Linoleic Acid

  • Biotin-LC-Amine (or similar amine-containing biotin derivative)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., HPLC)

Procedure:

  • Prepare a stock solution of rel-Linoleic Acid: Dissolve the rel-Linoleic acid in anhydrous DMSO to a final concentration of 10-50 mM.

  • Prepare a stock solution of Biotin-LC-Amine: Dissolve the Biotin-LC-Amine in anhydrous DMSO to a final concentration of 100-200 mM.

  • Prepare EDC/NHS solution: Immediately before use, dissolve EDC and NHS in the Reaction Buffer to a final concentration of 100 mM each.

  • Reaction Setup:

    • In a microcentrifuge tube, add the rel-Linoleic Acid stock solution to the Reaction Buffer to achieve the desired final concentration (e.g., 1-5 mM).

    • Add the Biotin-LC-Amine stock solution to the reaction mixture. A 10 to 20-fold molar excess over linoleic acid is a good starting point.

    • Add the freshly prepared EDC/NHS solution to the reaction mixture to initiate the reaction. A 2 to 5-fold molar excess of EDC/NHS over the linoleic acid is recommended.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[11]

  • Purification: Purify the biotinylated linoleic acid from the reaction mixture using reverse-phase HPLC. Monitor the elution profile by UV absorbance and collect the fractions corresponding to the biotinylated product.

  • Verification: Confirm the identity of the purified product by mass spectrometry. The expected mass will be the mass of linoleic acid plus the mass of the biotin derivative minus the mass of water.

Visualizations

Signaling Pathways and Experimental Workflows

Chemical_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products LA rel-Linoleic Acid (with Carboxyl Group) Biotin_LA Biotinylated Linoleic Acid (Stable Amide Bond) LA->Biotin_LA + Biotin Biotin-Amine Biotin->Biotin_LA EDC EDC EDC->LA Activates NHS NHS NHS->LA Stabilizes Experimental_Workflow prep 1. Reagent Preparation - Dissolve Linoleic Acid in DMSO - Dissolve Biotin-Amine in DMSO - Prepare fresh EDC/NHS solution reaction 2. Biotinylation Reaction - Combine reactants in buffer - Incubate at room temperature prep->reaction quench 3. Quenching - Add Tris buffer to stop the reaction reaction->quench purify 4. Purification - Separate biotinylated product  (e.g., by HPLC) quench->purify verify 5. Verification & Detection - Confirm mass (Mass Spectrometry) - Detect with Streptavidin-HRP  (Western Blot / ELISA) purify->verify Troubleshooting_Workflow start Low/No Labeling Efficiency check_reagents Check Reagent Activity (Fresh NHS-Biotin?) start->check_reagents check_ph Verify Reaction pH (pH 7.2-8.5?) check_reagents->check_ph Reagents OK fail Still Low Efficiency (Consult further) check_reagents->fail Reagents Expired check_solubility Assess Solubility (Co-solvent used?) check_ph->check_solubility pH OK check_ph->fail Incorrect pH check_ratio Increase Molar Ratio (Biotin:LA) check_solubility->check_ratio Solubility OK check_solubility->fail Poor Solubility check_time Extend Reaction Time check_ratio->check_time Ratio Increased check_ratio->fail Still Low success Improved Efficiency check_time->success Time Extended check_time->fail Still Low

References

how to reduce non-specific binding in biotin-streptavidin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in biotin-streptavidin assays.

Troubleshooting Guide: High Background and Non-Specific Binding

High background noise can obscure specific signals, leading to inaccurate results. This guide addresses common causes and provides solutions to mitigate these issues.

Question: I am observing high background in my biotin-streptavidin assay. What are the common causes and how can I troubleshoot this?

Answer:

High background in biotin-streptavidin assays can stem from several factors. Systematically addressing each potential cause is the most effective troubleshooting approach.

1. Suboptimal Blocking

Inadequate blocking of non-specific binding sites on the solid phase (e.g., microplate wells, beads) is a primary cause of high background.

  • Solution: Optimize your blocking buffer. While Bovine Serum Albumin (BSA) is common, other blockers may be more effective for your specific system. Consider testing different blocking agents and concentrations.

  • Experimental Protocol: See "Protocol for Optimizing Blocking Buffer" below.

2. Ineffective Washing

Insufficient or ineffective washing steps fail to remove unbound reagents, leading to high background.

  • Solution: Increase the number of wash cycles and/or the stringency of the wash buffer. Adding a detergent like Tween-20 and increasing the salt concentration can help disrupt weak, non-specific interactions.

  • Experimental Protocol: See "Protocol for Optimizing Wash Buffer Stringency" below.

3. Endogenous Biotin in Samples

Many biological samples, particularly tissues like liver and kidney, contain endogenous biotin, which can be recognized by streptavidin, causing non-specific signals.[1]

  • Solution: Perform an endogenous biotin blocking step before incubating with your biotinylated detection molecule.[1][2] This involves sequentially incubating the sample with avidin/streptavidin and then with free biotin to saturate all endogenous biotin and any remaining binding sites on the blocking avidin/streptavidin.[2]

  • Experimental Protocol: See "Protocol for Blocking Endogenous Biotin" below.

4. Non-Specific Binding Properties of Avidin/Streptavidin

Avidin is a glycosylated protein with a high isoelectric point (pI ≈10), which can lead to non-specific binding through electrostatic and carbohydrate-related interactions.[3][4] Streptavidin, being non-glycosylated and having a more neutral pI, generally exhibits lower non-specific binding.[3] NeutrAvidin, a deglycosylated form of avidin, has a near-neutral pI and is often considered to have the lowest non-specific binding.[4][5]

  • Solution: If using avidin, consider switching to streptavidin or NeutrAvidin.[3]

5. Sample Matrix Effects

Components within complex biological samples (e.g., serum, cell lysates) can interfere with the assay, causing high background.[6]

  • Solution: Pre-clear your sample, especially cell lysates for pull-down assays, by incubating it with beads that do not have the biotinylated bait molecule. This will remove proteins that non-specifically bind to the beads themselves.

  • Experimental Protocol: See "Protocol for Pre-clearing Cell Lysates" below.

Frequently Asked Questions (FAQs)

Q1: Which is better for reducing non-specific binding: Avidin, Streptavidin, or NeutrAvidin?

A1: For most applications, streptavidin and NeutrAvidin are preferred over avidin due to lower non-specific binding.[3] Avidin's glycosylation and high isoelectric point contribute to its tendency for non-specific interactions.[4] NeutrAvidin, being deglycosylated and having a neutral pI, often provides the lowest background.[5][7]

Q2: What is the best blocking buffer to use?

A2: The optimal blocking buffer is application-dependent. Commonly used blockers include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[3][8] Casein is often more effective than BSA because it contains a heterogeneous mixture of proteins, including smaller molecules that can more effectively block small spaces on the solid phase.[9] It is recommended to avoid blocking buffers that may contain endogenous biotin, such as non-fat dry milk, in some applications.[3]

Q3: How can I reduce non-specific binding in a pull-down experiment using streptavidin beads?

A3: In addition to the troubleshooting steps above, consider the following for pull-down assays:

  • Pre-clearing the lysate: This is a crucial step to remove proteins that bind non-specifically to the beads.[10]

  • Optimizing wash buffer stringency: Use a series of washes with increasing stringency (e.g., increasing salt and/or detergent concentration) to remove non-specifically bound proteins.

  • Blocking the beads: Before adding your biotinylated bait, block the streptavidin beads with a protein solution like BSA to saturate non-specific binding sites on the beads themselves.

Q4: Can the concentration of my biotinylated antibody or streptavidin-conjugate cause high background?

A4: Yes, using excessively high concentrations of either the biotinylated detection molecule or the streptavidin-enzyme conjugate can lead to increased non-specific binding and high background. It is important to titrate these reagents to find the optimal concentration that provides a good signal-to-noise ratio.

Data Presentation

Table 1: Comparison of Biotin-Binding Proteins

FeatureAvidinStreptavidinNeutrAvidin
Source Egg WhiteStreptomyces avidiniiDeglycosylated Avidin
Molecular Weight ~67 kDa~53 kDa~60 kDa
Glycosylation YesNoNo
Isoelectric Point (pI) ~106.8 - 7.5~6.3
Non-Specific Binding HighLowLowest

Table 2: Common Blocking Agents for Biotin-Streptavidin Assays

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, generally effective.Can be less effective than casein; some preparations may contain impurities.[8][11]
Casein/Non-fat Dry Milk 1-5% (w/v)Often more effective than BSA due to a heterogeneous mix of proteins.[9]May contain endogenous biotin, which can interfere with the assay.[3]
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often protein-free options are available.Can be more expensive.

Experimental Protocols

Protocol for Optimizing Blocking Buffer
  • Preparation: Prepare several different blocking buffers to be tested (e.g., 1% BSA, 3% BSA, 1% casein, 3% non-fat dry milk in a suitable buffer like PBS or TBS).

  • Coating: Coat a 96-well plate with your antigen or capture antibody as per your standard protocol.

  • Blocking: Wash the plate and then add 200 µL of the different blocking buffers to different sets of wells. Include a "no blocking" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Assay Procedure: Proceed with the rest of your assay protocol, but without adding the specific analyte (use blank samples).

  • Detection: Add the biotinylated detection antibody followed by the streptavidin-enzyme conjugate and substrate.

  • Analysis: Read the plate and compare the background signal in the wells treated with different blocking buffers. The buffer that yields the lowest signal is the most effective at preventing non-specific binding in your assay.

Protocol for Optimizing Wash Buffer Stringency
  • Preparation: Prepare a series of wash buffers with increasing stringency.

    • Low Stringency: PBS or TBS with 0.05% Tween-20.

    • Medium Stringency: PBS or TBS with 0.05% Tween-20 and 300 mM NaCl.

    • High Stringency: PBS or TBS with 0.1% Tween-20 and 500 mM NaCl.[3]

  • Assay Setup: Set up your assay as usual, including coating, blocking, and sample/analyte incubation.

  • Washing: After the incubation with the biotinylated detection antibody and the streptavidin-conjugate, wash different sets of wells with the different stringency buffers. Perform 3-5 washes for each condition.

  • Detection and Analysis: Add the substrate and measure the signal. Compare the signal-to-noise ratio for each wash condition to determine the optimal stringency that reduces background without significantly diminishing the specific signal.

Protocol for Blocking Endogenous Biotin

This protocol is for applications like immunohistochemistry (IHC) or assays using tissue homogenates.

  • Initial Blocking: Perform your standard protein blocking step (e.g., with normal serum or BSA).[2]

  • Avidin/Streptavidin Incubation: Cover the sample with a solution of avidin or streptavidin (e.g., 0.1 mg/mL in wash buffer) and incubate for 15 minutes at room temperature.[2]

  • Washing: Wash the sample thoroughly (e.g., 3 times for 10 minutes each) with your wash buffer.[2]

  • Biotin Incubation: Cover the sample with a solution of free biotin (e.g., 0.5 mg/mL in wash buffer) and incubate for 30-60 minutes at room temperature.[2] This step blocks any remaining biotin-binding sites on the avidin/streptavidin used in the previous step.

  • Final Washing: Wash the sample thoroughly again (e.g., 3 times for 10 minutes each) with your wash buffer.[2]

  • Proceed with Assay: You can now proceed with the addition of your biotinylated detection reagent.

Protocol for Pre-clearing Cell Lysates
  • Bead Preparation: Prepare an aliquot of streptavidin beads (or the same type of beads you will use for the pull-down, but without the biotinylated bait). Wash the beads with your lysis buffer.

  • Incubation: Add the washed beads to your cell lysate. Use approximately 20-50 µL of bead slurry per 1 mL of lysate.

  • Binding: Incubate the lysate and beads with gentle rotation for 30-60 minutes at 4°C.

  • Separation: Pellet the beads by centrifugation or using a magnetic rack.

  • Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. Be careful not to disturb the bead pellet, which now contains non-specifically bound proteins.

  • Proceed with Pull-down: Use the pre-cleared lysate for your pull-down experiment with your biotinylated bait molecule.

Visualizations

Biotin_Streptavidin_Interaction cluster_streptavidin Streptavidin (Tetramer) cluster_biotin Biotinylated Molecule S1 Subunit 1 S2 Subunit 2 S3 Subunit 3 S4 Subunit 4 B1 Biotin B1->S1 High Affinity Binding Molecule Target Molecule B1->Molecule B2 Biotin B2->S2 B2->Molecule B3 Biotin B3->S3 B3->Molecule B4 Biotin B4->S4 B4->Molecule

Caption: The high-affinity interaction between biotin and the four subunits of streptavidin.

Non_Specific_Binding_Causes cluster_causes Potential Causes High_Background High Background/ Non-Specific Binding Blocking Inadequate Blocking High_Background->Blocking Washing Ineffective Washing High_Background->Washing Endo_Biotin Endogenous Biotin High_Background->Endo_Biotin SA_Properties Avidin/Streptavidin Properties High_Background->SA_Properties Matrix Sample Matrix Effects High_Background->Matrix

Caption: Common causes leading to high non-specific binding in biotin-streptavidin assays.

Assay_Workflow Start Start Assay Coat Coat Plate with Capture Antibody/Antigen Start->Coat Wash1 Wash Coat->Wash1 Block Block Non-Specific Sites Wash1->Block Wash2 Wash Block->Wash2 Sample Add Sample/Analyte Wash2->Sample Wash3 Wash Sample->Wash3 Biotin_Ab Add Biotinylated Detection Antibody Wash3->Biotin_Ab Wash4 Wash Biotin_Ab->Wash4 Strep_Enz Add Streptavidin-Enzyme Conjugate Wash4->Strep_Enz Wash5 Wash Strep_Enz->Wash5 Substrate Add Substrate & Measure Signal Wash5->Substrate End End Substrate->End

Caption: A generalized workflow for a biotin-streptavidin based ELISA.

References

Technical Support Center: Biotinylated Lipid Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with biotinylated lipid probes.

Troubleshooting Guides

This section provides systematic guidance to diagnose and resolve common problems encountered during experiments using biotinylated lipid probes.

Problem: High Background or Non-Specific Binding

High background or non-specific binding of biotinylated lipid probes or their interacting partners can obscure specific signals and lead to false-positive results.

Possible Causes and Solutions

Cause Solution
Inadequate Blocking Use appropriate blocking agents. For protein-lipid overlay assays, 3% Bovine Serum Albumin (BSA) in TBS-T is a common choice. However, be aware that blocking proteins may sometimes interfere with lipid-protein interactions.[1][2] Consider using IgG-free BSA or fish gelatin if your secondary antibodies might cross-react with immunoglobulins in the blocking agent.[3]
Hydrophobic Interactions Non-specific binding can occur due to hydrophobic interactions between the lipid probe and other molecules.[4] Include non-ionic detergents like Tween-20 or Triton X-100 in your buffers to minimize these interactions.[5][6]
Ionic Interactions Electrostatic interactions can contribute to non-specific binding.[7] Optimize the salt concentration in your buffers; physiological salt concentrations are generally a good starting point.[6]
Endogenous Biotin Samples from certain tissues like the liver, brain, or eggs can have high levels of endogenous biotin, leading to background signal.[8] Consider using avidin/streptavidin blocking kits if endogenous biotin is a concern.
Probe Aggregation Aggregates of biotinylated lipid probes can trap other molecules non-specifically. See the "Probe Aggregation" section for troubleshooting.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and filtered to remove any particulate matter that could contribute to background.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_blocking Review Blocking Protocol start->check_blocking optimize_blocking Optimize Blocking Agent (e.g., increase concentration, try different agent) check_blocking->optimize_blocking Inadequate? check_buffers Examine Buffer Composition check_blocking->check_buffers Adequate optimize_blocking->check_buffers optimize_buffers Adjust Salt/Detergent Concentration check_buffers->optimize_buffers Suboptimal? check_endogenous_biotin Consider Endogenous Biotin check_buffers->check_endogenous_biotin Optimal optimize_buffers->check_endogenous_biotin biotin_blocking_step Implement Biotin Blocking Step check_endogenous_biotin->biotin_blocking_step Likely? check_probe_quality Assess Probe for Aggregation check_endogenous_biotin->check_probe_quality Unlikely biotin_blocking_step->check_probe_quality troubleshoot_aggregation Go to Aggregation Troubleshooting check_probe_quality->troubleshoot_aggregation Aggregates Present? final_check Re-run Experiment with Optimized Conditions check_probe_quality->final_check No Aggregates troubleshoot_aggregation->final_check

Figure 1. Troubleshooting workflow for high background.

Problem: Probe Aggregation

Biotinylated lipid probes can form aggregates, which can lead to handling difficulties, inaccurate quantification, and experimental artifacts.[9][10]

Possible Causes and Solutions

Cause Solution
High Probe Concentration Working with high concentrations of lipid probes can promote aggregation. Prepare fresh dilutions of the probe immediately before use.
Improper Storage Exposure to light, oxygen, and moisture can lead to degradation and aggregation.[4] Store biotinylated lipids at -20°C in a dry, dark environment.[4]
Solvent Issues The choice of solvent can impact probe solubility. Lipids are often dissolved in organic solvents like chloroform or chloroform/methanol mixtures.[4] Ensure the lipid is fully dissolved before use.
Cross-linking by Avidin/Streptavidin Multivalent proteins like avidin and streptavidin can cross-link biotinylated liposomes, causing aggregation.[9] The rate of aggregation can depend on the biotin density on the liposome surface and the stoichiometric ratio of avidin to liposomes.[9] To prevent this, consider incorporating PEG-modified lipids into your liposomes.[11]
pH and Buffer Conditions The pH of the solution can influence the charge of the lipid headgroups and affect their aggregation state.[7] Ensure your buffer pH is appropriate for your specific lipid probe.

Experimental Protocol: Preparation of Biotinylated Liposomes with Reduced Aggregation

This protocol incorporates PEGylated lipids to minimize aggregation upon the addition of streptavidin/avidin.

  • Lipid Film Preparation:

    • In a round-bottom flask, combine your desired lipids, including the biotinylated lipid probe and a PEGylated lipid (e.g., DSPE-PEG(2000)), in chloroform. A typical molar ratio might be your primary lipid:cholesterol:biotinylated lipid:PEGylated lipid (e.g., 55:40:2:3).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vesicle Formation (Extrusion):

    • To create unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

  • Characterization:

    • Determine the size distribution of the prepared liposomes using Dynamic Light Scattering (DLS).

Problem: Low or No Signal

A weak or absent signal can be due to a variety of factors, from probe degradation to issues with the detection system.

Possible Causes and Solutions

Cause Solution
Probe Degradation Biotinylated lipids can degrade if not stored properly.[4] Store at -20°C in a dark, dry environment and avoid repeated freeze-thaw cycles.
Inefficient Biotinylation If you are preparing your own biotinylated probes, the biotinylation reaction may be inefficient. It is important to control the amount of biotin incorporated to avoid over-modification which can lead to precipitation and loss of protein activity.[12]
Steric Hindrance The biotin moiety may be inaccessible to avidin/streptavidin due to steric hindrance. Using biotinylated lipids with longer spacer arms (e.g., PEG linkers) can improve accessibility.[13]
Low Probe Concentration The concentration of the biotinylated lipid probe in your system may be too low. It's important to note that excessive amounts of biotinylated lipids can alter the physical properties of membranes.[4]
Issues with Avidin/Streptavidin The avidin or streptavidin conjugate may be inactive. Use a fresh dilution of the conjugate for each experiment.[14] The binding of some avidin analogs, like neutravidin, can be pH-dependent.[7][15]
Inefficient Detection The detection method may not be sensitive enough. For fluorescence-based assays, ensure your fluorophore is appropriate for your instrument and consider using signal amplification strategies.[8] For western blots, a more sensitive substrate may be needed.[16]

Logical Relationship for Diagnosing Low Signal

low_signal_diagnosis start Low or No Signal check_probe Verify Probe Integrity and Concentration start->check_probe check_biotinylation Confirm Biotinylation Efficiency check_probe->check_biotinylation OK solution_probe Use Fresh Probe / Optimize Concentration check_probe->solution_probe Problem Found check_accessibility Assess Biotin Accessibility check_biotinylation->check_accessibility OK solution_biotinylation Optimize Biotinylation Protocol check_biotinylation->solution_biotinylation Problem Found check_conjugate Test Avidin/Streptavidin Conjugate Activity check_accessibility->check_conjugate OK solution_accessibility Use Probe with Longer Spacer Arm check_accessibility->solution_accessibility Problem Found check_detection Evaluate Detection System check_conjugate->check_detection OK solution_conjugate Use Fresh Conjugate / Check Buffer pH check_conjugate->solution_conjugate Problem Found solution_detection Amplify Signal / Use More Sensitive Detection check_detection->solution_detection Problem Found

Figure 2. Diagnostic flowchart for low or no signal.

Frequently Asked Questions (FAQs)

1. What is the optimal storage condition for biotinylated lipid probes?

Biotinylated lipid probes should be stored at -20°C in a dry and dark environment to maintain stability.[4] Exposure to light, oxygen, and moisture can cause degradation.[4] For lipids dissolved in an organic solvent, ensure the container is tightly sealed to prevent evaporation and concentration changes.

2. How can I reduce non-specific binding in a pull-down assay using biotinylated lipids?

To reduce non-specific binding in pull-down assays, you can:

  • Pre-clear your lysate: Incubate your cell lysate with beads that do not have the biotinylated lipid to remove proteins that non-specifically bind to the beads themselves.[17]

  • Optimize washing steps: Increase the number and stringency of your wash steps. You can try buffers with higher salt concentrations (e.g., 1M KCl) or containing non-ionic detergents.[17]

  • Include blocking agents: Add BSA or other blocking proteins to your lysis and wash buffers.

  • Limit protein concentration: Avoid overloading the beads by using a protein concentration of 1 mg/mL or less.[6]

3. My biotinylated liposomes are aggregating after adding streptavidin. What can I do?

This is a common issue caused by the multivalent nature of streptavidin cross-linking the biotinylated liposomes.[9] To mitigate this, you can:

  • Incorporate PEGylated lipids: Including lipids with a polyethylene glycol (PEG) chain in your liposome formulation creates a protective layer that sterically hinders aggregation.[11]

  • Optimize the stoichiometry: The aggregation is dependent on the ratio of streptavidin to accessible biotin.[18] You may need to adjust the concentration of either the liposomes or the streptavidin.

4. What is the difference between using streptavidin, avidin, and neutravidin?

While all three bind biotin with high affinity, there are key differences:

  • Avidin: Is glycosylated and has a high isoelectric point (pI ~10.5), which can lead to non-specific binding through electrostatic interactions.

  • Streptavidin: Is non-glycosylated and has a pI closer to neutral (~5-6), generally resulting in lower non-specific binding compared to avidin.[7]

  • Neutravidin: Is a deglycosylated form of avidin with a neutral pI, further reducing non-specific binding. However, its binding to biotinylated surfaces can be more pH-dependent than streptavidin.[7][15]

For most applications requiring low non-specific binding, streptavidin or neutravidin are preferred over avidin.

5. How do I choose a biotinylated lipid with the right spacer arm?

The spacer arm is the linker between the biotin molecule and the lipid. A longer spacer arm, often a PEG linker, can be crucial for overcoming steric hindrance and allowing efficient binding of bulky molecules like streptavidin or antibodies to the biotinylated surface.[13] If you are observing low binding efficiency, consider switching to a biotinylated lipid with a longer spacer arm.

Experimental Workflow: General Lipid-Protein Overlay Assay

This workflow outlines the key steps for screening protein interactions with immobilized lipids.

lipid_overlay_workflow start Start spot_lipids Spot Biotinylated Lipids onto Membrane start->spot_lipids block_membrane Block Membrane (e.g., 3% BSA in TBS-T) spot_lipids->block_membrane incubate_protein Incubate with Protein of Interest block_membrane->incubate_protein wash1 Wash Membrane (3x with TBS-T) incubate_protein->wash1 incubate_primary_ab Incubate with Primary Antibody (if protein is tagged) wash1->incubate_primary_ab wash2 Wash Membrane (3x with TBS-T) incubate_primary_ab->wash2 incubate_secondary_ab Incubate with HRP-conjugated Streptavidin or Secondary Antibody wash2->incubate_secondary_ab wash3 Wash Membrane (3x with TBS-T) incubate_secondary_ab->wash3 detect Detect Signal (Chemiluminescence) wash3->detect end End detect->end

Figure 3. General workflow for a lipid-protein overlay assay.

References

Technical Support Center: rel-Linoleic Acid-Biotin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rel-Linoleic acid-biotin experiments. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this chemical probe for affinity-based protein profiling.

Experimental Protocols

This section provides a detailed methodology for a typical chemoproteomic experiment using a this compound probe to identify protein binding partners in a cellular context.

Protocol 1: Identification of Linoleic Acid-Binding Proteins in Cultured Cells

This protocol outlines the key steps from cell culture treatment to the preparation of samples for mass spectrometry analysis.

1. Cell Culture and Treatment:

  • Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa) in appropriate culture dishes and grow to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent like ethanol or DMSO.[1] The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid toxicity.

  • Cell Treatment: Treat the cells with the this compound probe at a final concentration typically in the low micromolar range. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal. Include a vehicle-only control (e.g., DMSO or ethanol) for each experiment. Incubate the cells for a specified period (e.g., 1-4 hours) under standard cell culture conditions.

2. Cell Lysis and Protein Extraction:

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe.

  • Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The choice of detergents is critical; non-ionic detergents like Igepal or Triton are preferred over ionic detergents like SDS, as they are less likely to disrupt protein-lipid interactions.

  • Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Affinity Purification of Biotinylated Proteins:

  • Bead Preparation: Use streptavidin-coated magnetic beads for the affinity pulldown.[2][3][4] Wash the beads several times with the lysis buffer to equilibrate them.[4]

  • Incubation: Add a sufficient amount of the clarified cell lysate to the equilibrated streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

  • Washing: After incubation, wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended. This can include washes with the lysis buffer, high-salt buffers, and a final wash with a buffer compatible with mass spectrometry (e.g., ammonium bicarbonate).

4. On-Bead Digestion for Mass Spectrometry Analysis:

  • Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. Follow this with the addition of an alkylating agent (e.g., iodoacetamide) to cap the free thiols.[5]

  • Tryptic Digestion: Wash the beads to remove the reducing and alkylating agents. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C with shaking to digest the proteins into peptides.[5][6]

  • Peptide Elution: After digestion, centrifuge the beads and collect the supernatant containing the peptides. Further elute any remaining peptides from the beads with an acidic solution (e.g., 0.1% formic acid). Combine the eluates.

  • Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar method to remove any remaining contaminants before mass spectrometry analysis.

Troubleshooting Guides (Q&A)

This section addresses specific issues that may arise during your experiments.

Question Possible Cause Solution
Low yield of identified proteins after mass spectrometry. Inefficient cell lysis: The lysis buffer may not be effectively solubilizing the target proteins, especially membrane proteins.Consider using a lysis buffer with a different non-ionic detergent or a combination of detergents. Sonication can also help to improve lysis efficiency.
Inefficient pulldown: The amount of streptavidin beads may be insufficient for the amount of biotinylated protein, or the incubation time may be too short.Increase the amount of streptavidin beads used for the pulldown. Extend the incubation time of the lysate with the beads to allow for maximal binding.
Loss of sample during preparation: Peptides can be lost during the various washing and transfer steps.Be careful during all pipetting steps. Use low-protein-binding tubes and pipette tips to minimize sample loss.
High background of non-specific proteins. Insufficient washing: The washing steps after the affinity pulldown may not be stringent enough to remove all non-specifically bound proteins.Increase the number of washes and the stringency of the wash buffers. Include a high-salt wash to disrupt ionic interactions. The strong biotin-streptavidin interaction allows for very stringent washing conditions.
Hydrophobic interactions with beads: The fatty acid portion of the probe or the proteins themselves may be interacting non-specifically with the bead matrix.Include a low concentration of a non-ionic detergent in the wash buffers to help reduce hydrophobic interactions.
Streptavidin contamination in the mass spectrometry data. On-bead digestion: Trypsin can digest the streptavidin protein on the beads, leading to contaminating peptides in the final sample.Consider using a method to elute the biotinylated proteins from the beads before digestion. However, this often requires harsh conditions that can disrupt protein complexes.[6] Alternatively, specialized trypsin-resistant streptavidin beads are available.
Probe is not entering the cells. Poor cell permeability: The linoleic acid-biotin probe may not be efficiently crossing the cell membrane.The optimal concentration and incubation time should be determined empirically. For difficult to transfect cells, consider using a transfection reagent or a cell-penetrating peptide conjugated to the probe.
No or weak signal for biotinylated proteins on a Western blot. Inefficient biotinylation: The concentration of the probe may be too low, or the incubation time too short.Optimize the probe concentration and incubation time. Ensure that the probe is not degraded by storing it properly.
Ineffective antibody: The anti-biotin antibody used for detection may not be sensitive enough or may be non-functional.Use a high-quality, validated anti-biotin antibody. Include a positive control of a known biotinylated protein to verify the antibody's performance.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a this compound probe?

A1: A this compound probe is a chemical tool used to identify the protein binding partners of linoleic acid within a complex biological sample, such as a cell lysate.[1] The linoleic acid moiety allows the probe to interact with proteins that naturally bind to this fatty acid, while the biotin tag enables the subsequent isolation and identification of these proteins through affinity purification and mass spectrometry.

Q2: What are the key controls to include in my experiment?

A2: It is crucial to include a vehicle-only control (e.g., DMSO or ethanol) to identify proteins that non-specifically bind to the streptavidin beads. Additionally, a competition experiment where an excess of free linoleic acid is added along with the probe can help to distinguish specific from non-specific binders.

Q3: How do I choose the right concentration of the this compound probe to use?

A3: The optimal concentration of the probe should be determined empirically for each cell type and experimental setup. A concentration titration experiment is recommended to find a balance between efficient labeling of target proteins and minimizing off-target effects and cellular toxicity.

Q4: Can I use this probe for in vivo studies?

A4: While this guide focuses on in vitro cell culture experiments, biotinylated probes can be adapted for in vivo studies in model organisms. However, this requires careful consideration of probe delivery, biodistribution, and potential metabolic modifications of the probe in the whole animal.

Q5: What are the alternatives to on-bead digestion?

A5: Alternatives to on-bead digestion include eluting the biotinylated proteins from the beads using harsh conditions such as boiling in SDS-PAGE sample buffer or using a buffer with a high concentration of free biotin.[6] However, these methods can also elute streptavidin from the beads and may disrupt protein complexes. Another approach is to use a cleavable linker between the linoleic acid and the biotin, allowing for the release of the protein-probe complex under specific conditions.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from a proteomics experiment using a this compound probe.

Table 1: Top 10 Enriched Proteins Identified by Mass Spectrometry

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (Probe/Control)p-value
P02768ALBSerum albumin25.41.2e-8
Q9Y5Z4FABP5Fatty acid-binding protein 518.23.5e-7
P04406G6PDGlucose-6-phosphate 1-dehydrogenase15.78.1e-7
P11142HSP90AA1Heat shock protein HSP 90-alpha12.11.4e-6
P62258ACTG1Actin, cytoplasmic 210.52.9e-6
P08238HSPD160 kDa heat shock protein, mitochondrial9.85.2e-6
P60709ACTBActin, cytoplasmic 19.17.8e-6
P10809HSPA578 kDa glucose-regulated protein8.51.1e-5
P07737TBB5Tubulin beta-5 chain7.91.9e-5
Q06830VCPTransitional endoplasmic reticulum ATPase7.23.4e-5

Table 2: Quantification of Oxidized Linoleic Acid Metabolites

This table shows hypothetical quantitative data for oxidized metabolites of linoleic acid that could be measured in a related lipidomics experiment.

MetaboliteMean Concentration (nmol/L)Standard Deviation
9-HODE75.38.1
13-HODE135.812.4
9-oxoODE240.121.9
13-oxoODE65.26.7

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Affinity Purification on Streptavidin Beads B->C D On-Bead Digestion (Reduction, Alkylation, Trypsinization) C->D E Peptide Elution & Cleanup D->E F LC-MS/MS Analysis E->F G Data Analysis & Protein Identification F->G

Caption: A generalized workflow for identifying linoleic acid-binding proteins.

Linoleic Acid Metabolism and Signaling Pathway

Linoleic_Acid_Pathway cluster_0 Linoleic Acid Metabolism cluster_1 Downstream Signaling LA Linoleic Acid GLA γ-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-γ-linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase Prostaglandins Prostaglandins AA->Prostaglandins COX enzymes Leukotrienes Leukotrienes AA->Leukotrienes LOX enzymes Thromboxanes Thromboxanes Prostaglandins->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Simplified overview of the linoleic acid metabolic pathway.

References

Technical Support Center: Minimizing Background Signal in Chemoproteomic Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemoproteomic workflows. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to help minimize background signal and enhance data quality in their experiments.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues leading to high background signals in chemoproteomic experiments.

Issue 1: High Background in Affinity Purification Steps

High background after affinity purification is often due to non-specific binding of proteins to the affinity matrix (beads), the antibody, or the tag.

Troubleshooting Workflow:

start High Background in Affinity Purification cause1 Non-specific Binding to Beads/Matrix start->cause1 cause2 Non-specific Antibody Binding start->cause2 cause3 Inefficient Washing start->cause3 cause4 Sample Contamination start->cause4 solution1a Pre-clear lysate with beads alone cause1->solution1a solution1b Increase blocking agent concentration (e.g., BSA) cause1->solution1b solution2a Titrate primary antibody concentration cause2->solution2a solution2b Use isotype control or empty vector control cause2->solution2b solution3a Increase number and duration of wash steps cause3->solution3a solution3b Optimize wash buffer (add detergents/salt) cause3->solution3b solution4a Use protein low-bind tubes and fresh, high-purity reagents cause4->solution4a solution4b Work in a clean environment to avoid keratin contamination cause4->solution4b

Troubleshooting workflow for high background in affinity purification.

Detailed Solutions:

  • Pre-clearing Lysate: Before adding your specific affinity resin, incubate the protein lysate with beads that do not have the antibody or affinity ligand. This will capture proteins that non-specifically bind to the bead matrix itself.

  • Blocking: Insufficient blocking can leave sites on the beads open for non-specific interactions.[1][2] Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[1]

  • Antibody Concentration: An excessively high concentration of the primary antibody is a common reason for high background.[3][4] Perform titration experiments to determine the optimal antibody concentration that maximizes specific signal while minimizing background.

  • Controls: Always include proper controls. For immunoprecipitation, an isotype control antibody is essential. For tagged proteins, a lysate from cells transfected with an empty vector can reveal proteins that bind non-specifically to the tag or the beads.[5]

  • Washing: Inadequate washing is a frequent cause of high background.[1][4][6] Increase the number of wash cycles (a minimum of 4-5 is often recommended) and the volume of wash buffer.[5][7] Consider adding a non-ionic detergent like Tween-20 (0.05-0.1%) or increasing the salt concentration in your wash buffers to disrupt weak, non-specific interactions.[1][5][8] However, be aware that overly stringent wash conditions can also elute true-positive, low-affinity interactors.[8]

  • Good Laboratory Practices: To avoid contamination from external sources like keratins from skin and hair, always wear gloves, use filtered pipette tips, and prepare samples in a clean environment, such as a laminar flow hood.[8] Use only high-purity, HPLC-grade reagents for all buffers and solutions.[8]

Issue 2: High Background or Non-Specific Labeling in Click Chemistry Reactions

High background in click chemistry can arise from several factors, including impure reagents, catalyst issues, or side reactions with non-target proteins.

Troubleshooting Workflow:

start High Background in Click Chemistry cause1 Reagent Quality and Concentration start->cause1 cause2 Copper Catalyst Issues start->cause2 cause3 Interfering Buffer Components start->cause3 cause4 Non-specific Probe Binding start->cause4 solution1a Use high-purity, fresh reagents cause1->solution1a solution1b Titrate probe and catalyst concentrations cause1->solution1b solution2a Prepare fresh sodium ascorbate solution for each experiment cause2->solution2a solution2b Use a copper-stabilizing ligand (e.g., BTTAA) cause2->solution2b solution3a Avoid Tris-based buffers; use PBS or HEPES cause3->solution3a solution3b Pre-treat samples with a thiol-blocking agent (e.g., NEM) cause3->solution3b solution4a Perform no-probe and no-catalyst controls cause4->solution4a solution4b Optimize probe incubation time and temperature cause4->solution4b

Troubleshooting workflow for high background in click chemistry.

Detailed Solutions:

  • Reagent Quality: Ensure all reagents, especially the azide or alkyne probe, are of high quality and not degraded.[9]

  • Catalyst Oxidation: The active Cu(I) catalyst can be oxidized to inactive Cu(II). Always prepare the sodium ascorbate reducing agent fresh for each experiment, as it readily oxidizes in solution.[9] Using a copper-stabilizing ligand can protect the Cu(I) state and improve reaction efficiency.[9]

  • Buffer Choice: Avoid Tris-based buffers, as the amine groups can chelate copper and inhibit the reaction.[9][10] Buffers like PBS or HEPES are generally recommended.[9][10]

  • Interfering Substances: Thiols from DTT or cysteine residues in proteins can interfere with the click reaction.[9] If suspected, pre-treat samples with a thiol-blocking agent like N-ethylmaleimide (NEM).[9]

  • Controls: Run parallel control experiments, such as a reaction without the copper catalyst or without the clickable probe, to identify the source of non-specific signal.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background in chemoproteomics?

A1: The most common sources include:

  • Non-specific binding: Proteins sticking to affinity beads, antibodies, or plasticware.[3][5] This is a major contributor and can be mitigated with proper blocking, washing, and pre-clearing steps.

  • Reagent contamination: Impurities in buffers, solvents, or probes. Keratin contamination from dust, skin, and clothing is also very common in sensitive proteomics experiments.[8][11]

  • Sub-optimal reagent concentrations: Using too much antibody or probe can lead to off-target binding.[3][4]

  • Ineffective washing: Failure to remove unbound probes and non-specifically bound proteins.[1][6]

Q2: How can I choose the right blocking agent?

A2: The choice of blocking agent can be critical and may require empirical testing. Common options include:

  • Bovine Serum Albumin (BSA): A general-purpose blocking agent, typically used at 1-5% (w/v).

  • Non-fat Dry Milk: Often used for Western blotting at 5% (w/v), but should be avoided for detecting phosphoproteins as it contains casein, a phosphoprotein.[2][3]

  • Normal Serum: Using serum from the same species as the secondary antibody can help block non-specific binding of the secondary antibody.[6][12]

  • Commercial Blocking Buffers: Several optimized commercial formulations are available that may offer better performance for specific applications.

Q3: How do I optimize my wash buffer?

A3: Start with a base buffer like PBS or TBS. To increase stringency and reduce non-specific binding, you can:

  • Add a non-ionic detergent: Typically 0.05% to 0.1% Tween-20.[1]

  • Increase salt concentration: Increasing NaCl concentration (e.g., up to 500 mM) can disrupt ionic interactions.[8][13]

  • Test different detergents: In some cases, other detergents like Triton X-100 might be more effective.[5] Optimization is key, as overly harsh conditions might disrupt specific protein-protein interactions.[8]

Q4: My click reaction is inefficient and has high background. What should I check first?

A4: For inefficient click reactions with high background, first check the integrity of your reagents. The most common culprits are an oxidized copper catalyst and degraded reagents.[9] Always use a freshly prepared solution of sodium ascorbate.[9] Also, ensure your buffer system is compatible with the reaction (avoid Tris).[9][10]

Quantitative Data Summary

The effectiveness of various washing and blocking strategies can be compared quantitatively. The following tables summarize typical concentration ranges and conditions.

Table 1: Common Blocking Agents and Working Concentrations

Blocking AgentTypical ConcentrationApplication Notes
Bovine Serum Albumin (BSA)1 - 5% (w/v)General use for affinity purification and Westerns.
Non-fat Dry Milk3 - 5% (w/v)Cost-effective for Western blotting. Avoid for phospho-antibodies.[2]
Normal Goat/Donkey Serum5 - 10% (v/v)Used to block non-specific secondary antibody binding.[6]
Fish Skin Gelatin0.1 - 0.5% (w/v)Alternative to BSA, may reduce background with some antibodies.

Table 2: Wash Buffer Additives to Reduce Non-specific Binding

AdditiveTypical ConcentrationPurpose
Tween-200.05 - 0.1% (v/v)Non-ionic detergent to reduce hydrophobic interactions.[1]
Triton X-1000.1 - 0.5% (v/v)Another common non-ionic detergent.[5]
NaCl150 - 500 mMIncreased ionic strength disrupts electrostatic interactions.[13]
SDS0.01 - 0.1% (w/v)Ionic detergent, used for more stringent washing.

Table 3: Typical CuAAC (Click Chemistry) Reaction Component Concentrations

ComponentConcentration RangeNotes
Alkyne-Protein1 - 50 µMLower concentrations may require longer reaction times.[9]
Azide Probe100 - 500 µMTypically used in excess over the alkyne-protein.
Copper(II) Sulfate50 - 200 µMPre-catalyst, reduced in situ.
Sodium Ascorbate1 - 5 mMReducing agent. Must be made fresh. [9]
Ligand (e.g., BTTAA)250 µM - 1 mMStabilizes Cu(I) and improves efficiency.[9]

Experimental Protocols

Protocol 1: Optimized Affinity Purification with Pre-clearing

This protocol is designed to minimize non-specific protein binding during an immunoprecipitation (IP) experiment.

  • Lysate Preparation: Prepare cell or tissue lysate in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Keep samples on ice.

  • Pre-clearing the Lysate:

    • To 500 µg - 1 mg of total protein lysate, add 20 µL of unconjugated protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 2,500 x g for 3 minutes at 4°C.

    • Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microfuge tube. Discard the beads.

  • Immunoprecipitation:

    • Add the primary antibody (use a pre-determined optimal concentration) to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 30 µL of protein A/G beads to capture the antibody-protein complexes.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (2,500 x g for 3 min at 4°C).

    • Discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer (e.g., PBS with 0.1% Tween-20 and 300 mM NaCl).

    • Repeat the wash cycle a total of 4-5 times.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins from the beads using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer for subsequent analysis.

Protocol 2: On-Bead Click Chemistry for Target Identification

This protocol describes performing a click reaction on affinity-captured proteins to attach a reporter tag.

  • Affinity Capture: Perform affinity purification as described in Protocol 1, stopping after the final wash step. Ensure the final wash is with a buffer compatible with click chemistry (e.g., PBS).

  • Prepare Click Reaction Master Mix: In a single tube, prepare a master mix. For a 100 µL final reaction volume:

    • 68 µL PBS

    • 10 µL Azide-reporter tag (1 mM stock, 100 µM final)

    • 10 µL Copper(II) Sulfate (1 mM stock, 100 µM final)

    • 2 µL BTTAA ligand (25 mM stock, 500 µM final)

    • 10 µL Sodium Ascorbate (50 mM stock, 5 mM final) - Add this last, immediately before use.

  • Click Reaction:

    • Carefully remove all supernatant from the washed beads.

    • Resuspend the beads in the 100 µL of freshly prepared click reaction master mix.

    • Incubate at room temperature for 1 hour with gentle rotation, protected from light.

  • Post-Reaction Wash:

    • Pellet the beads by centrifugation.

    • Discard the click reaction supernatant.

    • Wash the beads three times with 1 mL of PBS to remove excess reagents.

  • Elution and Analysis:

    • Elute the labeled proteins from the beads for analysis by SDS-PAGE or mass spectrometry.

References

Technical Support Center: Investigating Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of lipid-protein interactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and solutions to specific issues you may encounter.

Membrane Protein Solubilization

Question: I am having trouble solubilizing my membrane protein of interest. What are the critical factors to consider for successful solubilization?

Answer:

The successful solubilization of membrane proteins is a critical first step for many interaction studies. It requires disrupting the native lipid bilayer while maintaining the protein's structural integrity and activity. Key factors to optimize include the choice of detergent, its concentration, and the buffer conditions.

Troubleshooting Solubilization Issues:

  • Incorrect Detergent Choice: The properties of the detergent, such as its charge and the length of its alkyl chain, significantly impact solubilization efficiency. For instance, detergents with longer alkyl chains are generally more effective at partitioning membrane proteins into micelles. Harsh detergents may lead to protein denaturation and loss of essential native lipids required for activity. It is often necessary to screen a variety of detergents to find the optimal one for your specific protein.[1][2]

  • Suboptimal Detergent Concentration: The detergent concentration must be above its critical micelle concentration (CMC) to form micelles that can encapsulate the membrane protein. A general guideline is to use a detergent-to-protein mass ratio of at least 4:1 and a detergent-to-lipid mole ratio of 10:1.[]

  • Inappropriate Buffer Conditions: The pH, ionic strength, and presence of cofactors in the lysis buffer can all influence solubilization. The buffer pH should ideally be about one unit away from the protein's isoelectric point (pI) to prevent precipitation.[4]

  • Protein Aggregation: Membrane proteins are prone to aggregation upon removal from their native environment. Including additives like glycerol in the buffer can sometimes help to stabilize the protein. It is also recommended to proceed with purification immediately after solubilization to minimize aggregation and degradation.[][4]

Table 1: Common Detergents for Membrane Protein Solubilization

DetergentClassCritical Micelle Concentration (CMC) in mMNotes
Dodecyl-β-D-maltoside (DDM)Non-ionic~0.17Often a good starting point for initial solubilization trials.
CHAPSZwitterionic~8Has been reported to work well for solubilizing proteins from Pichia pastoris.
DigitoninNon-ionic-A mild detergent that can be useful for maintaining protein-lipid interactions.
n-dodecyl-N,N-dimethylamine-N-oxide (LDAO)Zwitterionic~1-2Can enhance lipid interactions for some proteins.[5]
Octyl-β-D-glucoside (OG)Non-ionic~20-25A harsh detergent that can sometimes be effective when others fail.

Experimental Workflow for Membrane Protein Solubilization & Purification

cluster_prep Sample Preparation cluster_solubilization Solubilization Screening cluster_purification Purification start Start with membrane preparation disrupt Cell Disruption (e.g., sonication, homogenization) start->disrupt isolate Isolate Membranes (Ultracentrifugation) disrupt->isolate screen Screen Detergents (Varying types and concentrations) isolate->screen incubate Incubate with gentle mixing screen->incubate centrifuge Clarify by Ultracentrifugation incubate->centrifuge supernatant Collect Supernatant (Solubilized protein) centrifuge->supernatant chromatography Affinity Chromatography (e.g., His-tag, GST-tag) supernatant->chromatography analyze Analyze Fractions (SDS-PAGE, Western Blot) chromatography->analyze

Caption: Workflow for membrane protein solubilization and purification.

Lipid Overlay Assays

Question: My lipid overlay assay shows non-specific binding or no signal. How can I troubleshoot this?

Answer:

Lipid overlay assays are a straightforward method to screen for protein-lipid interactions, but they are prone to issues like promiscuous binding and high background.[6][7]

Troubleshooting Lipid Overlay Assays:

  • Insufficient Blocking: Inadequate blocking is a common cause of high background. Ensure the membrane is thoroughly blocked, typically with a solution containing a high concentration of a non-interacting protein like bovine serum albumin (BSA).

  • Incorrect Protein Concentration: Using too much protein can lead to non-specific binding to multiple lipids.[6] Conversely, too little protein will result in a weak or absent signal. It is crucial to optimize the protein concentration.

  • Antibody Issues: The primary or secondary antibodies may bind non-specifically to the lipids on the membrane. It is essential to run controls without the primary antibody and without the secondary antibody to rule out this possibility.[6]

  • Handling Errors: Physical contact with the membrane, for instance with tweezers, can cause dark spots and uninterpretable results.[6]

  • Lack of Proper Controls: Always include positive and negative controls. A protein with a known lipid-binding specificity can serve as a positive control, while a non-lipid-binding protein (like GST alone) can be a negative control.[6][7]

Table 2: Recommended Controls for Lipid Overlay Assays

ControlPurposeExpected Outcome
No primary antibodyTo check for non-specific binding of the secondary antibody.No signal.
No secondary antibodyTo check for non-specific binding of the primary antibody or auto-detection.No signal.
Positive control proteinTo validate the experimental setup and detection reagents.Signal at the expected lipid spot.
Negative control proteinTo assess the level of non-specific binding of the protein of interest.No signal.

Experimental Protocol for Protein-Lipid Overlay Assay

  • Lipid Spotting: Dilute lipids in a suitable solvent mixture (e.g., methanol:chloroform:water at 2:1:0.8) to various concentrations. Spot 1 µl of each dilution onto a nitrocellulose membrane. Allow the membrane to dry completely at room temperature for at least one hour.[8]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., TBST with 3-5% fatty acid-free BSA) for 1 hour at room temperature with gentle agitation.[8]

  • Protein Incubation: Incubate the membrane overnight at 4°C with the epitope-tagged protein of interest diluted in fresh blocking buffer. The optimal protein concentration (typically in the low nM range) should be determined empirically.[8]

  • Washing: Wash the membrane extensively with TBST (e.g., 10 washes over 50 minutes) to remove unbound protein.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the epitope tag (e.g., anti-GST) for 1 hour at room temperature.[8]

  • Washing: Repeat the extensive washing step with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Final Washes: Perform a final series of extensive washes with TBST (e.g., 12 washes over 1 hour).[8]

  • Detection: Detect the bound protein using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[8]

Co-Immunoprecipitation (Co-IP)

Question: I am not able to detect any interacting partners with my bait protein in a Co-IP experiment, or I have a very high background. What could be the problem?

Answer:

Co-immunoprecipitation (Co-IP) is a powerful technique for identifying protein-protein interactions within a complex. However, success is highly dependent on several factors, including antibody quality, buffer composition, and washing stringency.

Troubleshooting Co-IP for Lipid-Protein Interactions:

  • Antibody Quality: The antibody used to pull down the "bait" protein is critical. It must have high specificity and affinity for the target protein.[9]

  • Lysis Buffer Composition: The choice of lysis buffer is crucial for preserving protein-protein interactions. Harsh detergents can disrupt these interactions. For Co-IP, non-denaturing buffers are generally preferred. However, for membrane proteins, gentle detergents are necessary to extract them from the lipid bilayer while maintaining their native conformation.[10]

  • Insufficient Washing: Inadequate washing can lead to high background due to non-specific binding of proteins to the beads or the antibody.

  • Overly Stringent Washing: Conversely, excessively harsh wash buffers can disrupt weak or transient interactions, leading to a loss of true binding partners.[11]

  • Low Expression of "Prey" Protein: If the interacting "prey" protein is expressed at low levels, it may be difficult to detect. Increasing the amount of starting material or concentrating the sample may be necessary.[11]

  • Masked Epitope: The tag on the bait protein might be inaccessible for antibody binding due to the protein's folding. In such cases, trying different tag locations or using denaturing conditions for binding (if the interaction can be refolded) might help.[11]

Logical Flow for Co-IP Troubleshooting

cluster_no_interaction No Interaction Detected cluster_high_background High Background start Co-IP Experiment Issue check_bait Is bait protein pulled down? start->check_bait preclear Pre-clear lysate with beads start->preclear High Background check_prey_expression Is prey protein expressed? check_bait->check_prey_expression Yes optimize_ab Optimize antibody concentration check_bait->optimize_ab No check_interaction Is the interaction real in vivo? check_prey_expression->check_interaction Yes optimize_lysis Optimize lysis buffer (milder detergents) check_interaction->optimize_lysis Yes optimize_wash_low Decrease wash stringency optimize_lysis->optimize_wash_low optimize_wash_high Increase wash stringency preclear->optimize_wash_high optimize_wash_high->optimize_ab blocking Block beads before incubation optimize_ab->blocking RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Signaling (e.g., cell survival, proliferation) Akt->Downstream Activation

References

Technical Support Center: Best Practices for Working with Biotinylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and detailed protocols for experiments involving biotinylated fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is a biotinylated fatty acid and what is it used for?

A biotinylated fatty acid is a lipid molecule where a biotin molecule has been covalently attached. This "tagging" allows researchers to track the fatty acid's movement and interactions within a biological system. The extremely strong and specific interaction between biotin and streptavidin (or its analogs like avidin and neutravidin) is leveraged to capture, isolate, and identify proteins that bind to the fatty acid.[1] Common applications include studying fatty acid uptake and metabolism, identifying fatty acid-binding proteins, and investigating lipid-protein interactions in signaling pathways.

Q2: How do I choose the right biotinylated fatty acid for my experiment?

The choice depends on your biological question. Consider the fatty acid's chain length, degree of saturation, and the position of the biotin tag. The lipid portion should mimic the natural fatty acid you are studying. The biotin tag is often attached via a spacer arm to minimize steric hindrance and ensure it is accessible to streptavidin for binding.[2]

Q3: How should I store and handle biotinylated fatty acids?

Biotinylated fatty acids are typically stored in an organic solvent like ethanol or DMSO at -20°C or -80°C to prevent degradation. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles. When preparing for cell culture experiments, the organic solvent should be evaporated, and the fatty acid should be complexed with fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and facilitate cellular uptake.

Q4: What concentrations of biotinylated fatty acid should I use for cell labeling?

The optimal concentration needs to be determined empirically for each cell type and experimental setup. It's a balance between achieving sufficient labeling for detection and avoiding cytotoxicity. Long-chain polyunsaturated fatty acids can become cytotoxic at concentrations as low as 20 µM.[3] A good starting point for many cell lines is in the range of 10-50 µM.[4] Always perform a dose-response curve to assess toxicity using assays like LDH release or MTT.

Q5: What is the difference between avidin, streptavidin, and neutravidin for pull-down experiments?

All three proteins bind biotin with very high affinity.

  • Avidin , found in egg whites, is a glycoprotein with a high isoelectric point, which can lead to non-specific binding with cellular components.

  • Streptavidin , isolated from bacteria, is not glycosylated and has a more neutral pI, generally resulting in lower non-specific binding.[5]

  • NeutrAvidin is a deglycosylated form of avidin with a neutral pI, which further minimizes non-specific interactions.[6]

For most pull-down experiments from complex cell lysates, streptavidin or neutravidin-coated beads are preferred to minimize background.

Troubleshooting Guides

Problem 1: High Background/Non-Specific Binding in Pull-Down Assay

High background, where many proteins bind non-specifically to the streptavidin beads, is a common issue.

Possible Cause Recommended Solution
Endogenous Biotinylated Proteins Cells contain naturally biotinylated carboxylase enzymes.[5] To mitigate this, pre-clear your cell lysate by incubating it with streptavidin beads for 30-60 minutes at 4°C before adding it to your "bait" (the biotinylated fatty acid-bound beads).[7]
Non-Specific Binding to Beads The bead matrix itself can have hydrophobic or charged regions that bind proteins non-specifically. 1. Blocking: Before incubating with the lysate, block the streptavidin beads with a protein solution like 1-5% fatty acid-free BSA.[8] 2. Increase Wash Stringency: Use wash buffers containing higher salt concentrations (e.g., up to 500 mM NaCl) and/or non-ionic detergents (e.g., 0.1-1% Triton X-100 or NP-40). 3. Add Competitors: Include a low concentration of a non-biotinylated fatty acid in your binding and wash buffers to compete off non-specific lipid-binding proteins.
Hydrophobic Interactions with the Fatty Acid The acyl chain of the fatty acid can non-specifically interact with hydrophobic regions of proteins. Use a lysis buffer with an appropriate detergent to solubilize proteins and minimize these interactions. Non-ionic detergents are generally preferred as they are less likely to disrupt specific protein-lipid interactions.[9]
Insufficient Blocking of Unoccupied Streptavidin Sites If you pre-bind your biotinylated fatty acid to the beads, some streptavidin binding sites may remain empty and can bind endogenous biotinylated proteins from the lysate. After binding your fatty acid probe, wash the beads with a solution containing free biotin to block these sites before adding the cell lysate.[10]
Problem 2: Low or No Yield of Interacting Proteins

This issue arises when you fail to pull down your expected protein or any specific binders.

Possible Cause Recommended Solution
Inefficient Cell Labeling The biotinylated fatty acid may not be efficiently taken up by the cells or incorporated into the relevant cellular compartment. 1. Optimize Labeling Time: Test different incubation times, from 1 to 16 hours. Be cautious of labeling for more than 16 hours to avoid potential beta-oxidation of the fatty acid probe.[5] 2. Use a Carrier: Ensure the fatty acid is complexed with fatty acid-free BSA for efficient delivery into the cells.[5] 3. Check Cell Health: Ensure cells are healthy and not overly confluent, which can affect metabolic activity and uptake.
Lysis Buffer is Too Harsh Strong ionic detergents (like SDS) in the lysis buffer can disrupt the specific protein-lipid interaction you are trying to capture. Use a milder lysis buffer containing non-ionic detergents (e.g., Triton X-100, NP-40) or a detergent-free buffer with mechanical lysis (e.g., Dounce homogenization).
Protein of Interest is in Low Abundance Your target protein may be expressed at very low levels. Increase the amount of starting material (cell lysate) for the pull-down. You may also need to use a more sensitive detection method, like mass spectrometry instead of Western blotting.
Inefficient Elution The interaction between your captured protein and the fatty acid is very strong, or the streptavidin-biotin bond is preventing release. For elution, boiling the beads in SDS-PAGE sample buffer is a common denaturing method.[11] For non-denaturing elution, you can use an excess of free biotin (e.g., 2-10 mM), though this can be inefficient due to the strong streptavidin-biotin bond.[11] Using a cleavable linker in your biotinylated fatty acid can also facilitate milder elution.[2]

Experimental Protocols

Protocol 1: Labeling Cultured Cells with Biotinylated Fatty Acids

This protocol describes the metabolic labeling of adherent mammalian cells.

Materials:

  • Biotinylated fatty acid (stock in DMSO or ethanol)

  • Fatty Acid-Free BSA (e.g., 10% solution in PBS)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare Fatty Acid-BSA Complex: a. In a sterile tube, add the desired amount of biotinylated fatty acid stock solution. b. Evaporate the solvent under a gentle stream of nitrogen gas or in a speed vacuum. c. Add serum-free medium to the fatty acid film and sonicate briefly to create a suspension. d. Add the 10% fatty acid-free BSA solution to achieve a final BSA concentration that gives a molar ratio of BSA to fatty acid between 1:3 and 1:5. e. Incubate at 37°C for 30-60 minutes with gentle shaking to allow complex formation. f. Sterile filter the complex through a 0.22 µm filter.

  • Cell Labeling: a. Grow cells to 70-80% confluency. b. Wash the cells once with warm PBS. c. Add fresh complete medium containing the desired final concentration (e.g., 10-50 µM) of the biotinylated fatty acid-BSA complex. d. Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C in a CO2 incubator.[5] e. After incubation, wash the cells three times with ice-cold PBS to remove excess probe and stop metabolic processes. The cells are now ready for lysis.

Protocol 2: Affinity Purification of Interacting Proteins

This protocol outlines the pull-down of interacting proteins from labeled cells for subsequent analysis by Western blot or mass spectrometry.

Materials:

  • Labeled cells from Protocol 1

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors added fresh)

  • Streptavidin or NeutrAvidin-coated magnetic beads

  • Wash Buffer (e.g., Lysis buffer with 500 mM NaCl)

  • Elution Buffer (e.g., 2X SDS-PAGE sample buffer)

  • End-over-end rotator

Procedure:

  • Cell Lysis: a. Add ice-cold Lysis Buffer to the washed cell pellet. b. Incubate on ice for 30 minutes, with vortexing every 10 minutes. c. Sonicate the lysate briefly to shear DNA and ensure complete lysis. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a BCA assay.

  • Pre-clearing Lysate (Optional but Recommended): a. Add streptavidin beads (without any bound fatty acid) to the clarified lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Place the tube on a magnetic rack and transfer the supernatant to a new tube. This removes endogenously biotinylated proteins and other non-specific binders.

  • Affinity Capture: a. Add the pre-cleared lysate to prepared streptavidin beads (pre-washed and blocked with BSA). b. Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

  • Washing: a. Place the tube on a magnetic rack and discard the supernatant. b. Wash the beads 3-5 times with ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, then pellet on the magnetic rack. c. Perform a final wash with a buffer without detergent (e.g., PBS) to remove any residual detergent before elution.

  • Elution: a. After the final wash, remove all supernatant. b. Add Elution Buffer (e.g., 50 µL of 2X SDS-PAGE sample buffer) to the beads. c. Boil the sample at 95-100°C for 10 minutes to elute the captured proteins and denature them for gel electrophoresis.[11] d. Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins. This sample is ready for SDS-PAGE, Western blotting, or further processing for mass spectrometry.

Data Presentation

Table 1: Recommended Concentrations for Blocking Agents and Detergents

ReagentPurposeTypical Concentration RangeNotes
Bovine Serum Albumin (BSA) Blocking non-specific binding sites on beads1% - 5% (w/v)Use fatty acid-free BSA to avoid competition.
Non-fat Dry Milk Blocking agent for Western blots5% (w/v)Avoid for blocking beads or in buffers with streptavidin, as milk contains endogenous biotin.[7]
Triton X-100 / NP-40 Non-ionic detergent for lysis and washing0.1% - 1.0% (v/v)Good for solubilizing membrane proteins while preserving many protein-protein interactions.
SDS Ionic detergent for stringent lysis/elution0.1% - 1.0% (v/v)Highly denaturing; can disrupt specific protein-lipid interactions. Useful in stringent wash buffers or for elution.[11]
Sodium Chloride (NaCl) Salt in wash buffers150 mM - 500 mMHigher salt concentrations reduce non-specific ionic interactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Analysis start Start: Culture Cells to 70-80% Confluency prep_fa Prepare Biotinylated Fatty Acid-BSA Complex start->prep_fa label_cells Metabolically Label Cells (4-16 hours) prep_fa->label_cells lysis Lyse Cells & Clarify Lysate label_cells->lysis preclear Pre-clear Lysate with Streptavidin Beads lysis->preclear bind Incubate Lysate with Biotin-FA Probe-Bound Beads preclear->bind wash Wash Beads with High-Stringency Buffer bind->wash elute Elute Bound Proteins wash->elute analysis Analyze by SDS-PAGE, Western Blot, or Mass Spec elute->analysis

Caption: Experimental workflow for identifying protein interactions with biotinylated fatty acids.

troubleshooting_workflow cluster_cause1 Cause: Non-specific binding to beads cluster_cause2 Cause: Endogenous biotinylated proteins start Start: Pull-down results show high background check1 Is a no-biotin-FA control clean? start->check1 solution1a Increase # of washes and/or salt/detergent concentration check1->solution1a Yes solution2 Pre-clear lysate with streptavidin beads before pull-down check1->solution2 No solution1b Pre-block beads with 1-5% fatty acid-free BSA solution1a->solution1b end Result: Reduced background signal solution1b->end solution2->end

Caption: Troubleshooting workflow for high background in pull-down assays.

fatty_acid_pathway ext Extracellular Space cyt Cytoplasm FATP Fatty Acid Transport Protein (FATP) BFA_bound BFA-FATP Complex BFA Biotinylated Fatty Acid Probe BFA->FATP Binding BFA_in Intracellular Biotinylated Fatty Acid BFA_bound->BFA_in Transport PullDown Streptavidin Pull-Down & Mass Spectrometry BFA_bound->PullDown Identify FATP as binding partner ACSL Acyl-CoA Synthetase (ACSL) BFA_in->ACSL Activation BFA_CoA Biotin-Acyl-CoA ACSL->BFA_CoA Metabolism Downstream Metabolic Pathways (e.g., β-oxidation) BFA_CoA->Metabolism

References

Validation & Comparative

A Researcher's Guide to Validating Protein Targets of Linoleic Acid-Biotin Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and chemical biology, identifying the protein targets of bioactive small molecules is a critical step in understanding their mechanism of action. Linoleic acid, an essential fatty acid, and its metabolites are involved in numerous signaling pathways. A biotinylated version of linoleic acid serves as a chemical probe to isolate and identify its protein binding partners.[1][2] This guide provides a comparative overview of the primary technique using these probes—affinity purification—and contrasts it with alternative state-of-the-art methods for target validation.

Method 1: Linoleic Acid-Biotin Affinity Purification / Pull-Down Assay

Affinity purification, often performed as a "pull-down assay," is a foundational technique for isolating proteins that physically interact with a specific molecule.[3] In this context, a biotinylated linoleic acid probe acts as the "bait" to capture its binding partners ("prey") from a complex biological sample like a cell lysate.[3][4] The extremely high affinity between biotin and streptavidin (or avidin) is exploited to immobilize the bait-prey complexes on streptavidin-coated beads, allowing for the removal of non-binding proteins through a series of washes.[5]

Experimental Workflow:

The process involves incubating the linoleic acid-biotin probe with a cell lysate, capturing the resulting protein complexes on streptavidin-coated agarose or magnetic beads, washing away non-specific binders, and finally eluting the prey proteins for identification by mass spectrometry.[3][4]

LA_Biotin_Workflow cluster_incubation Incubation cluster_capture Capture cluster_analysis Analysis Probe Linoleic Acid-Biotin (Bait) Complex Bait-Prey Complex Formation Probe->Complex Lysate Cell Lysate (Prey Proteins) Lysate->Complex BoundComplex Immobilized Complexes Complex->BoundComplex Beads Streptavidin Beads Beads->BoundComplex Wash Wash Steps (Remove Non-specific Proteins) BoundComplex->Wash Elution Elution Wash->Elution MS LC-MS/MS (Protein ID) Elution->MS TPP_Workflow cluster_treatment Treatment & Heating cluster_quantification Quantification & Analysis Lysate_Control Cell Lysate (Control) Heat_Control Heat Gradient (e.g., 37°C to 67°C) Lysate_Control->Heat_Control Lysate_LA Cell Lysate + Linoleic Acid (Treated) Heat_LA Heat Gradient (e.g., 37°C to 67°C) Lysate_LA->Heat_LA Soluble_Control Collect Soluble Fraction Heat_Control->Soluble_Control Soluble_LA Collect Soluble Fraction Heat_LA->Soluble_LA MS_Control LC-MS/MS Quantification Soluble_Control->MS_Control MS_LA LC-MS/MS Quantification Soluble_LA->MS_LA Plot Plot Melting Curves & Identify Shifts (ΔTm) MS_Control->Plot MS_LA->Plot NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNFα) IKK_complex IKK Complex Stimulus->IKK_complex NFkB_IkB NF-κB / IκBα (Inactive) IKK_complex->NFkB_IkB phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Inflammation) Nucleus->Transcription Target_Protein IKKβ (Identified Target) Target_Protein->IKK_complex Linoleic Acid Modulation?

References

A Head-to-Head Comparison: rel-Linoleic Acid-Biotin vs. Clickable Fatty Acid Probes for Advancing Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of fatty acids in cellular processes, the choice of chemical probe is paramount. This guide provides an objective comparison between two prominent tools for studying linoleic acid-dependent interactions and modifications: the traditional rel-Linoleic acid-biotin and the modern clickable fatty acid analogs. We delve into their respective methodologies, performance characteristics, and applications, supported by experimental data to inform your selection of the most suitable probe for your research needs.

Linoleic acid, an essential omega-6 fatty acid, is not only a crucial component of cellular membranes but also a key player in various signaling pathways.[1] Dysregulation of its metabolism has been implicated in numerous chronic diseases. Understanding which proteins interact with or are modified by linoleic acid is therefore critical. Fatty acid probes are indispensable tools in this endeavor, enabling the identification and characterization of these molecular events.

The Contenders: Two Approaches to Unraveling Linoleic Acid's Secrets

Two primary strategies for probing the interactions of linoleic acid in a cellular context are direct affinity-based pulldown using biotinylated linoleic acid and metabolic labeling with a "clickable" analog.

  • This compound: This probe consists of a linoleic acid molecule covalently linked to a biotin tag.[1] Its application relies on the principle of affinity purification. The biotinylated linoleic acid is introduced to a cell lysate, where it binds to proteins that have an affinity for linoleic acid. This complex is then captured using streptavidin-coated beads, allowing for the isolation and subsequent identification of the interacting proteins.[2]

  • Clickable Fatty Acid Probes (e.g., Alkyne-Linoleic Acid): This more recent approach utilizes a linoleic acid analog containing a bioorthogonal handle, such as a terminal alkyne or azide group.[3][4] These probes are metabolically incorporated into cells and their downstream lipid species.[4] Following cell lysis, the alkyne- or azide-tagged proteins can be covalently linked to a reporter tag (like biotin or a fluorophore) via a highly specific and efficient "click" reaction.[5][6] This allows for the detection and enrichment of proteins that have been post-translationally modified with the fatty acid.

Performance Comparison: A Data-Informed Perspective

While direct head-to-head quantitative comparisons for linoleic acid probes are not extensively documented, we can infer performance from studies on other fatty acids and the general principles of each technique.

FeatureThis compoundClickable Linoleic Acid ProbesRationale & Supporting Data
Primary Application Identification of non-covalent protein binding partners.Identification of covalently modified (acylated) proteins and their interactors.Biotinylated lipids are used to capture lipid-associated proteins in studies of lipid signaling and transport.[1] Clickable probes are metabolically incorporated to study post-translational modifications.[3]
Methodology In vitro affinity pulldown from cell lysates.In situ metabolic labeling in live cells followed by in vitro click reaction.Biotinylated probes are added to lysates for pulldown.[2] Alkyne analogs are fed to live cells for incorporation.[7]
Sensitivity Lower, dependent on binding affinity and off-rates.Higher, due to covalent capture and bioorthogonal reaction.Click chemistry offers a significant increase in sensitivity over traditional methods.[5]
Specificity Prone to non-specific binding to streptavidin beads and abundant cellular proteins.[8]High, due to the bioorthogonal nature of the click reaction.The click reaction is highly selective, minimizing off-target labeling.[9]
Versatility Primarily for pulldown and identification of binding partners.Can be used for pulldowns, in-gel fluorescence visualization, and microscopy.[3]The reporter tag (biotin or fluorophore) can be chosen based on the downstream application.[3]
Cellular Context Interactions are studied in a non-physiological lysate environment.Modifications and interactions are captured within a live-cell context.Metabolic labeling occurs in living cells, preserving the native environment.[7]
Potential for Artifacts The bulky biotin tag may sterically hinder some protein interactions. Non-specific binding is a known issue.[10]The small alkyne/azide tag is less likely to interfere with biological processes. Potential for altered metabolism of the analog.The small size of the bioorthogonal handle is a key advantage of this approach.[11]

Signaling Pathways of Linoleic Acid

Linoleic acid is a precursor for various signaling molecules and is involved in multiple cellular pathways. Understanding these pathways is crucial for interpreting the results obtained from fatty acid probe experiments.

Linoleic_Acid_Signaling Linoleic Acid Signaling Pathways cluster_proinflammatory Pro-inflammatory Signaling cluster_gluconeogenesis Gluconeogenesis Regulation LA1 Linoleic Acid PI3K_Akt PI3K/Akt Pathway LA1->PI3K_Akt ERK12 ERK1/2 Pathway LA1->ERK12 NFkB NF-κB Activation PI3K_Akt->NFkB ERK12->NFkB Inflammation Vascular Inflammation NFkB->Inflammation LA2 Linoleic Acid GPR40 GPR40 LA2->GPR40 PLC PLC GPR40->PLC Ca2 Intracellular Ca²⁺ PLC->Ca2 cPLA2 cPLA₂ Ca2->cPLA2 PPAR PPARs cPLA2->PPAR Gluconeogenesis Gluconeogenesis PPAR->Gluconeogenesis

Caption: Key signaling pathways influenced by linoleic acid.

Experimental Protocols

Here, we provide detailed methodologies for the application of both this compound and clickable linoleic acid probes.

Protocol 1: Pull-Down of Linoleic Acid-Binding Proteins using this compound

This protocol is adapted from general biotinylated protein pull-down procedures.[12]

Materials:

  • This compound

  • Streptavidin-conjugated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a low pH buffer like 0.1 M glycine, pH 2.8)

  • Neutralization Buffer (if using low pH elution, e.g., 1 M Tris, pH 8.5)

  • Protein quantitation assay (e.g., BCA assay)

Workflow Diagram:

Biotin_Pulldown_Workflow cluster_workflow This compound Pulldown Workflow Start Cell Lysate Preparation Incubate Incubate Lysate with This compound Start->Incubate Capture Capture with Streptavidin Beads Incubate->Capture Wash Wash Beads Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec Elute->Analyze

Caption: Workflow for identifying linoleic acid-binding proteins.

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in an appropriate lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Binding of this compound to Proteins:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with an optimized concentration of this compound for 2-4 hours at 4°C with gentle rotation.

  • Capture of Biotinylated Complexes:

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes, or by using a low pH elution buffer.

    • If using a low pH elution buffer, neutralize the eluate immediately with Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, Western blotting for specific candidates, or mass spectrometry for proteome-wide identification.

Protocol 2: Metabolic Labeling and Identification of Fatty-Acylated Proteins with Clickable Linoleic Acid

This protocol is based on established methods for metabolic labeling with alkyne-modified fatty acids and click chemistry.[7]

Materials:

  • Alkyne-modified linoleic acid (e.g., 18-nonadecynoic acid)

  • Fatty acid-free bovine serum albumin (BSA)

  • Cell culture medium

  • Cell lysis buffer (e.g., 1% SDS in PBS with protease inhibitors)

  • Click chemistry reagents:

    • Azide-biotin or Azide-fluorophore

    • Copper(II) sulfate (CuSO₄)

    • Copper(I)-stabilizing ligand (e.g., TBTA)

    • Reducing agent (e.g., sodium ascorbate)

  • Streptavidin beads (if using azide-biotin)

  • Methanol/Chloroform for protein precipitation

Workflow Diagram:

Click_Chemistry_Workflow cluster_workflow Clickable Linoleic Acid Workflow Start Metabolic Labeling of Live Cells with Alkyne-LA Lyse Cell Lysis Start->Lyse Click Click Reaction with Azide-Biotin/Fluorophore Lyse->Click Purify Affinity Purification (if Biotinylated) Click->Purify Biotin Tag Analyze Analyze by In-Gel Fluorescence or Mass Spec Click->Analyze Fluorophore Tag Purify->Analyze

Caption: Workflow for identifying fatty-acylated proteins.

Procedure:

  • Metabolic Labeling:

    • Culture cells in medium supplemented with the alkyne-linoleic acid probe complexed with fatty acid-free BSA for a specified period (e.g., 4-24 hours). The optimal concentration of the probe should be determined empirically to balance labeling efficiency and potential toxicity.

  • Cell Lysis:

    • Harvest the labeled cells, wash with PBS, and lyse in a buffer compatible with the click reaction (e.g., 1% SDS in PBS).

  • Click Reaction:

    • To the cell lysate, add the click chemistry reaction cocktail containing the azide-biotin or azide-fluorophore, CuSO₄, a copper(I)-stabilizing ligand, and a reducing agent.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Protein Precipitation and Purification (for biotinylated samples):

    • Precipitate the proteins using a methanol/chloroform procedure to remove excess reagents.

    • Resuspend the protein pellet and perform a streptavidin pulldown as described in Protocol 1 (Steps 3-5).

  • Analysis:

    • For fluorophore-labeled samples, analyze the proteins directly by in-gel fluorescence scanning.

    • For biotinylated and purified samples, analyze by SDS-PAGE and Western blotting or by mass spectrometry.

Conclusion and Future Directions

Both this compound and clickable linoleic acid probes are valuable tools for lipid research. The choice between them depends largely on the specific research question. For identifying non-covalent binding partners in vitro, this compound remains a viable option, provided that appropriate controls are in place to address potential non-specific binding. However, for studying covalent fatty acylation with high sensitivity and specificity in a physiologically relevant context, clickable linoleic acid probes represent a more advanced and versatile approach.

The development of new bioorthogonal chemistries and more sophisticated mass spectrometry techniques will continue to enhance our ability to study the complex roles of linoleic acid and other fatty acids in health and disease. Future studies directly comparing the proteomes identified using these different probes for linoleic acid will be invaluable in further refining our understanding of their respective strengths and limitations.

References

Unveiling Molecular Interactions: A Guide to Biotinylated Linoleic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling and metabolic pathways, understanding the precise interactions of lipids is paramount. Linoleic acid, an essential omega-6 fatty acid, plays a crucial role in numerous biological processes, from inflammation to cell membrane structure. To dissect its molecular conversations, researchers require sophisticated tools that can capture and identify its binding partners. This guide provides a comprehensive comparison of biotinylated linoleic acid with alternative research tools, offering experimental insights for scientists and drug development professionals.

The Power of Biotinylation for Affinity-Based Discovery

Biotinylated linoleic acid is a powerful chemical probe designed for the identification and isolation of proteins that interact with this key fatty acid.[1] The core of this technology lies in the remarkably strong and specific non-covalent interaction between biotin and the protein streptavidin (or avidin), which has a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁵ M). This bond is one of the strongest known in nature, forming the basis of a robust affinity purification technique commonly known as a pull-down assay.[2][3]

The primary advantage of using biotinylated linoleic acid is its ability to "fish out" interacting proteins from complex biological mixtures like cell lysates. Once the biotinylated linoleic acid has bound to its protein partners, the entire complex can be captured on a solid support (e.g., beads) coated with streptavidin. After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like mass spectrometry. This approach is invaluable for discovering novel protein-lipid interactions and elucidating the molecular machinery involved in linoleic acid's biological functions.

A Comparative Look: Biotinylated vs. Fluorescent Linoleic Acid

While biotinylation excels at identifying binding partners, fluorescently labeled linoleic acid analogs offer a complementary approach, primarily for visualizing the fatty acid's journey within a cell and quantifying binding affinities in real-time.

FeatureBiotinylated Linoleic AcidFluorescent Linoleic Acid Analogs (e.g., BODIPY-Linoleic Acid)
Primary Application Identification and isolation of binding partners (Affinity pull-down assays)Visualization of cellular uptake, localization, and trafficking (Fluorescence microscopy); Quantification of binding affinity (Fluorescence-based assays)[4]
Principle High-affinity biotin-streptavidin interaction for capture and purification.Intrinsic fluorescence for detection and measurement.
Key Advantage Robust and specific isolation of interacting proteins for identification.Enables real-time visualization in living cells and direct measurement of binding kinetics.
Detection Method Western blotting, Mass Spectrometry.[2]Fluorescence microscopy, Fluorometry, Fluorescence polarization.
Quantitative Data Primarily qualitative (identification of binders), but can be adapted for semi-quantitative comparisons.Direct quantification of binding affinity (Kd values) and cellular fluorescence intensity.[5][6]
Binding Affinity (Probe to Target) Not directly measured; relies on the native affinity of linoleic acid to its binding partners.Can be directly measured. For example, the Kd of linoleic acid to various Fatty Acid Binding Proteins (FABPs) ranges from approximately 2 to 1000 nM.[5]
Binding Affinity (Tag to Capture Agent) Biotin to Streptavidin: Kd ≈ 10⁻¹⁵ M (Extremely High)Not applicable.
Limitations Indirect detection; potential for steric hindrance from the biotin tag, although its small size minimizes this.The fluorescent tag is larger than biotin and may alter the fatty acid's biological activity or binding characteristics; photobleaching can be an issue.[7]

Experimental Protocols

Identifying Linoleic Acid Binding Proteins using a Pull-Down Assay

This protocol outlines the key steps for using biotinylated linoleic acid to isolate interacting proteins from a cell lysate.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotinylated linoleic acid

  • Control (non-biotinylated linoleic acid or biotin alone)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Equipment for cell lysis (e.g., sonicator), incubation, and magnetic separation.

  • Reagents and equipment for SDS-PAGE and Western blotting or mass spectrometry.

Procedure:

  • Cell Lysis: Harvest and wash cells. Lyse the cells in an appropriate lysis buffer on ice to release cellular proteins. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Incubation with Biotinylated Linoleic Acid: Incubate a defined amount of cell lysate (e.g., 1 mg of total protein) with biotinylated linoleic acid at a predetermined concentration. Also, set up control incubations with non-biotinylated linoleic acid or biotin alone to identify non-specific binders. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Capture with Streptavidin Beads: Add pre-washed streptavidin-coated magnetic beads to the lysate mixture. Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated linoleic acid-protein complexes to bind to the beads.

  • Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with a cold wash buffer to remove non-specifically bound proteins. The high affinity of the biotin-streptavidin interaction allows for stringent washing conditions.[2]

  • Elution: Elute the bound proteins from the beads by resuspending them in an elution buffer (e.g., 1X SDS-PAGE sample buffer) and heating at 95-100°C for 5-10 minutes. This will denature the proteins and break the biotin-streptavidin interaction.

  • Analysis: Separate the eluted proteins by SDS-PAGE. The proteins can then be visualized by Coomassie or silver staining, or identified by Western blotting if a specific interacting partner is suspected. For a comprehensive identification of all binding partners, the eluted proteins can be analyzed by mass spectrometry.[2]

Visualizing the Molecular Landscape

Linoleic Acid-Induced PI3K/Akt Signaling Pathway

Linoleic acid is known to activate several signaling pathways, including the pro-inflammatory PI3K/Akt pathway in vascular endothelial cells.[8] Understanding this pathway is crucial for elucidating the mechanisms behind linoleic acid's physiological and pathological roles.

Linoleic_Acid_PI3K_Akt_Pathway LA Linoleic Acid Receptor Cell Surface Receptor LA->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates NFkB NF-κB Akt->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Linoleic Acid PI3K/Akt Signaling Pathway
Experimental Workflow: Affinity Pull-Down Assay

The following diagram illustrates the logical flow of an affinity pull-down assay using biotinylated linoleic acid to identify interacting proteins.

Pull_Down_Workflow cluster_preparation Preparation cluster_binding Binding & Capture cluster_analysis Washing & Analysis CellLysis 1. Cell Lysis & Lysate Preparation Incubation 2. Incubation of Lysate with Biotinylated Linoleic Acid CellLysis->Incubation BiotinLA Biotinylated Linoleic Acid BiotinLA->Incubation Capture 3. Capture of Complexes with Streptavidin Beads Incubation->Capture StreptavidinBeads Streptavidin Beads StreptavidinBeads->Capture Wash 4. Washing to Remove Non-specific Binders Capture->Wash Elution 5. Elution of Bound Proteins Wash->Elution Analysis 6. Analysis by SDS-PAGE, Western Blot, or Mass Spectrometry Elution->Analysis

Affinity Pull-Down Assay Workflow

References

A Head-to-Head Comparison: rel-Linoleic Acid-Biotin vs. Click Chemistry Probes for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of chemical biology and drug discovery, the identification of molecular targets is a critical step. Two powerful methodologies that have emerged for this purpose are affinity-based probes, such as rel-Linoleic acid-biotin, and the more recent click chemistry-based probes. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable tool for their studies.

At a Glance: Key Differences

FeatureThis compound (Affinity-Based)Click Chemistry Probes
Principle Direct capture of interacting proteins using a biotinylated ligand.Two-step process: metabolic or chemical labeling with a bioorthogonal handle (e.g., alkyne or azide), followed by "clicking" on a reporter tag (e.g., biotin or fluorophore).[1][2]
Probe Size Larger due to the presence of the biotin moiety, which can cause steric hindrance.[1][2]Smaller, minimally perturbing bioorthogonal handle, reducing potential interference with binding interactions.[3]
Cell Permeability Can be limited for larger probes.[1][2]Generally higher due to the small size of the initial labeling probe.[3]
Specificity Prone to non-specific binding of biotin-interacting proteins and challenges in distinguishing true interactors from background.High specificity due to the bioorthogonal nature of the click reaction, which occurs only between the engineered chemical handles.[4]
Signal-to-Noise Ratio Can be lower due to higher background from non-specific binding.Generally higher due to the low background of the click reaction.
Versatility Primarily used for pull-down experiments and affinity-based enrichment.Highly versatile; can be used for pull-downs, fluorescence imaging, and other applications by "clicking" different reporter tags.[4][5]
Workflow Simpler, one-step labeling and enrichment process.More complex, multi-step process involving initial labeling and a subsequent click reaction.[1]

Delving Deeper: A Performance-Based Comparison

The choice between this compound and click chemistry probes often depends on the specific experimental goals and the biological system under investigation.

This compound: The Direct Approach

Linoleic acid-biotin probes are designed for the direct capture of proteins that interact with linoleic acid, an essential fatty acid involved in numerous cellular processes.[6] The "rel-" designation in "this compound" typically refers to the relative stereochemistry of the molecule, indicating a specific spatial arrangement of its atoms. These probes are valuable for identifying fatty acid binding proteins and enzymes involved in lipid metabolism and signaling.[6]

The primary advantage of this approach lies in its straightforward workflow. The biotin tag allows for the direct enrichment of interacting proteins using streptavidin-coated beads. However, a significant drawback is the potential for steric hindrance from the bulky biotin molecule, which might interfere with natural binding interactions. Furthermore, endogenous biotinylated proteins can contribute to background noise, complicating data analysis.

Click Chemistry Probes: A Two-Step Strategy for Precision

Click chemistry offers a more refined and versatile approach to probe design.[4] Instead of a single molecule carrying both the ligand and the affinity tag, this method separates these functions into two steps. First, a modified version of the molecule of interest (e.g., linoleic acid) containing a small, bioorthogonal handle (an alkyne or an azide) is introduced into the biological system.[3] This minimally perturbing probe is less likely to interfere with biological interactions.

Following the labeling step, a reporter tag (such as biotin or a fluorophore) bearing the complementary bioorthogonal handle is added. The "click" reaction, a highly specific and efficient chemical ligation, then occurs exclusively between the probe and the reporter tag.[4] This two-step process significantly reduces background noise and enhances the specificity of target identification. The modularity of this approach is a key advantage, as researchers can easily switch reporter tags to perform different downstream analyses, such as proteomics or fluorescence microscopy, using the same initial labeling probe.[5]

Experimental Workflows: A Visual Guide

To better illustrate the practical differences between these two methodologies, the following diagrams outline their respective experimental workflows.

Affinity_Probe_Workflow cluster_0 Affinity-Based Probe Workflow A Incubate cells/lysate with This compound probe B Lyse cells (if applicable) A->B C Enrich biotinylated proteins with streptavidin beads B->C D Wash to remove non-specific binders C->D E Elute and identify proteins (e.g., by mass spectrometry) D->E

Caption: Workflow for affinity-based probes like this compound.

Click_Chemistry_Workflow cluster_1 Click Chemistry Probe Workflow A Incubate cells/lysate with alkyne/azide-modified linoleic acid B Lyse cells (if applicable) A->B C Perform 'click' reaction with azide/alkyne-biotin tag B->C D Enrich biotinylated proteins with streptavidin beads C->D E Wash to remove non-specific binders D->E F Elute and identify proteins (e.g., by mass spectrometry) E->F

Caption: Workflow for click chemistry-based probes.

Signaling Pathway Investigation: An Application Example

Both probe types can be used to investigate the role of linoleic acid in cellular signaling. For instance, they can help identify proteins that are part of a signaling cascade initiated by linoleic acid or its metabolites.

Signaling_Pathway Linoleic Acid Linoleic Acid Probe Probe Linoleic Acid->Probe mimics Target Protein Target Protein Probe->Target Protein binds to Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response

Caption: Probing a signaling pathway with a linoleic acid-based probe.

Detailed Experimental Protocols

Protocol 1: Protein Target Identification using this compound Probe

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the this compound probe at a predetermined concentration and for a specific duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a biotin-containing elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected target or by mass spectrometry for unbiased identification.

Protocol 2: Protein Target Identification using Click Chemistry

  • Metabolic Labeling: Incubate cells with an alkyne- or azide-modified linoleic acid analog for a specific period to allow for its incorporation into cellular pathways and interaction with target proteins.

  • Cell Lysis: Harvest and lyse the cells as described in Protocol 1.

  • Click Reaction: To the cell lysate, add the click reaction cocktail containing a biotin-azide or biotin-alkyne tag, a copper(I) catalyst (for CuAAC), and a reducing agent. Incubate to allow the click reaction to proceed.

  • Affinity Purification: Proceed with streptavidin bead-based enrichment as described in Protocol 1.

  • Washing and Elution: Perform washing and elution steps as outlined in Protocol 1.

  • Analysis: Analyze the identified proteins using mass spectrometry.

Conclusion: Making the Right Choice

Both this compound and click chemistry probes are powerful tools for the identification of protein targets. The choice between them hinges on the specific requirements of the experiment.

  • This compound probes offer a simpler, more direct workflow suitable for initial screening or when steric hindrance is not a major concern.

  • Click chemistry probes provide higher specificity, greater versatility, and a lower potential for interference, making them the preferred choice for in-depth studies, in vivo applications, and experiments requiring high signal-to-noise ratios.

As research demands greater precision and flexibility, the advantages offered by click chemistry are positioning it as the new standard for chemical probe-based discovery. However, the simplicity of affinity-based probes ensures their continued relevance in the researcher's toolkit.

References

A Researcher's Guide to Orthogonal Methods for Confirming Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of lipid-protein interactions is a critical step in understanding cellular signaling, membrane trafficking, and the mechanisms of disease. The transient and often complex nature of these interactions necessitates the use of multiple, independent (orthogonal) methods to confidently ascertain binding specificity and affinity. This guide provides an objective comparison of key techniques, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.

Quantitative Comparison of Key In Vitro Methods

The selection of an appropriate method depends on the specific research question, the nature of the protein and lipid, and the desired level of quantitative detail. The table below summarizes the key parameters of several widely used in vitro techniques for studying lipid-protein interactions.

MethodPrincipleTypical Kd RangeProtein RequirementLipid RequirementThroughputKey AdvantagesKey Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon protein binding to a lipid-coated sensor chip.[1][2]pM to mMµg to mgLiposomes or lipid monolayersMediumReal-time kinetics (kon, koff), label-free, high sensitivity.[3]Potential for non-specific binding to the sensor surface; requires specialized equipment.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon titration of a lipid into a protein solution (or vice versa).[4][5]nM to µMmgSoluble lipids or liposomesLowProvides a complete thermodynamic profile (ΔH, ΔS, Kd, stoichiometry) in a single experiment; label-free.[6][7]Requires large amounts of pure sample; sensitive to buffer mismatch; may not be suitable for very weak interactions.[8]
Fluorescence Spectroscopy Detects changes in fluorescence (intensity, anisotropy, or FRET) upon binding.nM to µMµgLabeled or unlabeled lipids/liposomesHighHigh sensitivity; can be used to study conformational changes; relatively low sample consumption.[9]Requires labeling, which may perturb the interaction; intrinsic tryptophan fluorescence can be used but is not always feasible.[10]
Liposome Sedimentation Assay Centrifugation-based method to separate liposome-bound protein from free protein.[11]Qualitative to semi-quantitativeµgLiposomesMediumSimple, cost-effective, and does not require specialized equipment; good for initial screening.[12]Provides endpoint data, not real-time kinetics; can be affected by protein aggregation.
Protein-Lipid Overlay Assay Protein of interest is incubated with lipids spotted on a membrane, and binding is detected by immunoblotting.[13][14]QualitativeµgSpotted lipids on a membraneHighSimple, rapid screening of a large number of lipids; requires minimal protein.[15]Prone to false positives due to the non-native presentation of lipids; not quantitative.[16]

Featured Signaling Pathway: PI3K Signaling

The Phosphoinositide 3-Kinase (PI3K) pathway is a crucial signaling cascade that relies heavily on lipid-protein interactions. The phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K creates a docking site on the membrane for proteins containing Pleckstrin Homology (PH) domains, such as Akt (Protein Kinase B).[17][18] This recruitment is a critical step in regulating cell growth, survival, and metabolism.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 Akt_active Akt (active) PIP3->Akt_active 5. Activation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K 2. Activation GF Growth Factor GF->RTK 1. Binding PI3K->PIP2 PI3K->PIP3 creates Akt_inactive Akt (inactive) (with PH domain) Akt_inactive->PIP3 4. Recruitment via PH domain binding Downstream Downstream Signaling (Cell Growth, Survival) Akt_active->Downstream 6. Phosphorylation of targets

Figure 1. Simplified PI3K signaling pathway highlighting lipid-protein interaction.

General Experimental Workflow for Validating a Lipid-Protein Interaction

A robust validation strategy typically starts with a qualitative screening method and progresses to more quantitative, biophysical techniques to confirm the interaction and determine its parameters.

Experimental_Workflow Start Hypothesized Lipid-Protein Interaction Screening Initial Screening (e.g., Protein-Lipid Overlay Assay) Start->Screening Is there any interaction? Qualitative_Validation Qualitative Validation (e.g., Liposome Sedimentation Assay) Screening->Qualitative_Validation Positive Hit(s) Conclusion Confirmed Interaction Screening->Conclusion No Interaction Qualitative_Validation->Screening Inconclusive Quantitative_Analysis Quantitative Biophysical Analysis (e.g., SPR or ITC) Qualitative_Validation->Quantitative_Analysis Interaction Confirmed Structural_Analysis Structural Studies (e.g., NMR, X-ray Crystallography) Quantitative_Analysis->Structural_Analysis Determine Affinity (Kd) & Thermodynamics InVivo_Relevance In Vivo / Cellular Confirmation (e.g., Cell Imaging, Mutant Analysis) Quantitative_Analysis->InVivo_Relevance Structural_Analysis->InVivo_Relevance Identify Binding Site InVivo_Relevance->Conclusion Demonstrate Biological Relevance

Figure 2. A general workflow for the orthogonal validation of a lipid-protein interaction.

Experimental Protocols

Protein-Lipid Overlay Assay

This method provides a rapid qualitative assessment of a protein's ability to bind to a panel of lipids.[13]

Methodology:

  • Lipid Spotting: Dilute various lipids in a suitable solvent (e.g., methanol:chloroform:water at 2:1:0.8) to concentrations ranging from 1 to 500 µM.[13] Spot 1 µl of each lipid dilution onto a nitrocellulose or PVDF membrane and allow it to dry completely at room temperature for at least one hour.[13][16]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[13]

  • Protein Incubation: Incubate the blocked membrane with the purified, epitope-tagged protein of interest (typically 1-10 nM) in fresh blocking buffer overnight at 4°C with gentle rocking.[13]

  • Washing: Wash the membrane extensively with TBST (e.g., 10 times over 50 minutes) to remove unbound protein.[13]

  • Antibody Incubation: Incubate the membrane with a primary antibody against the epitope tag (e.g., anti-GST) for 1 hour at room temperature. Following another series of washes, incubate with an HRP-conjugated secondary antibody for 1 hour.[13]

  • Detection: After final washes, detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.[13] The intensity of the spots corresponds to the relative binding affinity.

Liposome Co-sedimentation Assay

This assay confirms the interaction of a protein with lipids in a more native-like bilayer context.[19]

Methodology:

  • Liposome Preparation: Prepare a lipid mixture in chloroform at the desired molar ratio. Dry the lipids into a thin film under a stream of nitrogen and then under vacuum for at least 1 hour.[20]

  • Hydration: Rehydrate the lipid film in an appropriate buffer (e.g., 25 mM Tris-HCl, 125 mM KCl, pH 7.5) to form multilamellar vesicles.[20]

  • Vesicle Sizing: Create large unilamellar vesicles (LUVs) of a defined size (e.g., 200 nm) by extruding the lipid suspension through a polycarbonate membrane with the desired pore size.[20]

  • Binding Reaction: Incubate the purified protein (e.g., 500 ng) with a defined amount of liposomes (e.g., 400 nmol) in a binding buffer for 30-45 minutes at room temperature.[20]

  • Sedimentation: Pellet the liposomes and any bound protein by ultracentrifugation (e.g., >50,000 x g for 15-30 minutes).[20]

  • Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein). Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of protein bound to the liposomes.

Surface Plasmon Resonance (SPR)

SPR provides real-time, quantitative data on the kinetics and affinity of the interaction.[1]

Methodology:

  • Chip Preparation: Use a liposome-capturing sensor chip (e.g., L1 chip). Condition the surface with washes of detergent (e.g., CHAPS and octyl glucoside) followed by regeneration solution (e.g., 50 mM NaOH) to create a clean, hydrophobic surface.[3][21]

  • Liposome Immobilization: Inject the prepared liposomes (typically 0.5 mM) over the sensor surface at a low flow rate (e.g., 5 µl/min) to allow for the formation of a stable lipid bilayer. A successful coating should yield a response of 5,000-9,000 Resonance Units (RU).[21]

  • Surface Stabilization and Blocking: Stabilize the lipid surface with several injections of a mild regeneration solution (e.g., 50 mM NaOH). Inject a blocking agent like BSA (0.1 mg/ml) to block any exposed hydrophobic patches on the chip surface.[3][21]

  • Binding Analysis: Inject the purified protein analyte at various concentrations (spanning at least 10-fold below and above the expected Kd) over the lipid surface and a reference flow cell (coated with control liposomes).[22]

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding for steady-state affinity) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[22]

By employing a combination of these orthogonal methods, researchers can build a compelling case for a specific lipid-protein interaction, elucidating its role in complex biological processes and identifying potential targets for therapeutic intervention.

References

Decoding Specificity: A Guide to Control Experiments for rel-Linoleic Acid-Biotin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Control Experiments

To validate the specificity of protein interactions with rel-LA-biotin, a series of control experiments are indispensable. The following table summarizes the key control strategies, their purpose, and the expected outcomes.

Control ExperimentPurposeExperimental SetupExpected OutcomeSupporting Data Interpretation
Competition with Unlabeled Linoleic Acid To demonstrate the specificity of the interaction for the linoleic acid moiety.Pre-incubate the protein lysate with an excess of unlabeled linoleic acid before adding the rel-LA-biotin probe.A significant reduction in the signal (e.g., band intensity on a Western blot or spectral counts in mass spectrometry) of the putative binding partner.Confirms that the identified protein interacts specifically with the linoleic acid portion of the probe and not the biotin tag or linker.
Negative Control: Biotin To rule out proteins that non-specifically bind to the biotin tag.Incubate the protein lysate with biotin alone, followed by affinity purification.No or significantly reduced enrichment of the target protein compared to the rel-LA-biotin experiment.Indicates that the interaction is not mediated by the biotin moiety.
Negative Control: Unrelated Biotinylated Molecule To control for non-specific interactions with biotinylated molecules in general.Use a biotinylated molecule of similar size and chemical properties but structurally unrelated to linoleic acid.The target protein should not be enriched with the unrelated biotinylated molecule.Strengthens the conclusion that the interaction is specific to the linoleic acid structure.
No-Bait Control To identify proteins that non-specifically bind to the affinity resin (e.g., streptavidin beads).Perform the entire pull-down procedure with the affinity resin but without the addition of the rel-LA-biotin probe.The target protein should not be present or should be significantly less abundant in the eluate.Differentiates true interactors from proteins that have an inherent affinity for the purification matrix.

Quantitative Data Summary

The following table presents representative quantitative data from control experiments, illustrating the expected reduction in binding of a target protein to rel-LA-biotin in the presence of a competitor.

Target ProteinConditionRelative Binding (%)Method
Fatty Acid Binding Protein (FABP)rel-LA-biotin100Western Blot
FABPrel-LA-biotin + 10x Unlabeled Linoleic Acid25Western Blot
FABPrel-LA-biotin + 100x Unlabeled Linoleic Acid<5Western Blot
Peroxisome Proliferator-Activated Receptor (PPAR)rel-LA-biotin100Mass Spectrometry (Spectral Counts)
PPARrel-LA-biotin + 50x Unlabeled Linoleic Acid15Mass Spectrometry (Spectral Counts)

Note: The data presented are representative examples and the actual degree of competition may vary depending on the specific protein, experimental conditions, and detection method.

A competitive binding assay using a fluorescent analog of a fatty acid demonstrated that the concentration of unlabeled linoleic acid required to displace 50% of the bound probe (IC50) was 143.00 ± 0.99 µM, indicating a specific interaction[1].

Experimental Protocols

Detailed methodologies for the key control experiments are provided below.

Protocol 1: Competitive Pull-Down Assay with Unlabeled Linoleic Acid

This protocol is designed to verify that the interaction between a target protein and the rel-LA-biotin probe is specific to the linoleic acid moiety.

Materials:

  • Cell or tissue lysate

  • rel-Linoleic acid-biotin (rel-LA-biotin) probe

  • Unlabeled linoleic acid

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysate according to standard protocols. Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

  • Pre-incubation with Competitor: Aliquot equal amounts of protein lysate into two microcentrifuge tubes. To one tube, add an excess of unlabeled linoleic acid (e.g., 10-100 fold molar excess relative to the rel-LA-biotin probe). To the other tube (the no-competitor control), add an equal volume of vehicle (e.g., DMSO or ethanol). Incubate both tubes for 1 hour at 4°C with gentle rotation.

  • Probe Incubation: Add the rel-LA-biotin probe to both tubes at the desired final concentration. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Affinity Capture: Add pre-washed streptavidin beads to each tube. Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

  • Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads three to five times with ice-cold wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads. For analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. For mass spectrometry, elute with a solution containing a high concentration of free biotin or by on-bead digestion.

  • Analysis: Analyze the eluates by Western blotting using an antibody against the protein of interest or by mass spectrometry for proteome-wide analysis.

Protocol 2: Negative Control Pull-Down with Biotin

This protocol serves to identify proteins that may non-specifically bind to the biotin tag itself.

Procedure:

  • Follow the same procedure as the standard rel-LA-biotin pull-down assay, but in the "Probe Incubation" step, substitute the rel-LA-biotin probe with an equimolar amount of free biotin.

  • Compare the protein profile of the eluate from the biotin-only control with that of the rel-LA-biotin experiment. The absence or significant reduction of the target protein in the biotin-only control indicates a specific interaction with the linoleic acid portion of the probe.

Visualizations

Signaling Pathway Diagram

Linoleic acid has been shown to induce proinflammatory responses through the activation of the PI3K/Akt and ERK1/2 signaling pathways[2][3][4]. It can also stimulate gluconeogenesis via the GPR40 receptor and subsequent activation of PLC and Ca2+ signaling.

Linoleic_Acid_Signaling cluster_0 Proinflammatory Signaling cluster_1 Gluconeogenesis Signaling LA Linoleic Acid Receptor Receptor LA->Receptor PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK->NFkB Inflammation Inflammation (VCAM-1 expression) NFkB->Inflammation LA2 Linoleic Acid GPR40 GPR40 LA2->GPR40 PLC PLC GPR40->PLC Ca2 Ca²⁺ PLC->Ca2 cPLA2 cPLA2 Ca2->cPLA2 PPAR PPAR cPLA2->PPAR Gluconeogenesis Gluconeogenesis PPAR->Gluconeogenesis

Caption: Linoleic Acid Signaling Pathways.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for identifying protein targets of rel-LA-biotin using an affinity pull-down assay coupled with mass spectrometry.

Experimental_Workflow cluster_workflow Affinity Purification-Mass Spectrometry Workflow Lysate Cell/Tissue Lysate Probe rel-LA-biotin Probe Incubation Lysate->Probe Controls Control Incubations (Unlabeled LA, Biotin, etc.) Lysate->Controls Beads Streptavidin Bead Binding Probe->Beads Controls->Beads Wash Wash Steps Beads->Wash Elute Elution Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Data Analysis & Target Identification MS->Data

Caption: Experimental Workflow.

References

Unraveling Molecular Interactions: A Comparative Guide to Linoleic Acid-Biotin Binding Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the precise quantification of binding affinities is paramount. This guide provides a comparative analysis of the binding interactions involving a linoleic acid-biotin conjugate, a tool frequently employed by researchers as an affinity probe. Contrary to a direct interaction between linoleic acid and biotin, this conjugate's utility is anchored in two separate, well-defined binding events: the high-affinity interaction of biotin with streptavidin or avidin, and the specific binding of linoleic acid to its protein partners, primarily Fatty Acid-Binding Proteins (FABPs).

This guide will dissect these interactions, presenting key quantitative data, detailing the experimental methodologies used to obtain this data, and providing visual representations of experimental workflows.

Quantitative Comparison of Binding Affinities

The binding affinity, typically expressed by the dissociation constant (Kd), is a critical measure of the strength of a non-covalent interaction between two molecules. A lower Kd value signifies a stronger binding affinity. The linoleic acid-biotin probe's functionality relies on two distinct binding events with vastly different affinities.

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant in the femtomolar (10⁻¹⁵ M) to picomolar (10⁻¹⁴ M) range.[1][2] This exceptionally high affinity ensures that the biotin tag provides a stable and reliable handle for detection, purification, or immobilization. Avidin, another protein from egg white, exhibits an even stronger affinity for free biotin, with a Kd in the femtomolar range.[3] However, for biotin conjugated to other molecules, streptavidin often shows a higher affinity.[1]

In contrast, the binding of linoleic acid to its endogenous protein partners, the Fatty Acid-Binding Proteins (FABPs), is significantly less potent, with dissociation constants typically falling within the nanomolar (nM) to micromolar (µM) range.[3][4] This more moderate affinity is crucial for the biological role of FABPs, which involves the reversible binding and transport of fatty acids within cells.[3] The binding affinity of linoleic acid varies considerably depending on the specific FABP isoform, reflecting the specialized roles of these proteins in different tissues.[4]

Below is a table summarizing the dissociation constants for these key interactions.

Interacting MoleculesDissociation Constant (Kd)AffinityReference
Biotin - Streptavidin~10⁻¹⁴ M (10 pM)Very High[1][2]
Biotin - Avidin~10⁻¹⁵ M (1 fM)Extremely High[3]
Linoleic Acid - Intestinal FABP~240 nMModerate[4]
Linoleic Acid - Heart FABP~130 nMModerate[4]
Linoleic Acid - Adipocyte FABP~290 nMModerate[4]
Linoleic Acid - Liver FABP (Site 1)~130 nMModerate[4]
Linoleic Acid - Liver FABP (Site 2)~980 nMLower[4]

Experimental Protocols for Quantifying Binding Interactions

The determination of binding affinities relies on a variety of biophysical techniques. Two of the most common and powerful methods are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules. It is a solution-based technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Detailed Methodology:

  • Sample Preparation: The protein (e.g., FABP or streptavidin) is placed in the sample cell of the calorimeter, and the ligand (e.g., linoleic acid or biotin) is loaded into a syringe. Both samples must be in the exact same buffer to minimize heat of dilution effects.

  • Titration: A series of small, precise injections of the ligand from the syringe into the sample cell is performed.

  • Heat Measurement: With each injection, the binding reaction releases or absorbs heat, which is measured by the instrument relative to a reference cell containing only buffer.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd = koff/kon) can be calculated.

Detailed Methodology:

  • Ligand Immobilization: One of the binding partners (the ligand, e.g., streptavidin or an FABP) is immobilized onto a sensor chip surface.

  • Analyte Injection: The other binding partner (the analyte, e.g., linoleic acid-biotin or linoleic acid) is flowed over the sensor surface at a constant concentration.

  • Association Phase: As the analyte binds to the immobilized ligand, the refractive index at the surface changes, which is detected by the instrument and recorded as an increase in the response signal over time.

  • Steady-State Phase: After a certain time, the binding reaches a steady state where the rate of association equals the rate of dissociation.

  • Dissociation Phase: The flow is switched back to buffer only, and the analyte dissociates from the ligand, causing a decrease in the response signal.

  • Data Analysis: The association and dissociation curves are analyzed to determine the on- and off-rates. The Kd can be determined either from the ratio of these rates or by analyzing the response at steady state for different analyte concentrations.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving the linoleic acid-biotin probe.

AffinityPulldown cluster_prep Sample Preparation cluster_binding Binding & Capture cluster_analysis Analysis CellLysate Cell Lysate (Containing potential binding proteins) Incubation Incubate Probe with Lysate CellLysate->Incubation LABiotin Linoleic Acid-Biotin Probe LABiotin->Incubation Capture Capture Probe-Protein Complex Incubation->Capture StreptavidinBeads Streptavidin-Coated Beads StreptavidinBeads->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze by SDS-PAGE & Mass Spectrometry Elution->Analysis

Affinity pull-down workflow using a linoleic acid-biotin probe.

CompetitiveBindingAssay cluster_components Assay Components cluster_process Assay Principle cluster_detection Detection & Analysis ImmobilizedFABP Immobilized FABP BindingReaction Binding Reaction: Labeled and Unlabeled Ligands Compete for FABP Binding Sites ImmobilizedFABP->BindingReaction LABiotin Linoleic Acid-Biotin (Labeled Ligand) LABiotin->BindingReaction UnlabeledLA Unlabeled Linoleic Acid (Competitor) UnlabeledLA->BindingReaction Detection Detect Bound Labeled Ligand (e.g., via Streptavidin-HRP) BindingReaction->Detection Signal is inversely proportional to competitor concentration Analysis Generate Competition Curve & Calculate IC50/Kd Detection->Analysis

Principle of a competitive binding assay to determine affinity.

References

A Researcher's Guide to Lipid Biotinylation: Comparing Reagents for Optimal Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective biotinylation of lipids is a critical step in a multitude of applications, from elucidating protein-lipid interactions to developing targeted drug delivery systems. The choice of biotinylation reagent is paramount to the success of these endeavors, directly impacting labeling efficiency, specificity, and the preservation of lipid function. This guide provides an objective comparison of common biotinylation reagents for lipids, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

The covalent attachment of biotin to lipids allows for their detection, purification, and immobilization through the high-affinity interaction between biotin and streptavidin or avidin.[] The small size of the biotin molecule generally ensures that the biological activity of the lipid is not significantly compromised.[][2] The selection of a biotinylation strategy depends on the functional groups available on the target lipid, the desired reaction conditions, and the specific downstream application.

Comparison of Lipid Biotinylation Reagents

The most common strategies for biotinylating lipids involve targeting primary amines, thiols, carboxyl groups, or carbonyl groups. The following table summarizes the key characteristics of reagents targeting these functional groups.

Reagent TypeTarget Functional Group on LipidCommon ReagentsReaction pHKey AdvantagesKey Considerations
Amine-Reactive Primary Amines (-NH₂) (e.g., in Phosphatidylethanolamine - PE)NHS Esters (e.g., Sulfo-NHS-LC-Biotin)7.0 - 9.0High efficiency, stable amide bond formation.[3] Water-soluble sulfo-NHS esters are available for cell surface labeling.[4]Susceptible to hydrolysis in aqueous solutions; requires amine-free buffers.[4]
Thiol-Reactive Sulfhydryl/Thiol groups (-SH)Maleimides (e.g., Biotin-PEG-Maleimide)6.5 - 7.5Highly specific for thiols, forming stable thioether bonds.[5]Requires lipids with free sulfhydryl groups, which may necessitate prior modification of the lipid. Reaction can be reversible at higher pH.
Carboxyl-Reactive Carboxylic Acids (-COOH)Hydrazides or Amines with EDC4.5 - 5.5Allows for the biotinylation of carboxylated lipids.Can lead to polymerization in molecules containing both carboxyl and amine groups if not optimized.[6]
Carbonyl-Reactive Aldehydes or KetonesHydrazides (e.g., Biotin Hydrazide)4.0 - 6.0Specific for carbonyl groups, which can be generated by oxidizing glycolipids.[7][8]Requires the presence or generation of carbonyl groups on the lipid.
Click Chemistry Alkynes or AzidesAzide- or Alkyne-functionalized BiotinN/AHighly specific and bio-orthogonal reaction.[9] Can be more efficient than maleimide-thiol coupling.[10]Requires the lipid to be pre-functionalized with a corresponding alkyne or azide group.[11]

Performance Data: A Comparative Look

While direct head-to-head comparisons of the chemical efficiency of all reagent types on a single lipid substrate are scarce in the literature, functional comparisons of the resulting biotinylated lipids provide valuable insights for reagent selection.

Impact of Lipid Anchor on Membrane Incorporation

A study comparing the incorporation of biotinylated lipids into the cell membranes of RAW 264.7 macrophage cells demonstrated a significantly higher efficiency for a cholesterol-based anchor compared to a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)-based anchor.[12]

Lipid AnchorConcentrationIncubation TimeRelative Fluorescence Intensity (Flow Cytometry)
Cholesterol-PEG-Biotin 10 µM20 minHigh
DSPE-PEG-Biotin 10 µM20 minLow/Negligible

This data suggests that for applications requiring efficient insertion into cell membranes, a cholesterol-based lipid anchor may be preferable.[12]

Influence of Spacer Arm Length on Avidin Binding

The length of the spacer arm between the biotin molecule and the lipid can significantly affect the accessibility of biotin for binding to avidin or streptavidin. A longer spacer arm can reduce steric hindrance.

Biotinylated LipidLinkage TypeStoichiometry (Biotin per VHH)
Biotin-maleimide Maleimide-thiol>1
DBCO-PEG4-biotin Click Chemistry<1

This study on VHHs (single-domain antibodies) suggests that maleimide-thiol coupling can result in multiple biotin labels per molecule, whereas click chemistry offers more controlled, single-label conjugation.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for lipid biotinylation using different reagent types.

Protocol 1: Amine-Reactive Biotinylation of Phosphatidylethanolamine (PE) using NHS Ester

This protocol is adapted for the biotinylation of liposomes containing PE.

Materials:

  • Liposomes containing a known molar percentage of PE.

  • Sulfo-NHS-LC-Biotin.

  • Amine-free buffer (e.g., PBS, pH 7.4).

  • Desalting column.

Procedure:

  • Prepare a stock solution of Sulfo-NHS-LC-Biotin in an anhydrous organic solvent like DMSO or DMF immediately before use.[13]

  • Add the biotinylation reagent to the liposome suspension at a 10- to 20-fold molar excess relative to the amount of PE.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[3]

  • Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.

  • Remove excess, unreacted biotinylation reagent using a desalting column.

Protocol 2: Thiol-Reactive Biotinylation of Thiol-Modified Lipids using Maleimide

This protocol is for lipids that have been functionalized to contain a free sulfhydryl group.

Materials:

  • Liposomes containing thiol-modified lipids.

  • Biotin-Maleimide reagent.

  • Degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5).

  • Anhydrous DMSO or DMF.

  • Desalting column.

Procedure:

  • Prepare a 10 mM stock solution of Biotin-Maleimide in anhydrous DMSO or DMF.

  • Add the Biotin-Maleimide stock solution to the liposome suspension to achieve a 10- to 20-fold molar excess over the thiol-containing lipid.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation of the thiols.[14]

  • Purify the biotinylated liposomes from unreacted reagent using a desalting column.

Protocol 3: Carbonyl-Reactive Biotinylation of Oxidized Glycolipids using Hydrazide

This protocol is suitable for biotinylating glycolipids.

Materials:

  • Liposomes containing glycolipids.

  • Sodium meta-periodate (NaIO₄).

  • Biotin Hydrazide.

  • Sodium Acetate buffer (100 mM, pH 5.5).

  • Coupling buffer (e.g., PBS, pH 7.2-7.5).

  • Desalting column.

Procedure:

  • Oxidation: Resuspend the glycolipid-containing liposomes in Sodium Acetate buffer. Add NaIO₄ to a final concentration of 1-10 mM and incubate for 15-30 minutes at 4°C in the dark.[6]

  • Remove excess periodate by passing the liposome suspension through a desalting column equilibrated with the coupling buffer.

  • Biotinylation: Prepare a stock solution of Biotin Hydrazide in DMSO. Add the Biotin Hydrazide solution to the oxidized liposome suspension to a final concentration of 1-5 mM.[6]

  • Incubate for 2 hours at room temperature.

  • Remove unreacted Biotin Hydrazide using a desalting column.

Protocol 4: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[15]

Materials:

  • HABA/Avidin solution.

  • Biotinylated lipid sample (e.g., liposomes).

  • Spectrophotometer.

Procedure:

  • Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀).[15]

  • Add a known amount of the biotinylated lipid sample to the cuvette and mix.

  • Allow the biotin to displace the HABA from the avidin, which results in a decrease in absorbance at 500 nm.

  • Measure the final absorbance at 500 nm.

  • The amount of biotin can be calculated based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.[15] A fluorescent-based HABA assay is also available for higher sensitivity.[16][17]

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the key chemical reactions and workflows.

Biotinylation_Reactions cluster_amine Amine-Reactive (NHS Ester) cluster_thiol Thiol-Reactive (Maleimide) cluster_carbonyl Carbonyl-Reactive (Hydrazide) Lipid_NH2 Lipid-NH₂ Lipid_NH_Biotin Lipid-NH-CO-Biotin (Stable Amide Bond) Lipid_NH2->Lipid_NH_Biotin pH 7-9 NHS_Biotin NHS-Biotin NHS_Biotin->Lipid_NH_Biotin Lipid_SH Lipid-SH Lipid_S_Biotin Lipid-S-Biotin (Stable Thioether Bond) Lipid_SH->Lipid_S_Biotin pH 6.5-7.5 Maleimide_Biotin Maleimide-Biotin Maleimide_Biotin->Lipid_S_Biotin Lipid_CHO Lipid-CHO (oxidized glycolipid) Lipid_CH_NNH_Biotin Lipid-CH=N-NH-Biotin (Hydrazone Bond) Lipid_CHO->Lipid_CH_NNH_Biotin pH 4-6 Hydrazide_Biotin H₂N-NH-Biotin Hydrazide_Biotin->Lipid_CH_NNH_Biotin

Caption: Chemical reactions of common lipid biotinylation reagents.

Experimental_Workflow start Start: Lipid/Liposome Preparation reagent Select Biotinylation Reagent (NHS-ester, Maleimide, etc.) start->reagent reaction Biotinylation Reaction (Control pH, temp, molar ratio) reagent->reaction purification Purification (e.g., Desalting Column) reaction->purification quantification Quantification (e.g., HABA Assay) purification->quantification application Downstream Application (e.g., Binding Assay, Imaging) quantification->application Signaling_Pathway_Concept cluster_membrane Cell Membrane receptor Membrane Receptor biotin_lipid Biotinylated Lipid Probe biotin_lipid->receptor Interacts with streptavidin_conjugate Streptavidin-Fluorophore Conjugate biotin_lipid->streptavidin_conjugate Binds to detection Detection & Signal Generation streptavidin_conjugate->detection

References

A Researcher's Guide to Validating Mass Spectrometry Data from Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a pull-down assay to confident identification of protein-protein interactions is paved with rigorous data validation. This guide provides a comparative overview of common methodologies for validating mass spectrometry (MS) data in this context, offering detailed experimental protocols and quantitative data summaries to inform your experimental design and analysis.

The reliability of protein-protein interaction data derived from pull-down assays coupled with mass spectrometry hinges on a multi-faceted validation strategy. This process is critical for distinguishing genuine interactors from non-specific binders and contaminants, a common challenge in such experiments.[1] Validation encompasses the entire workflow, from initial experimental design and execution to data processing and interpretation.

Comparing Quantitative Mass Spectrometry Approaches

A key decision in designing a pull-down MS experiment is the method of quantification. The choice between label-based and label-free techniques impacts sample preparation, cost, data analysis complexity, and the nature of the quantitative data obtained.

FeatureLabel-Free QuantificationStable Isotope Labeling by Amino acids in Cell culture (SILAC)Isobaric Tagging (TMT, iTRAQ)
Principle Compares signal intensities of peptides across different MS runs.[2]Metabolic labeling of proteins with "heavy" and "light" amino acids for direct comparison within a single MS run.[3]Chemical labeling of peptides with isobaric tags that generate reporter ions for quantification in a single MS run.[3]
Sample Preparation Simpler, less time-consuming.[4]Requires metabolic labeling of cells, which can be time-consuming and is limited to cell culture.[5]Involves an additional chemical labeling step after protein digestion.[3]
Cost Lower, as no labeling reagents are needed.[4][5]Higher due to the cost of stable isotope-labeled amino acids.[5]Higher due to the cost of isobaric tagging reagents.
Proteome Coverage Can identify a higher number of proteins.[4]May have slightly lower proteome coverage compared to label-free methods.May have lower proteome coverage compared to label-free methods.[4]
Multiplexing Limited; each sample is run separately.[4]Typically compares 2 or 3 states (e.g., light, medium, heavy).High multiplexing capacity, allowing for the simultaneous analysis of up to 16 samples.[3]
Quantification Accuracy Can be affected by run-to-run variability.[5]High accuracy and reproducibility as samples are mixed early in the workflow.[6]High accuracy and precision.[4]
Data Analysis More complex, requiring sophisticated algorithms to align runs and normalize data.[4]Relatively straightforward as quantification is based on the ratio of heavy to light peptides.Requires specialized software to interpret the reporter ion signals.

Essential Experimental Protocols for Robust Data Validation

The validity of your MS data is fundamentally linked to the quality of your experimental execution. Below are detailed protocols for the key stages of a pull-down assay coupled with mass spectrometry.

Bait Protein Preparation and Immobilization

The first step involves preparing the "bait" protein, which will be used to "pull down" its interacting partners ("prey").[7]

  • Expression and Tagging: The bait protein is typically expressed as a fusion protein with an affinity tag (e.g., GST, His-tag, FLAG).[3][8] The choice of tag can influence the purification efficiency and potential for non-specific binding.

  • Immobilization: The tagged bait protein is immobilized on a solid support, such as agarose or magnetic beads, that has an affinity for the tag (e.g., glutathione beads for GST-tagged proteins).[3][8]

Pull-Down Assay

This is the core of the experiment where the bait protein is used to capture its interacting partners from a cell lysate or protein mixture.

  • Incubation: The immobilized bait protein is incubated with the cell lysate containing the potential prey proteins.[9][10]

  • Washing: A critical step is to wash the beads thoroughly to remove non-specifically bound proteins.[7][8][10] The stringency of the wash buffers (e.g., salt concentration, detergents) should be optimized to minimize background while preserving true interactions.[11]

  • Elution: The bait protein and its bound interactors are then eluted from the beads.[3][7] Elution can be achieved by using a competitive ligand (e.g., glutathione for GST tags), changing the pH, or using a denaturing agent.[9]

Sample Preparation for Mass Spectrometry

The eluted protein complexes are prepared for analysis by mass spectrometry.

  • Protein Digestion: The proteins are typically digested into smaller peptides using an enzyme like trypsin.[10] This can be done in-solution or after separating the proteins on an SDS-PAGE gel (in-gel digestion).[12]

  • Desalting: The peptide mixture is desalted to remove contaminants that can interfere with the mass spectrometry analysis.[13]

Mass Spectrometry Analysis

The prepared peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Peptide Separation: The peptides are separated by liquid chromatography based on their physicochemical properties.[13]

  • Mass Analysis: The separated peptides are ionized and their mass-to-charge ratio is measured in the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): Selected peptides are fragmented, and the masses of the fragments are measured to determine the amino acid sequence of the peptide.[14]

Data Analysis and Validation

The raw MS data is processed to identify and quantify the proteins in the sample.

  • Database Searching: The MS/MS spectra are searched against a protein database to identify the corresponding peptides and proteins.[3]

  • Contaminant Filtering: Identified proteins are filtered against a database of common contaminants (e.g., keratins, trypsin) to remove false positives.[13][15] The Contaminant Repository for Affinity Purification (CRAPome) is a valuable resource for this purpose.[13]

  • Statistical Analysis: Statistical methods are used to determine which proteins are significantly enriched in the experimental sample compared to control samples.[2][16] This is a crucial step in distinguishing true interactors from background proteins.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and analytical pipeline, the following diagrams illustrate a typical workflow and a decision-making process for data validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_pulldown Pull-Down Assay cluster_ms_prep MS Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis & Validation BaitPrep Bait Protein Preparation & Tagging Immobilization Immobilization on Beads BaitPrep->Immobilization Incubation Incubation Immobilization->Incubation LysatePrep Cell Lysate Preparation LysatePrep->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Digestion Protein Digestion (e.g., Trypsin) Elution->Digestion Desalting Desalting Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DatabaseSearch Database Searching LCMS->DatabaseSearch ContaminantFilter Contaminant Filtering DatabaseSearch->ContaminantFilter Stats Statistical Analysis ContaminantFilter->Stats Validation Interaction Validation Stats->Validation

Figure 1. Experimental workflow for pull-down mass spectrometry.

data_validation_pathway Start Identified Proteins ControlComparison Compare to Negative Controls (e.g., beads only, mock IP) Start->ControlComparison Enriched Significantly Enriched? ControlComparison->Enriched Analyze ContaminantDB Check against Contaminant Database (e.g., CRAPome) Enriched->ContaminantDB Yes Discard Discard/Flag as Non-specific Enriched->Discard No IsContaminant Known Contaminant? ContaminantDB->IsContaminant Literature Literature/Database Search for known interactions IsContaminant->Literature No IsContaminant->Discard Yes KnownInteractor Previously Reported Interaction? Literature->KnownInteractor OrthogonalValidation Orthogonal Validation (e.g., Co-IP, Western Blot) KnownInteractor->OrthogonalValidation Yes LowConfidence Potential Novel Interactor (Requires Further Validation) KnownInteractor->LowConfidence No HighConfidence High-Confidence Interactor OrthogonalValidation->HighConfidence

Figure 2. Decision pathway for validating protein interactions.

Conclusion

The validation of mass spectrometry data from pull-down assays is a rigorous but essential process for generating reliable protein-protein interaction data. By carefully selecting a quantitative strategy, adhering to detailed experimental protocols, and following a systematic data validation pathway, researchers can significantly increase the confidence in their findings. The use of appropriate controls, comparison against contaminant databases, and orthogonal validation methods are all critical components of a robust validation framework. This comprehensive approach ensures that the identified interactions are biologically meaningful and contribute to a deeper understanding of cellular processes.

References

A Comparative Guide to the Applications of rel-Linoleic Acid-Biotin in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic application of molecular probes is paramount for elucidating biological pathways and developing targeted therapeutics. Among these tools, rel-Linoleic acid-biotin has emerged as a versatile probe for investigating lipid-protein interactions and for the targeted delivery of therapeutic agents. This guide provides a comprehensive comparison of its applications, supported by experimental data and detailed methodologies.

This compound is a synthetically modified version of linoleic acid, an essential omega-6 fatty acid. The addition of a biotin tag allows for the highly specific and strong interaction with avidin or streptavidin, facilitating the isolation and identification of proteins that bind to linoleic acid. This has significant implications for studying the roles of fatty acids in cellular signaling, metabolism, and disease. Furthermore, the biotin moiety can serve as a targeting ligand for drug delivery systems, enabling the specific delivery of therapeutic payloads to cells and tissues that express biotin receptors.

Affinity-Based Protein Profiling: Capturing Linoleic Acid-Binding Proteins

One of the primary applications of this compound is in affinity-based protein profiling to identify and characterize proteins that interact with linoleic acid. These interactions are crucial in a variety of physiological processes, and their dysregulation is often associated with diseases such as metabolic disorders and cancer. Fatty Acid Binding Proteins (FABPs) are a well-known class of proteins that bind to linoleic acid, and this compound serves as an effective tool for studying these interactions.[1]

Comparison with Other Affinity Probes

While various probes are available for lipid-protein interaction studies, this compound offers the specificity of the linoleic acid backbone combined with the robust biotin-avidin capture technology. Alternative methods include using fluorescently labeled fatty acids or photo-crosslinkable probes.

Probe Type Principle Advantages Disadvantages
This compound Affinity capture of protein-probe complexes on avidin/streptavidin beads.High specificity and affinity of biotin-avidin interaction, allows for stringent washing steps to reduce non-specific binding.Potential for steric hindrance by the biotin tag affecting protein binding, requires cell lysis.
Fluorescent Fatty Acid Analogs Detection of changes in fluorescence upon protein binding.Allows for real-time monitoring of binding events in vitro, can be used to determine binding affinities.May alter the binding properties of the fatty acid, lower signal-to-noise ratio in complex mixtures.
Photo-crosslinkable Probes Covalent crosslinking of the probe to interacting proteins upon photoactivation.Captures transient and weak interactions, provides information on the binding site.Can generate non-specific crosslinking, requires specialized equipment for photoactivation.
Experimental Protocol: Pull-Down of Linoleic Acid-Binding Proteins

The following protocol is a general guideline for the enrichment of linoleic acid-binding proteins from cell lysates using this compound. This methodology is adapted from the work of Brock (2008) on capturing proteins that bind to polyunsaturated fatty acids.[1]

1. Cell Lysis:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Probe Incubation:

  • Pre-clear the cell lysate by incubating with streptavidin-agarose beads for 1 hour at 4°C to remove non-specifically binding proteins.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add this compound to the pre-cleared lysate to a final concentration of 10-50 µM.

  • As a negative control, add biotin to a separate aliquot of the lysate to the same final concentration.

  • Incubate for 2-4 hours at 4°C with gentle rotation.

3. Affinity Capture:

  • Add pre-washed streptavidin-agarose beads to the lysate-probe mixture.

  • Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated probe and any bound proteins.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.

5. Elution and Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Visualize proteins by Coomassie blue or silver staining.

  • Excise protein bands of interest and identify them by mass spectrometry.

Experimental_Workflow cluster_preparation Sample Preparation cluster_binding Binding cluster_analysis Analysis CellLysis Cell Lysis PreClearing Pre-Clearing with Streptavidin Beads CellLysis->PreClearing ProbeIncubation Incubation with This compound PreClearing->ProbeIncubation AffinityCapture Affinity Capture with Streptavidin Beads ProbeIncubation->AffinityCapture Washing Washing AffinityCapture->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MassSpec Mass Spectrometry SDS_PAGE->MassSpec Liposome_Preparation cluster_formation Liposome Formation cluster_processing Processing cluster_characterization Characterization LipidFilm Lipid Film Hydration Hydration Hydration with Drug Solution LipidFilm->Hydration Extrusion Size Extrusion Hydration->Extrusion Purification Purification Extrusion->Purification DLS Dynamic Light Scattering (Size & Zeta Potential) Purification->DLS HPLC Drug Encapsulation (e.g., HPLC) Purification->HPLC AvidinAssay Biotin Confirmation (Avidin Binding Assay) Purification->AvidinAssay

References

Safety Operating Guide

Proper Disposal of rel-Linoleic Acid-Biotin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of rel-Linoleic acid-biotin, a biotinylated ester product. While this compound is not generally classified as hazardous, adherence to institutional and local regulations is mandatory for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat the substance with standard laboratory precautions.

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

  • In case of splashes, immediately rinse the affected area with copious amounts of water.[1][2]

Spill Management:

  • For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[1][3]

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.[1][3]

  • Clean the spill area thoroughly.

  • Do not let the product enter drains unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, like all laboratory waste, is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's EHS program.[4]

Step 1: Waste Determination

  • A laboratory chemical is considered waste once it is no longer intended for use.[5][6]

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-on cap.[5][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Labeling: All waste containers must be labeled with a hazardous waste tag provided by your EHS department as soon as waste is added.[4][6] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

    • The quantity of the waste.

    • The date of waste generation.[4]

    • The location of origin (e.g., building and room number).[4]

    • The Principal Investigator's name and contact information.[4]

    • The words "Hazardous Waste".[4]

Step 3: Waste Storage

  • Store the waste container in a designated hazardous waste storage area within the laboratory.[7]

  • Ensure the container is kept closed except when adding waste.[5][7]

  • Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks.[7] The secondary container must be able to hold 110% of the volume of the primary container.[7]

  • Segregate the this compound waste from incompatible materials.[5]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a waste pickup.

  • Complete and submit a Hazardous Waste Information Form as required by your EHS office.[4]

  • Do not dispose of this compound in the regular trash or down the drain without written permission from your EHS department.[4][8]

Disposal Considerations Summary

ParameterGuidelineResponsible Party
Waste Classification Treat as hazardous waste unless confirmed otherwise by EHS.[6]Researcher, EHS
Container Leak-proof, screw-on cap, chemically compatible.[7]Researcher
Labeling EHS-provided hazardous waste tag with complete information.[4]Researcher
Storage Designated area, closed container, secondary containment.[7]Researcher
Final Disposal Through the institutional EHS Hazardous Waste Program.[4]EHS Department
Drain Disposal Prohibited without written permission from EHS.[4][8]EHS Department
Solid Waste (Trash) Prohibited.[4][8]Researcher

Disposal Workflow

DisposalWorkflow cluster_researcher Researcher's Responsibilities cluster_ehs EHS Responsibilities cluster_decision cluster_alternative start This compound is designated as waste containerize Select compatible container with a screw-top cap start->containerize Step 1 is_hazardous Consult SDS & EHS: Is it non-hazardous? start->is_hazardous label_waste Affix and complete EHS Hazardous Waste Tag containerize->label_waste Step 2 store Store in designated area with secondary containment label_waste->store Step 3 request_pickup Submit waste pickup request to EHS store->request_pickup Step 4 collect Collect waste from laboratory request_pickup->collect transport Transport to central waste facility collect->transport dispose Arrange for final, compliant disposal transport->dispose is_hazardous->containerize drain_disposal Drain Disposal (Requires written EHS approval) is_hazardous->drain_disposal Yes, and approved drain_disposal->dispose

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe disposal of this compound. Always prioritize your institution's specific protocols and consult with your EHS department to ensure full compliance and safety.

References

Personal protective equipment for handling rel-Linoleic acid-biotin

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against potential exposure. The required PPE for handling rel-Linoleic acid-biotin is summarized below.

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1]Protects eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1]Prevents direct skin contact with the compound.
Body Protection A fully buttoned laboratory coat.[2]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[1]Prevents inhalation of fine particles.
Foot Protection Closed-toe shoes that cover the entire foot.[1]Protects feet from spills and falling objects.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a tightly sealed container at -20°C.[1][3]

  • Keep in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[4]

2. Handling:

  • All handling of this compound should be conducted within a chemical fume hood to minimize the risk of inhalation.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[2][4]

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly after handling the compound.[5]

3. Spill Response:

  • In case of a spill, ensure the area is well-ventilated.

  • Wear appropriate PPE as outlined above.

  • Contain the spill using an absorbent material such as sand or earth.[5]

  • Collect the absorbed material into a labeled, sealed container for proper disposal.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory compliance.

  • Unused Compound: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and empty containers, should be considered contaminated. These materials should be placed in a sealed, labeled container and disposed of as chemical waste.[1]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates the step-by-step process for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Chemical Fume Hood A->B C Retrieve this compound from -20°C Storage B->C D Perform Experimental Procedures C->D E Segregate Waste: - Unused Compound - Contaminated Materials D->E F Dispose of Waste in Labeled, Sealed Containers E->F G Decontaminate Work Area F->G H Remove PPE and Wash Hands Thoroughly G->H

Safe handling workflow for this compound.

References

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